Triethylamine sulfamate
Description
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Properties
CAS No. |
761-02-4 |
|---|---|
Molecular Formula |
C6H18N2O3S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
N,N-diethylethanamine;sulfamic acid |
InChI |
InChI=1S/C6H15N.H3NO3S/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
DQMFXGQHSPWNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.NS(=O)(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
what is triethylamine sulfamate
An In-Depth Technical Guide to Triethylamine Sulfamate: Synthesis, Applications, and Experimental Protocols
Abstract
Triethylamine sulfamate (CAS No. 761-02-4) is an organic salt formed from the acid-base reaction of triethylamine and sulfamic acid. While seemingly a simple compound, it serves as a crucial and versatile reagent in modern organic synthesis. Its primary utility lies in its role as a precursor for introducing the sulfamate functional group (–OSO₂NH₂) into organic molecules, a moiety of significant interest in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of triethylamine sulfamate, detailing its physicochemical properties, synthesis protocols, mechanistic underpinnings of its applications, and best practices for its handling and characterization. It is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this important synthetic tool.
Introduction: The Synthetic Utility of a Versatile Salt
In the landscape of synthetic chemistry, the sulfamate functional group is a recognized pharmacophore found in a range of clinically significant drugs, valued for its ability to mimic sulfate esters while exhibiting different metabolic stability.[1] Sulfamate derivatives are investigated for their therapeutic potential as steroid sulfatase inhibitors, carbonic anhydrase inhibitors, and anticonvulsants.[1][2] The efficient and controlled installation of this group is therefore a critical challenge in drug discovery.
Triethylamine sulfamate, also known as triethylammonium sulfamate, emerges as a key reagent in this context. It is an easily prepared, stable, and manageable source of the sulfamoyl group. Unlike harsh sulfating agents like sulfur trioxide or chlorosulfonic acid, triethylamine sulfamate offers a milder alternative, often used in a two-step process involving activation followed by nucleophilic attack.[3][4] Its application extends beyond bespoke laboratory synthesis to industrial processes, most notably as a key intermediate in the manufacture of the widely used artificial sweetener, acesulfame potassium.[5] This guide will elucidate the fundamental chemistry and practical applications of this compound, providing the necessary framework for its effective use in a research and development setting.
Physicochemical and Structural Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of triethylamine sulfamate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 761-02-4 | [6] |
| IUPAC Name | N,N-diethylethanamine;sulfamic acid | |
| Synonyms | Triethylammonium sulfamate, Triethylammonium sulphamate | [6] |
| Molecular Formula | C₆H₁₅N·H₃NO₃S | [6] |
| Molecular Weight | 198.28 g/mol | [6] |
| Appearance | White to off-white solid or oil, dependent on purity | [5] |
| Boiling Point | 90.5°C at 760 mmHg | [6] |
| Flash Point | 152.2°C | [6] |
| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O |
Synthesis and Mechanism
Triethylamine sulfamate is readily prepared through a direct acid-base neutralization reaction between sulfamic acid, a stable, crystalline solid, and triethylamine, a liquid organic base.[5] The reaction is exothermic and proceeds in high yield.
The mechanism is a classic proton transfer: the lone pair of electrons on the nitrogen atom of triethylamine deprotonates the acidic sulfamic acid, forming the triethylammonium cation and the sulfamate anion. The resulting salt is typically used directly or after removal of the solvent.
Caption: Workflow for the synthesis of triethylamine sulfamate.
Experimental Protocol: Synthesis of Triethylamine Sulfamate
This protocol is adapted from methodologies described in the patent literature for industrial synthesis.[5]
-
Preparation of Reactant Solutions:
-
In a reaction vessel equipped with a magnetic stirrer and an addition funnel, dissolve sulfamic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
In a separate flask, dissolve triethylamine (1.0 eq) in DCM.
-
-
Amination Reaction:
-
Cool the sulfamic acid solution in an ice bath to manage the exothermic nature of the reaction.
-
Add the triethylamine solution dropwise to the stirred sulfamic acid solution over 30-60 minutes, maintaining the internal temperature below 20°C.
-
Causality Note: Slow, controlled addition is critical to dissipate the heat generated from the neutralization reaction, preventing excessive solvent vaporization and potential side reactions.[5]
-
-
Completion and Use:
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
The resulting solution of triethylamine sulfamate in DCM can often be used directly in subsequent reactions without isolation. Alternatively, the solvent can be removed under reduced pressure to yield the salt as a solid or oil.
-
Core Applications in Research and Development
The primary value of triethylamine sulfamate is as a versatile precursor for sulfamoylation reactions, particularly in the synthesis of complex molecules relevant to drug discovery.
Synthesis of N-Substituted Sulfamate Esters
A key application is the synthesis of sulfamate esters from alcohols or phenols. This process is not a direct reaction with triethylamine sulfamate but involves its in situ activation. A highly effective method uses triphenylphosphine ditriflate, generated from triflic anhydride (Tf₂O) and triphenylphosphine oxide (Ph₃PO), to activate the sulfamate salt.[3][4] The activated species is then susceptible to nucleophilic attack by an alcohol.
Caption: General workflow for sulfamate ester synthesis.
Experimental Protocol: Synthesis of a Sulfamate Ester from an Alcohol
This protocol is a generalized procedure based on the work of G. B. Hammond and B. Xu.[3][4]
-
Preparation of the Activator:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (CH₂Cl₂).
-
Add triphenylphosphine oxide (Ph₃PO, 1.65 eq) and cool the solution to -78°C (dry ice/acetone bath).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq). Stir for 15 minutes to generate the triphenylphosphine ditriflate activator in situ.
-
Causality Note: The reaction is performed at low temperature under anhydrous conditions to ensure the stability of the highly reactive triflic anhydride and the resulting Hendrickson-type reagent.
-
-
Activation of Triethylamine Sulfamate:
-
Add a solution of triethylamine sulfamate (1.5 eq) in anhydrous CH₂Cl₂ to the activator solution at -78°C. Stir for 15 minutes.
-
-
Nucleophilic Trapping:
-
Add a solution of the desired alcohol (1.0 eq) and triethylamine (3.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Causality Note: Additional triethylamine is required to act as a base, deprotonating the alcohol to enhance its nucleophilicity and neutralizing the triflic acid byproduct generated during the reaction.[3][4]
-
-
Workup and Purification:
-
Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired sulfamate ester.
-
Analytical Characterization
Confirming the identity and purity of synthesized triethylamine sulfamate and its products is essential for reliable experimental outcomes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The triethylammonium cation will show a characteristic quartet and triplet for the ethyl groups (–CH₂– and –CH₃), along with a broad singlet for the –NH⁺ proton. The sulfamate protons (–NH₂) may appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the two distinct carbons of the ethyl groups will be visible.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Key stretches to identify include strong S=O bands (around 1350-1150 cm⁻¹), S-O bands, and N-H stretches (around 3300-3100 cm⁻¹) for both the ammonium and sulfamate groups.[7]
-
Titrimetry: For quality control of the reagent, potentiometric titration can be employed to quantify the active sulfur trioxide (SO₃) content after hydrolysis, as well as to determine the presence of any sulfuric acid impurity.[8]
Safety, Handling, and Storage
Triethylamine sulfamate is a salt derived from a toxic, flammable base and a corrosive acid. It should be handled with appropriate care, assuming it carries hazards associated with its precursors.
| Safety Aspect | Guideline | Source(s) |
| Hazards | Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled (derived from triethylamine). | [9][10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, laboratory coat. Work should be conducted in a well-ventilated chemical fume hood. | [9][11][12] |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Ensure adequate ventilation. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge. | [9][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids. | [9][13][14] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [11] |
Conclusion
Triethylamine sulfamate is a synthetically valuable reagent whose utility belies its simple structure. As an accessible and manageable precursor for the sulfamoyl moiety, it provides a critical tool for medicinal chemists and drug development professionals. Its role in the efficient synthesis of sulfamate esters, coupled with its industrial relevance, solidifies its importance in both academic research and commercial manufacturing. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount to leveraging its full potential in the laboratory.
References
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LookChem. (n.d.). Cas 761-02-4,triethylammonium sulphamate. Retrieved from [Link]
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Remete, A. M., He, Y., Hammond, G. B., & Xu, B. (2017). Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters, 19(21), 5944–5947. Retrieved from [Link]
-
Remete, A. M., He, Y., Hammond, G. B., & Xu, B. (2017). Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. PMC. Retrieved from [Link]
- Google Patents. (2021). CN113454060A - Preparation method of acetoacetamide-N-sulfonic acid triethylamine salt.
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Sguazzin, M. A. (2019). Synthesis and Applications of Sulfamates and Related Functionalities. MacSphere. Retrieved from [Link]
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Wiley Online Library. (2025). Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. Retrieved from [Link]
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Ahirrao, V., Jadhav, R., More, K., Kale, R., Rane, V., Kilbile, J., Rafeeq, M., & Yeole, R. (2020). Development and Validation of Analytical Method for Triethylamine Sulfur Trioxide Complex by Potentiometric Titration. Asian Journal of Pharmaceutical Analysis, 10(4), 221-226. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 54272-29-6 | Product Name : Triethylamine Sulfate. Retrieved from [Link]
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Poirier, D., & Roy, J. (2000). The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 65(25), 8479–8485. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]
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PENTA. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]
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ResearchGate. (n.d.). One-step synthesis of triethylammonium hydrogen sulfate ([TEA][HSO 4 ]) from triethylamine and sulfuric acid. Retrieved from [Link]
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BDMAEE. (2025). understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Retrieved from [Link]
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Muby Chemicals. (n.d.). Triethylamine Hydrochloride Manufacturers, with SDS. Retrieved from [Link]
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Alpha Chemical Co. (2023). Triethylamine: Properties, Applications, and Industrial Uses. Retrieved from [Link]
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MDPI. (2018). Switchable-Hydrophilicity Triethylamine: Formation and Synergistic Effects of Asphaltenes in Stabilizing Emulsions Droplets. Retrieved from [Link]
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ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]
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El-Gamal, M. I., Anbar, A., & Al-Said, M. S. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. European Journal of Medicinal Chemistry, 179, 548-560. Retrieved from [Link]
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RSC Publishing. (n.d.). Triethyl amine as an effective reducing agent for sulfoxide deoxygenation. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
- Google Patents. (n.d.). US10513520B2 - Sulfamide and sulfamate inhibitors of hHint1.
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An In-depth Technical Guide to the Mechanism of Action of Triethylamine Sulfamate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of reagent mechanisms is paramount for innovation and optimization. This guide provides an in-depth exploration of the mechanism of action of triethylamine sulfamate, a widely utilized yet often superficially understood reagent in organic synthesis. Moving beyond a simple procedural outline, this document elucidates the fundamental principles governing its reactivity, selectivity, and application, empowering the reader with the expert insights necessary for its effective and strategic implementation.
Introduction: Beyond a Simple Reagent, A Controlled Sulfating Agent
Triethylamine sulfamate is not a simple salt in the traditional sense but is more accurately described as the triethylamine-sulfur trioxide complex (Et₃N·SO₃) . This distinction is crucial to understanding its function. Sulfur trioxide (SO₃) is a powerful and highly reactive electrophile, capable of sulfating a wide range of nucleophiles. However, its direct use is often hampered by its aggressive nature, leading to side reactions and degradation of complex molecules.
The formation of a complex with a Lewis base, such as triethylamine, serves to moderate the reactivity of SO₃. Triethylamine, a tertiary amine, donates its lone pair of electrons to the electron-deficient sulfur atom of SO₃, forming a stable, solid, and easily handleable adduct. This complexation attenuates the electrophilicity of the sulfur trioxide, transforming it from a harsh and indiscriminate reagent into a selective and controllable sulfating agent. This controlled reactivity is the cornerstone of its widespread utility in modern organic synthesis, particularly in the pharmaceutical industry where the sulfation of sensitive and complex biomolecules is often required.[1][2]
The Core Mechanism: A Nucleophilic Attack on a Tamed Electrophile
The primary mechanism of action of the triethylamine-sulfur trioxide complex is the sulfation of nucleophiles , most commonly alcohols, to form sulfate esters. The reaction proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the complex.
The reaction can be conceptualized in the following key steps:
-
Activation of the Substrate: In many protocols, the alcohol is treated with a base, often triethylamine itself, to deprotonate the hydroxyl group and form a more nucleophilic alkoxide. This step is not always explicitly required as the alcohol itself can be a sufficiently strong nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (or alkoxide) attacks the electrophilic sulfur atom of the triethylamine-sulfur trioxide complex. This results in the formation of a tetrahedral intermediate.
-
Dissociation and Proton Transfer: The intermediate is unstable and collapses. The bond between the sulfur and the triethylamine nitrogen breaks, releasing the triethylamine. Simultaneously or subsequently, a proton is removed from the newly attached oxygen, typically by another molecule of triethylamine acting as a base, to yield the final sulfate ester and triethylammonium salt as a byproduct.
The overall transformation can be summarized as follows:
R-OH + Et₃N·SO₃ + Et₃N → R-OSO₃⁻ + [Et₃NH]⁺
The triethylamine plays a dual role in this mechanism. Firstly, it acts as a carrier and moderator for the highly reactive sulfur trioxide. Secondly, it serves as a base to neutralize the proton generated during the reaction, driving the equilibrium towards the formation of the sulfate ester.[3]
Figure 1: Generalized mechanism of alcohol sulfation with triethylamine-sulfur trioxide.
Causality in Experimental Choices: Why Triethylamine-Sulfur Trioxide?
The selection of a sulfating agent is a critical decision in synthetic planning. The triethylamine-sulfur trioxide complex offers several distinct advantages over other common sulfating agents, which explains its prevalence in the field.
| Sulfating Agent | Key Advantages | Key Disadvantages |
| Triethylamine-SO₃ Complex | Mild and selective; solid, stable, and easy to handle; good for sensitive substrates.[4][5] | Less reactive than harsher agents; may require elevated temperatures for hindered alcohols.[1] |
| Chlorosulfonic Acid (ClSO₃H) | Highly reactive and cost-effective. | Extremely corrosive and moisture-sensitive; produces HCl gas as a byproduct; can cause degradation of sensitive molecules.[6] |
| Sulfuric Acid (H₂SO₄) | Inexpensive and readily available. | Strongly acidic, leading to side reactions like dehydration and charring; equilibrium limitations. |
| Pyridine-SO₃ Complex | Similar mildness to the triethylamine complex. | Pyridine can be difficult to remove and has toxicity concerns.[2][7] |
The choice of the triethylamine complex is often driven by the need to preserve delicate functional groups within a molecule. For complex natural products or drug candidates, the mildness of the reagent is a paramount consideration, often outweighing the need for higher reactivity.
Reactivity and Selectivity: A Matter of Steric Hindrance
The reactivity of the triethylamine-sulfur trioxide complex is influenced by the steric environment of the nucleophile. This provides a basis for regioselectivity in molecules with multiple hydroxyl groups.
-
Primary vs. Secondary vs. Tertiary Alcohols: Primary alcohols are generally sulfated more readily than secondary alcohols due to reduced steric hindrance around the hydroxyl group. Tertiary alcohols are significantly less reactive and often require more forcing conditions, if they react at all.[5] This differential reactivity allows for the selective sulfation of primary alcohols in the presence of secondary or tertiary alcohols.
-
Unhindered vs. Hindered Alcohols: Within the same class of alcohols (e.g., secondary), less sterically hindered hydroxyl groups will react preferentially. Selective sulfation of unhindered hydroxyl groups can be achieved at room temperature, while the sulfation of more hindered alcohols may necessitate heating.[1]
While comprehensive, directly comparable yield data for a wide range of alcohols under identical conditions is sparse in the literature, the general trend of reactivity is well-established: primary > secondary >> tertiary .
| Substrate Type | General Reactivity | Reported Yields (with Amine-SO₃ Complexes) |
| Primary Alcohols | High | Good to Excellent[1] |
| Secondary Alcohols | Moderate | Moderate to Good[1] |
| Tertiary Alcohols | Low | Poor to No Reaction[5] |
| Phenols | High | Good to Excellent[7] |
Note: Yields are highly substrate and condition dependent.
Experimental Protocol: Sulfation of a Primary Alcohol
This protocol provides a detailed, self-validating methodology for the sulfation of a primary alcohol using the triethylamine-sulfur trioxide complex. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize the sulfate ester of a primary alcohol.
Materials:
-
Primary Alcohol (e.g., 1-dodecanol)
-
Triethylamine-Sulfur Trioxide Complex
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware (round-bottom flask, addition funnel, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Figure 2: A generalized experimental workflow for alcohol sulfation.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add the primary alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM or DMF. The choice of solvent depends on the solubility of the starting material.
-
Add triethylamine (1.1 eq.). This acts as a base to neutralize the proton that will be generated.
-
Cool the solution to 0 °C in an ice-water bath. Causality: This is to control the initial exotherm of the reaction upon addition of the sulfating agent.
-
-
Addition of the Sulfating Agent:
-
Slowly add the triethylamine-sulfur trioxide complex (1.2 eq.) to the stirred solution in portions over 15-30 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition prevents a rapid temperature increase and potential side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The sulfated product will be significantly more polar than the starting alcohol and will typically have a much lower Rf value. Causality: TLC allows for the determination of reaction completion and helps to avoid over-running the reaction, which could lead to product degradation.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate. Causality: The basic bicarbonate solution neutralizes any remaining acidic species and protonated triethylamine.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The sulfated product, being a salt, will preferentially remain in the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any unreacted starting material and non-polar byproducts.
-
The aqueous layer containing the desired sulfate can then be further purified by methods such as ion-exchange chromatography or by precipitation of a specific salt.
-
Conclusion: A Versatile Tool for Modern Synthesis
The triethylamine-sulfur trioxide complex is a cornerstone reagent in organic synthesis, providing a mild and selective means of introducing sulfate groups into a diverse array of molecules. Its mechanism of action, centered around the controlled delivery of an electrophilic SO₃ unit, allows for the sulfation of sensitive substrates that would not tolerate harsher conditions. By understanding the nuances of its reactivity, selectivity, and the causality behind the experimental protocols, researchers can harness the full potential of this versatile reagent to advance their synthetic endeavors in drug discovery and materials science.
References
- Alshehri, J. A., & Jones, A. M. (2024). Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry, EBC20230153.
- Mishra, A., & Varma, A. (2021). Chemical Sulfation of Small Molecules – Advances and Challenges. Current Organic Chemistry, 25(14), 1668-1691.
- Kelly, D. (2003). Sulfur Trioxide-Amine Adducts. Synlett, 2003(15), 2263-2264.
- Podustov, M., Dzevochko, O., & Panasenko, V. (2021).
- BenchChem. (2025). Minimizing side reactions in the sulfation of secondary alcohols. BenchChem Technical Guides.
- Fiveable. (2025). Triethylamine Definition. Fiveable Organic Chemistry.
- ChemRxiv. (2022). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv.
- Google Patents. (1968). Sulfation of a mixture of primary and secondary alcohols. US3413331A.
- ResearchGate. (2026). Triethylamine-bonded sulfonic acid {[Et3N-SO3H]Cl} as an efficient and homogeneous catalyst for the synthesis of 12 aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones.
- Google Patents. (1966).
- Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
- Podustov, M., Dzevochko, O., & Panasenko, V. (2017). REGULARITIES OF THE PROCESS OF SULFATION OF THE MIXTURES OF ORGANIC SUBSTANCES. Eastern-European Journal of Enterprise Technologies, 5(6), 89.
- Plou, F. J., et al. (2017). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Physical Chemistry Chemical Physics, 19(39), 26733-26740.
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Executive Summary: Unveiling Triethylamine Sulfamate
An In-depth Technical Guide to Triethylamine Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Triethylamine sulfamate (CAS No. 761-02-4) is an organic salt formed from the acid-base reaction between triethylamine and sulfamic acid.[1] While seemingly a simple compound, it holds significant relevance in various industrial and research settings, most notably as a key intermediate in pharmaceutical manufacturing. Its utility also extends to applications as a corrosion inhibitor and surfactant.[1]
This guide provides a comprehensive technical overview of triethylamine sulfamate, designed for professionals in research and drug development. We will delve into its fundamental physicochemical properties, detailed synthesis protocols, robust analytical characterization methods, and critical applications. Furthermore, this document provides essential safety and handling protocols, ensuring its effective and safe utilization in the laboratory and beyond. The narrative is structured to not only present data but to explain the underlying scientific principles, offering field-proven insights for practical application.
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the bedrock of its application. Triethylamine sulfamate is characterized by the following key parameters, summarized for clarity in Table 1.
Table 1: Physicochemical Properties of Triethylamine Sulfamate
| Property | Value | Source(s) |
| CAS Number | 761-02-4 | [1] |
| IUPAC Name | N,N-diethylethanamine;sulfamic acid | |
| Synonyms | Triethylammonium sulfamate, Amidosulfuric acid·triethylamine | [1] |
| Molecular Formula | C₆H₁₅N·H₃NO₃S | [1] |
| Molecular Weight | 198.28 g/mol | [1] |
| Boiling Point | 90.5°C at 760 mmHg | [1] |
| Flash Point | 152.2°C | [1] |
| EINECS Number | 212-087-4 | [1] |
| Canonical SMILES | CCN(CC)CC.NS(=O)(=O)O | |
| InChI Key | DQMFXGQHSPWNOA-UHFFFAOYSA-N |
Note: Data such as melting point, density, and specific solubility were not consistently available in the referenced materials.
Synthesis and Purification: A Protocol-Driven Approach
The synthesis of triethylamine sulfamate is a straightforward acid-base neutralization reaction. The tertiary amine, triethylamine, acts as a base, accepting a proton from the acidic sulfamic acid.[2][3] This reaction is typically exothermic.[4]
Experimental Protocol: Synthesis of Triethylamine Sulfamate
This protocol is adapted from methodologies described for the formation of amine sulfamate salts used in industrial synthesis.[4]
Objective: To prepare triethylammonium sulfamate from triethylamine and sulfamic acid.
Materials:
-
Sulfamic acid (H₃NO₃S)
-
Triethylamine (C₆H₁₅N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
Preparation of Reactant Solutions:
-
In a round-bottom flask, dissolve sulfamic acid in anhydrous dichloromethane to create the primary reaction solution. The concentration can be adjusted based on the desired scale.
-
In a separate vessel, dissolve an equimolar amount of triethylamine in anhydrous dichloromethane to prepare the second reactant solution.
-
-
Reaction Execution:
-
Place the flask containing the sulfamic acid solution in an ice bath and begin stirring. This is critical to manage the heat generated during the exothermic neutralization reaction.[4]
-
Transfer the triethylamine solution to an addition funnel.
-
Add the triethylamine solution dropwise to the stirred sulfamic acid solution over a period of 30-60 minutes. Maintain the temperature below 25°C.
-
A precipitate of triethylamine sulfamate may form depending on the concentration.
-
-
Isolation and Purification:
-
Once the addition is complete, allow the mixture to stir for an additional hour at room temperature to ensure the reaction goes to completion.
-
The product can be isolated by filtration if it precipitates. If it remains in solution, the solvent can be removed under reduced pressure using a rotary evaporator.
-
The resulting solid can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum.
-
Causality Behind Choices:
-
Dichloromethane: Chosen as a solvent due to its inertness and ability to dissolve both reactants, while potentially allowing the salt product to precipitate for easy isolation.[4]
-
Ice Bath & Dropwise Addition: These measures are essential for controlling the exothermicity of the reaction, preventing side reactions and ensuring safety.[4]
Caption: Synthesis workflow for Triethylamine Sulfamate.
Analytical Characterization Techniques
To ensure the identity, purity, and quality of synthesized triethylamine sulfamate, a suite of analytical techniques should be employed.
Table 2: Analytical Methods for Characterization
| Technique | Information Provided | Sample Preparation | Key Advantages |
| ¹H and ¹³C NMR Spectroscopy | Confirms the molecular structure of the triethylammonium cation and the proton environments.[5] | Dissolve sample in a suitable deuterated solvent (e.g., DMSO-d₆). | Provides unambiguous structural confirmation and can be used for quantitative analysis.[5] |
| FTIR Spectroscopy | Identifies characteristic functional groups, confirming the presence of the triethylammonium cation (N-H, C-H stretches) and the sulfamate anion (S=O stretches).[5] | Solid sample prepared as a KBr pellet or analyzed via ATR. | Rapid, non-destructive, and requires minimal sample preparation.[5] |
| High-Resolution Mass Spectrometry (HRMS) | Determines the exact mass of the triethylammonium cation ([Et₃NH]⁺), confirming its elemental composition.[5] | Dissolve sample in a suitable solvent (e.g., methanol) and analyze via electrospray ionization (ESI). | Provides highly accurate mass data for definitive formula confirmation.[5] |
| Acid-Base Titration | Quantifies the purity of the salt by titrating the basic triethylamine component with a standardized acid.[6] | Dissolve a known weight of the sample in water or an appropriate solvent. | A cost-effective and precise method for determining overall purity and assay.[6] |
Applications in Research and Drug Development
The utility of triethylamine sulfamate and its related chemical structures is particularly pronounced in the pharmaceutical industry.
Key Intermediate for Acesulfame Potassium (Ace-K)
The most prominent industrial application of triethylamine sulfamate is as a critical intermediate in the production of acesulfame potassium, a widely used artificial sweetener.[4] In this process, the triethylamine sulfamate is reacted with diketene in an acylation reaction to form acetoacetamide-N-sulfonic acid triethylamine salt. This intermediate is then further processed to yield the final Ace-K product. The use of triethylamine sulfamate provides a stable and reliable method for introducing the sulfamate moiety.[4]
Building Block for Sulfamate-Containing Drugs
The sulfamate functional group is a recognized pharmacophore present in a variety of clinically significant drugs.[7] These compounds can target a range of molecular targets, including steroid sulfatase and carbonic anhydrases.[7] This makes them relevant for treating conditions from hormone-dependent cancers to epilepsy and glaucoma.[7] As a readily available source of the sulfamate group, triethylamine sulfamate serves as a valuable building block for the synthesis and discovery of new sulfamate-based therapeutic agents.
Broader Chemical Context: Sulfation Reagents
While triethylamine sulfamate is a salt, the closely related triethylamine sulfur trioxide complex (TEA-SO₃) is a vital sulfating agent in organic synthesis.[8] This complex is easier to handle and more selective than reagents like sulfur trioxide itself. Understanding the chemistry of TEA-SO₃ provides valuable context for the role of triethylamine-based reagents in the synthesis of complex molecules, including various drug substances.[8]
Safety, Handling, and Storage
Safe handling of any chemical reagent is paramount. The safety profile of triethylamine sulfamate is primarily dictated by its constituent components, particularly triethylamine, which is a hazardous substance.
Hazard Profile:
-
Triethylamine (Reactant): Classified as a highly flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[9][10] Acute exposure to vapors can cause eye irritation and a phenomenon known as "blue haze" or "smoky vision," which is reversible.[11]
-
Sulfamic Acid (Reactant): A corrosive solid that can cause skin and eye irritation or burns upon contact.
Recommended Handling Protocols:
-
Engineering Controls: Always handle triethylamine sulfamate and its precursors in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[10]
-
Static Discharge: Use non-sparking tools and ensure all equipment is properly grounded to prevent ignition of flammable vapors, especially when handling triethylamine.[9][12]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[10][12]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[10][12]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10]
-
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Store separately from incompatible materials such as strong oxidizing agents and strong acids.[12]
References
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PMC. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate. [Link]
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Asian Journal of Pharmaceutical Analysis. Development and validation of analytical method for quality assessment of triethylamine sulfur trioxide complex. [Link]
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Pharmaffiliates. CAS No : 54272-29-6 | Product Name : Triethylamine Sulfate. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Triethylamine Sulfamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethylamine sulfamate, a salt formed from the neutralization of sulfamic acid with triethylamine, is a compound of increasing interest in various chemical and pharmaceutical applications. Its utility as a reagent and intermediate stems from the combined properties of the triethylammonium cation and the sulfamate anion. This guide provides a comprehensive overview of the known physical and chemical properties of triethylamine sulfamate, including its synthesis, spectral characteristics, thermal behavior, and solubility. Detailed experimental protocols for its preparation and characterization are presented, alongside an exploration of its role in organic synthesis and potential applications in drug development. This document is intended to serve as a valuable technical resource for researchers and professionals working with this versatile compound.
Introduction: The Synergy of a Tertiary Amine and a Sulfamic Acid
Triethylamine sulfamate, systematically named triethylammonium sulfamate, is an organic salt with the chemical formula (C₂H₅)₃NH⁺SO₃NH₂⁻. It is formed through the acid-base reaction between triethylamine, a sterically hindered yet effective organic base, and sulfamic acid, a strong monoprotic acid. The resulting salt's properties are a composite of its constituent ions: the bulky, non-nucleophilic triethylammonium cation and the sulfamate anion, a functional group of interest in medicinal chemistry.[1]
The sulfamate moiety is a key pharmacophore in a number of approved drugs, where it can act as a bioisostere for other functional groups and contribute to the molecule's biological activity and pharmacokinetic profile.[2] Triethylamine is a widely used base in organic synthesis, valued for its ability to scavenge protons without participating in nucleophilic side reactions.[3] The combination of these two entities in triethylamine sulfamate makes it a potentially useful reagent and intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4][5]
This guide will delve into the specific physical and chemical characteristics of triethylamine sulfamate, providing a foundational understanding for its effective use in a laboratory and developmental setting.
Synthesis and Molecular Structure
The synthesis of triethylamine sulfamate is a straightforward acid-base neutralization reaction. The reaction is typically performed by the careful addition of one reactant to the other in a suitable solvent, followed by isolation of the resulting salt.
Synthesis Reaction
The general reaction for the formation of triethylamine sulfamate is as follows:
Caption: Synthesis of Triethylamine Sulfamate.
Experimental Protocol: Synthesis of Triethylamine Sulfamate
This protocol describes a general method for the laboratory-scale synthesis of triethylamine sulfamate.
Materials:
-
Sulfamic acid (H₂NSO₃H)
-
Triethylamine ((C₂H₅)₃N)
-
Anhydrous diethyl ether or dichloromethane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve a known molar amount of sulfamic acid in a minimal amount of a suitable anhydrous solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add one molar equivalent of triethylamine dropwise to the cooled solution using a dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
A white precipitate of triethylamine sulfamate will form upon addition.
-
After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at room temperature.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the purified triethylamine sulfamate under vacuum to remove residual solvent.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is important to prevent the hydrolysis of the reactants and product.
-
Ice Bath and Slow Addition: The neutralization reaction is exothermic. Cooling the reaction mixture and adding the triethylamine slowly prevents a rapid temperature increase, which could lead to side reactions or solvent boiling.
-
Washing with a Non-polar Solvent: Washing the product with a non-polar solvent like diethyl ether helps to remove any residual, more non-polar starting materials (like triethylamine) without dissolving the ionic product.
Physical Properties
The physical properties of triethylamine sulfamate are characteristic of an organic salt. However, detailed experimental data in the peer-reviewed literature is sparse. The following table summarizes the available information, primarily from chemical supplier data sheets.
| Property | Value | Source(s) |
| CAS Number | 761-02-4 | [6] |
| Molecular Formula | C₆H₁₈N₂O₃S | [6] |
| Molecular Weight | 198.28 g/mol | [6] |
| Appearance | White crystalline solid (reported) | [7] |
| Melting Point | Not available (may decompose) | [6] |
| Boiling Point | 90.5 °C at 760 mmHg | [6] |
| Flash Point | 152.2 °C | [6] |
| Solubility | Soluble in water. | [7] |
| Hygroscopicity | Expected to be hygroscopic. | [8][9] |
Note on Physical State and Melting Point: While some sources describe triethylammonium sulfate as a white crystalline solid, the lack of a defined melting point for triethylamine sulfamate from multiple suppliers suggests that it may exist as a liquid at room temperature or decompose upon heating. The closely related triethylammonium hydrogen sulfate is reported as a hygroscopic liquid at room temperature.[10] Further experimental characterization is required to definitively determine the physical state and melting behavior of pure triethylamine sulfamate.
Chemical Properties and Reactivity
The chemical properties of triethylamine sulfamate are dictated by the interplay of the triethylammonium cation and the sulfamate anion.
Thermal Stability
Experimental Protocol: Thermal Analysis (TGA/DSC)
To definitively determine the thermal stability of triethylamine sulfamate, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) experiment is recommended.[14][15][16]
Instrumentation:
-
Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Procedure:
-
Accurately weigh a small sample (5-10 mg) of dry triethylamine sulfamate into an appropriate TGA/DSC pan (e.g., alumina).
-
Place the sample pan and a reference pan in the instrument.
-
Heat the sample from ambient temperature to a final temperature of at least 500 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
Data Interpretation:
-
TGA Curve: A step-wise decrease in mass indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.
-
DSC Curve: Endothermic or exothermic peaks will correspond to phase transitions (e.g., melting) or decomposition events.
Solubility
As an ionic compound, triethylamine sulfamate is expected to be soluble in polar solvents and less soluble in non-polar solvents.[17]
Experimental Protocol: Qualitative Solubility Determination
Materials:
-
Triethylamine sulfamate
-
A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
Procedure:
-
To a series of test tubes, add approximately 10-20 mg of triethylamine sulfamate.
-
To each tube, add 1 mL of a different solvent.
-
Agitate the mixtures (e.g., by vortexing) for 1-2 minutes.
-
Visually observe and record whether the solid has completely dissolved, partially dissolved, or remained insoluble.
A more quantitative determination of solubility can be achieved using techniques like gravimetric analysis or by creating a calibration curve with a suitable analytical method (e.g., HPLC-UV) and analyzing saturated solutions.[18][19]
Hygroscopicity
Alkylaminium sulfates are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][9][20] It is highly probable that triethylamine sulfamate shares this property. This is an important consideration for its storage and handling, as the presence of water can affect its physical state and reactivity.
Recommendation: Triethylamine sulfamate should be stored in a tightly sealed container in a desiccator to minimize exposure to atmospheric moisture.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of triethylamine sulfamate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of the triethylammonium cation is expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-). The N-H proton will appear as a broad singlet. The protons of the sulfamate anion (-NH₂) will also likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum should show two signals corresponding to the methyl and methylene carbons of the ethyl groups in the triethylammonium cation.[12][20][21]
Illustrative ¹H and ¹³C NMR Data for the Triethylammonium Cation: While a definitive spectrum for pure triethylamine sulfamate is not available, data from related triethylammonium salts can provide an expected range for the chemical shifts. For example, in the ¹H NMR spectrum of triethylammonium sulfate in CDCl₃, the methyl protons appear as a triplet around 1.3 ppm and the methylene protons as a quartet around 3.2 ppm.[22]
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Dissolve a small amount of triethylamine sulfamate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of triethylamine sulfamate will exhibit characteristic absorption bands for the functional groups present in both the cation and the anion.[23][24][25][26]
Expected Characteristic IR Bands:
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (sulfamate -NH₂ and R₃N-H⁺) |
| 2980-2850 | C-H stretching (alkyl groups) |
| ~1600 | N-H bending |
| ~1250 | S=O asymmetric stretching |
| ~1050 | S=O symmetric stretching |
| ~1170 | C-N stretching |
The FTIR spectrum of triethylammonium sulfate shows a broad band for the N-H stretch and characteristic peaks for the C-H and S=O vibrations, which would be similar in triethylamine sulfamate.[22]
Experimental Protocol: FTIR Spectroscopy
Instrumentation:
-
FTIR Spectrometer
Procedure:
-
Prepare a sample for analysis, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
Applications in Organic Synthesis and Drug Development
While specific, widespread applications of triethylamine sulfamate as a standalone reagent are not extensively documented, its constituent parts suggest its utility in several areas.
Role in Organic Synthesis
-
In situ Formation of Sulfamoylating Agents: Triethylamine is often used as a base in reactions involving sulfamoyl chlorides to synthesize substituted sulfamides. Triethylamine sulfamate can be considered a pre-formed salt that could potentially be used in similar transformations.
-
Source of the Sulfamate Moiety: As a stable, solid salt, triethylamine sulfamate could serve as a convenient and easy-to-handle source of the sulfamate anion for nucleophilic reactions.
-
Phase Transfer Catalyst: The ionic nature of triethylamine sulfamate suggests its potential use as a phase transfer catalyst in biphasic reactions.
Relevance to Drug Development
The sulfamate functional group is present in several important drugs, including:
-
Topiramate: An anticonvulsant and migraine prophylactic.
-
Irosustat (a steroid sulfatase inhibitor): Investigated for the treatment of hormone-dependent cancers.
The synthesis of these and other sulfamate-containing APIs often involves a sulfamoylation step where a base like triethylamine is used.[3][27] While triethylamine sulfamate itself may not be a direct precursor, its study provides valuable insights into the chemistry of the sulfamate functional group and its salts, which is highly relevant to the process development of such pharmaceuticals.[13]
Caption: Potential Roles of Triethylamine Sulfamate.
Safety and Handling
Detailed safety information specifically for triethylamine sulfamate is not widely available. However, based on its components, the following precautions should be taken:
-
Triethylamine: Is a flammable, corrosive, and toxic liquid with a strong, unpleasant odor. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Sulfamic Acid: Is a corrosive solid. Avoid inhalation of dust and contact with skin and eyes.
Triethylamine sulfamate, as a salt, is likely to be less volatile than triethylamine. However, it should still be handled with care, avoiding the creation of dust and direct contact. As with all chemicals, consult the Safety Data Sheet (SDS) before use.
Conclusion
Triethylamine sulfamate is an organic salt with properties that make it a compound of interest for further investigation. While a complete physicochemical profile is not yet available in the public domain, this guide has synthesized the existing data and provided a framework for its further characterization. Its straightforward synthesis and the combined features of the triethylammonium cation and the medicinally relevant sulfamate anion suggest potential applications in organic synthesis and as an intermediate in the development of new pharmaceutical agents. Further research to fully elucidate its physical and chemical properties is warranted and will undoubtedly expand its utility in the scientific community.
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- 27. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Triethylamine Sulfamate: An In-Depth Technical Guide to Safety, Handling, and Experimental Workflows
Introduction and Chemical Identity
Triethylamine sulfamate (TEAS), formally known as triethylammonium sulfamate (CAS 761-02-4), is an organic salt formed by the equimolar neutralization of sulfamic acid with triethylamine[1]. In modern chemical synthesis and industrial applications, TEAS serves dual roles: it acts as an effective corrosion inhibitor in metalworking fluids[1], and functions as a critical intermediate in both the synthesis of N-substituted sulfamate esters[2] and the production of artificial sweeteners like Acesulfame K[3].
Unlike highly volatile free amines, the quaternary ammonium structure of TEAS significantly reduces its vapor pressure. However, its handling requires stringent safety protocols due to the inherent reactivity of its precursors and its potential to act as a surfactant in environmental systems[1].
Physicochemical Properties & Toxicology
Understanding the physicochemical baseline of TEAS is crucial for predicting its behavior in solution and under thermal stress.
Quantitative Data Summary
| Property | Value | Causality / Significance |
| CAS Number | 761-02-4 | Unique identifier for regulatory compliance[1]. |
| Molecular Formula | C6H15N·H3NO3S | 1:1 adduct of triethylamine and sulfamic acid[4]. |
| Boiling Point | 90.5°C at 760 mmHg | Indicates a high potential for thermal decomposition before boiling[1]. |
| Flash Point | 152.2°C | Lower flammability risk compared to free triethylamine[1]. |
| Vapor Pressure | 56.1 mmHg at 25°C | Moderate volatility; necessitates proper ventilation to prevent inhalation[1]. |
Toxicological Causality: While TEAS is less hazardous than neat triethylamine—which is a Category 1A skin corrosive and highly flammable liquid[5]—the salt can dissociate under extreme pH or thermal conditions. If dissociation occurs, the release of free triethylamine poses acute inhalation and dermal toxicity risks[5]. Therefore, maintaining TEAS in a stable, neutral-to-slightly-basic environment is a non-negotiable parameter in experimental design.
Safety and Handling Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, safety protocols must be designed as self-validating systems. This means the workflow inherently checks for safety compliance through observable physicochemical changes.
Personal Protective Equipment (PPE) & Engineering Controls
-
Ventilation: All handling must occur in a Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: Prevents exposure to amine vapors if localized heating causes premature dissociation[5].
-
PPE: Nitrile gloves (double-gloved for synthesis), splash-proof chemical goggles, and a flame-resistant lab coat.
-
Storage: Store in a cool, dry environment away from strong oxidizers and strong bases. Causality: Strong bases will deprotonate the triethylammonium cation, releasing toxic triethylamine gas.
Spill Response Workflow
If a spill occurs, the response must be systematic to prevent aerosolization of the salt or its precursors.
Step-by-step safety and spill response protocol for triethylammonium sulfamate.
Experimental Workflows
The following protocols detail the synthesis of TEAS and its subsequent application. Every step includes the mechanistic rationale (causality) to ensure the researcher understands why the action is performed.
Protocol 1: In Situ Synthesis of Triethylammonium Sulfamate
This protocol describes the preparation of the sulfamic acid salt, ensuring complete conversion without thermal degradation[6].
Step-by-Step Methodology:
-
Preparation: Equip a flame-dried round-bottom flask with a magnetic stir bar. Purge the system with dry nitrogen (N2) to exclude ambient moisture, which can interfere with downstream activation steps[6].
-
Suspension: Suspend sulfamic acid (1.0 equiv) in anhydrous dichloromethane (CH2Cl2) or acetonitrile (0.33 M)[6]. Causality: Sulfamic acid is practically insoluble in these solvents at room temperature; the reaction will proceed as a heterogeneous-to-homogeneous transition, serving as a visual self-validation of reaction progress.
-
Thermal Control: Cool the suspension to 0°C using an ice-water bath[6]. Causality: The neutralization reaction is highly exothermic. Cooling prevents the volatilization of the incoming amine and avoids thermal decomposition of the resulting sulfamate salt.
-
Amine Addition: Add triethylamine (1.1 equiv) dropwise via a syringe over 15 minutes[6]. Causality: The slight stoichiometric excess of triethylamine ensures complete consumption of the corrosive sulfamic acid and maintains a slightly basic environment to stabilize the salt[3].
-
Validation: Stir the reaction for 0.5 hours at 0°C, then allow it to warm to room temperature[6]. The transition from a cloudy suspension to a clear, colorless-to-pale-yellow solution validates the successful formation of TEAS[6].
-
Isolation: Remove the solvent under reduced pressure to yield the triethylammonium sulfamate salt, which can typically be used without further purification[6].
Protocol 2: Synthesis of N-Substituted Sulfamate Esters
TEAS is highly valued as a precursor for sulfamate esters, avoiding the use of harsh sulfuryl chloride[2].
Step-by-Step Methodology:
-
Activation: Dissolve TEAS (1.5 equiv) in anhydrous CH2Cl2 (1.0 mL per mmol) and cool to 0°C[6].
-
Reagent Addition: Introduce the solution via cannula to a pre-cooled solution of triphenylphosphine ditriflate (generated in situ from triphenylphosphine oxide and triflic anhydride)[2]. Causality: Triphenylphosphine ditriflate acts as a powerful activating agent, driving the reaction forward by forming a strong phosphorus-oxygen double bond, which is critical for overcoming the poor electrophilicity of the sulfamate salt[2].
-
Nucleophilic Trapping: Add the target aliphatic alcohol or phenol (1.0 equiv). Causality: The activated sulfamate intermediate is highly susceptible to nucleophilic attack by the alcohol, yielding the desired N-substituted sulfamate ester in high yields[2].
-
Completion: Stir for 15 minutes at 0°C, then quench and purify via standard silica gel chromatography[6].
Workflow for the synthesis of triethylammonium sulfamate and subsequent esterification.
Conclusion
Triethylamine sulfamate represents a critical nexus between industrial utility and advanced organic synthesis. By adhering to the self-validating protocols outlined above, researchers can safely harness its potential while mitigating the risks associated with its precursor components. The integration of stringent thermal controls and stoichiometric precision ensures both the safety of the operator and the chemical integrity of the synthesized products.
References
- triethylammonium sulphamate Basic inform
- Sulfamate Esters Guide C(3)
- Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditrifl
- US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts - Google P
- Triéthylamine 121-44-8 wiki - Fr - Guidechem -
- Toxic Substances Control Act (TSCA) Chemical Substance Inventory Initial Inventory Volume 1 - EPA NEPIS -
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Methodological & Application
Application Notes and Protocols: Triethylamine Sulfamate as a Versatile Sulfating Agent
Introduction: Navigating the Landscape of Chemical Sulfation
In the realms of medicinal chemistry, drug development, and materials science, the introduction of a sulfate moiety can profoundly alter the physicochemical and biological properties of a molecule. Sulfation is a critical transformation that can enhance water solubility, modulate biological activity, and facilitate detoxification processes.[1] Nature itself employs sulfation to regulate a myriad of physiological and pathological pathways.[1] For the synthetic chemist, the choice of the sulfating agent is paramount to achieving desired outcomes with efficiency and precision.
Among the arsenal of sulfating agents, sulfur trioxide-amine complexes have emerged as highly effective reagents, offering a favorable balance of reactivity and selectivity.[2] This guide provides an in-depth exploration of triethylamine sulfamate (triethylamine-sulfur trioxide complex, Et₃N·SO₃), a versatile and widely utilized member of this class. We will delve into its synthesis, mechanism of action, and practical applications, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Understanding Triethylamine Sulfamate: A Reagent Profile
Triethylamine sulfamate is a stable, crystalline solid formed from the Lewis acid-base adduct of sulfur trioxide (SO₃) and triethylamine (Et₃N).[1][2] This complexation tames the aggressive reactivity of free SO₃, rendering it a more manageable and selective sulfating agent.[1]
Key Properties:
| Property | Value | Reference |
| Chemical Formula | C₆H₁₅N·SO₃ | [3] |
| Molecular Weight | 181.25 g/mol | |
| Appearance | White to slightly pale yellow crystalline powder | [4] |
| Melting Point | ~85-93°C | [4] |
| Stability | Relatively stable in aqueous solution compared to pyridine-SO₃ complex | [2] |
The quality of the triethylamine sulfamate reagent is crucial for reproducible sulfation outcomes, as the active sulfur trioxide content can vary.[2] It is advisable to use a high-purity grade or to determine the active SO₃ content prior to use.[2]
The Rationale for Choosing Triethylamine Sulfamate
The selection of a sulfating agent is a critical decision in synthetic design. Triethylamine sulfamate offers several advantages over other common reagents.
| Sulfating Agent | Key Advantages | Key Disadvantages |
| Triethylamine Sulfamate (Et₃N·SO₃) | Good for sulfating alcoholic groups[1]; relatively stable and easy to handle[2]; less toxic than pyridine-based reagents. | Can require a stoichiometric excess; purification of the sulfated product can be challenging.[1] |
| Pyridine-Sulfur Trioxide (Py·SO₃) | Widely used for a variety of substrates.[1] | Pyridine can be difficult to remove completely and is toxic[1]; the complex can be less stable than Et₃N·SO₃.[2] |
| Trimethylamine-Sulfur Trioxide (Me₃N·SO₃) | Effective for sulfating alcohols and phenols.[1][5] | Trimethylamine is a gas at room temperature, making the complex preparation more challenging. |
| Chlorosulfonic Acid (ClSO₃H) | Highly reactive and cost-effective. | Generates corrosive HCl gas[6]; often requires low temperatures and stringent anhydrous conditions.[7] |
| Sulfamic Acid (H₂NSO₃H) | A milder alternative for specific applications.[1] | Less reactive than SO₃ complexes, often requiring higher temperatures or catalysts.[1] |
Reaction Mechanism: A Stepwise Look at Sulfation
The sulfation of an alcohol with triethylamine sulfamate proceeds through a nucleophilic attack of the hydroxyl group on the electrophilic sulfur atom of the SO₃ complex.
Figure 1: General mechanism of alcohol sulfation.
The triethylamine acts as a carrier for the sulfur trioxide and as a base to neutralize the proton released during the reaction, forming the triethylammonium salt of the sulfate ester.
Experimental Protocols
Safety First: Triethylamine-sulfur trioxide complex is a corrosive solid that can cause severe skin burns and eye damage.[3][4] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4]
Protocol 1: General Procedure for the Sulfation of Primary Alcohols
This protocol provides a general method for the sulfation of primary alcohols. Optimization of reaction time and temperature may be necessary for specific substrates.
Materials:
-
Primary alcohol
-
Triethylamine-sulfur trioxide complex (≥95%)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Triethylamine (for pH adjustment)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
Dissolve the primary alcohol (1.0 eq) in anhydrous DMF or MeCN (5-10 mL per mmol of alcohol) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Add triethylamine-sulfur trioxide complex (1.5-3.0 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-80°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction mixture is acidic, carefully add triethylamine to adjust the pH to ~7.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude triethylammonium salt of the sulfated alcohol.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Figure 2: Workflow for the sulfation of a primary alcohol.
Protocol 2: Microwave-Assisted Sulfation of Carbohydrates
Microwave irradiation can significantly accelerate the sulfation of complex molecules like carbohydrates. This protocol is adapted from a procedure for the O,N-sulfation of heparin and heparan sulfate saccharides.[1]
Materials:
-
Carbohydrate substrate
-
Triethylamine-sulfur trioxide complex
-
Pyridine-sulfur trioxide complex
-
Anhydrous triethylamine
-
Anhydrous pyridine
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the carbohydrate substrate in a solvent mixture of anhydrous triethylamine and pyridine.
-
Add a mixture of triethylamine-sulfur trioxide complex (e.g., 5 eq) and pyridine-sulfur trioxide complex (e.g., 5 eq).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 55-100°C for 15-45 minutes with stirring.
-
After the reaction is complete, cool the vessel to room temperature.
-
The work-up procedure will be highly dependent on the nature of the carbohydrate and may involve precipitation, dialysis, or ion-exchange chromatography to isolate the sulfated product.
Note: The ratio of reagents and the solvent system should be optimized for each specific carbohydrate substrate.
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of triethylamine sulfamate, raising the reaction temperature, or extending the reaction time. The quality of the sulfating agent is also critical; using a fresh or recently assayed batch is recommended.[2]
-
Low Yield: Poor yields can result from degradation of the product during work-up. Maintaining a neutral or slightly basic pH during extraction is important. For highly water-soluble sulfated products, extensive extraction with an appropriate organic solvent or the use of a continuous extractor may be necessary.
-
Purification Challenges: The triethylammonium salt byproduct can sometimes complicate purification. Washing the crude product with a solvent in which the desired product is sparingly soluble but the salt is soluble (e.g., cold diethyl ether) can be effective. Alternatively, converting the triethylammonium salt to a sodium or potassium salt by ion exchange may facilitate purification.
Conclusion: A Powerful Tool for Synthetic Chemistry
Triethylamine sulfamate is a valuable and versatile reagent for the introduction of sulfate groups into a wide range of organic molecules. Its stability, selectivity, and ease of handling make it a preferred choice for many applications, from the synthesis of bioactive molecules to the modification of natural products. By understanding its properties, mechanism of action, and the practical considerations for its use, researchers can effectively harness the power of this reagent to advance their scientific objectives.
References
- Al-Horani, R. A., & Desai, U. R. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 12(10), 1639-1654.
- Ahirrao, V., Jadhav, R., More, K., Kale, R., Rane, V., Kilbile, J., Rafeeq, M., & Yeole, R. (2020). Development and Validation of Analytical Method for Quality Determination of Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis, 10(4), 213-218.
- Google Patents. (1992). Method of producing tertiary amine-sulphur trioxide complexes. EP0487578A1.
- Google Patents. (2019).
- van den Bos, L. J., van der Marel, G. A., & Overkleeft, H. S. (2006). A Sulfitylation-Oxidation Protocol for the Preparation of Sulfates. The Journal of Organic Chemistry, 71(19), 7473–7476.
- Organic Syntheses. (2020).
- ResearchGate. (2024). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions.
- ChemRxiv. (2021). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions.
- Tokyo Chemical Industry Co., Ltd. (2023). SAFETY DATA SHEET - Sulfur Trioxide - Triethylamine Complex.
- Varvoglis, A. (2019). A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. Molecules, 24(13), 2494.
- Google Patents. (1969). Sulfation of a mixture of primary and secondary alcohols. US3413331A.
- Sigma-Aldrich. (n.d.). Sulfur trioxide triethylamine complex technical, ≥95% sulfur basis.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Sulfur Trioxide - Triethylamine Complex.
- Barron, D., Varin, L., & Ibrahim, R. K. (1988).
- ResearchGate. (n.d.). Sulfur Trioxide-Amine Adducts.
- ResearchGate. (2026). Sulfated flavonoids: An updated and comprehensive review of their chemistry and bioactivities.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Fisher Scientific. (2009). SAFETY DATA SHEET - Sulfur trioxide trimethylamine complex.
- Google Patents. (1966).
- ResearchGate. (2025).
- Chem-Impex. (n.d.). Sulfur trioxide triethylamine complex, Sulfur basis.
- Barron, D., & Ibrahim, R. K. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(3), 519.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfur trioxide trimethylamine complex.
- European Patent Office. (2016).
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - Sulfur trioxide trimethylamine complex.
- Wang, L., Gao, W., & Wang, Y. (2016). Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS. Molecules, 21(10), 1313.
- Semantic Scholar. (2024). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
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Advanced Protocols for Sulfation and Sulfamation Using Triethylammonium Sulfamate
Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Detailed Protocol Guide.
Introduction & Mechanistic Causality
Triethylammonium sulfamate (TEAS, CAS: 761-02-4) is a highly versatile, bench-stable reagent that serves a dual purpose in modern synthetic chemistry. Depending on the activation strategy, TEAS can act either as a direct donor of the sulfamoyl group ( −SO2NH2 ) to yield sulfamate esters , or as an in situ generated SO3 transfer agent to yield alkyl sulfates .
Understanding the mechanistic causality behind these divergent pathways is critical for drug development professionals, as the physicochemical properties of a sulfamate ester (often used as bioisosteres or enzyme inhibitors) differ drastically from those of an alkyl sulfate (used to increase aqueous solubility and metabolic clearance)[1].
-
Pathway A (O-Sulfamoylation): Sulfamic acid salts are natively unreactive toward alcohols. However, when TEAS is treated with strong electrophilic activators like triphenylphosphine ditriflate ( Ph3P(OTf)2 ), it forms a highly reactive phosphonium sulfamate intermediate. The reaction is thermodynamically driven forward by the formation of the exceptionally strong P=O bond in the triphenylphosphine oxide byproduct, allowing smooth nucleophilic trapping by alcohols[2].
-
Pathway B (O-Sulfation): When sulfamic acid is heated with an alcohol in the presence of triethylamine, TEAS is formed in situ. At elevated temperatures (130–170 °C), TEAS undergoes thermal decomposition, transferring SO3 to the alcohol while releasing ammonia gas. The triethylamine acts as a basic catalyst that prevents acid-catalyzed degradation of sensitive substrates[3].
Visualizing the Divergent Pathways
Fig 1: Divergent pathways of triethylammonium sulfamate for O-sulfamoylation and O-sulfation.
Protocol 1: Synthesis of Sulfamate Esters via Phosphonium Activation
This protocol utilizes pre-formed TEAS and relies on the in situ generation of Ph3P(OTf)2 . This method avoids the use of harsh sulfamoyl chlorides, which often result in poor yields when applied to complex or sterically hindered alcohols[2].
Self-Validating System: The generation of the active phosphonium species is visually confirmed by a color transition. The reaction mixture shifts from a colorless solution to a pale yellow, homogeneous mixture upon the successful formation of the phosphonium sulfamate intermediate.
Step-by-Step Methodology:
-
Preparation of the Activator: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve triphenylphosphine oxide ( Ph3PO , 1.65 equiv) in anhydrous dichloromethane ( CH2Cl2 , 0.1 M). Cool the solution to 0 °C using an ice bath.
-
Ditriflate Generation: Add trifluoromethanesulfonic anhydride ( Tf2O , 1.5 equiv) dropwise over 5 minutes. Stir for 15 minutes. Causality: Generating Ph3P(OTf)2 in situ prevents the degradation associated with storing highly hygroscopic isolated phosphonium salts, ensuring maximum electrophilicity for the activation step[4].
-
TEAS Activation: Add triethylammonium sulfamate (TEAS, 1.5 equiv) in a single portion. Stir the suspension for 30 minutes at 0 °C until the mixture becomes a pale yellow, homogeneous solution.
-
Nucleophilic Trapping: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Sequentially add triethylamine (3.0 equiv) followed by the target alcohol (1.0 equiv) dissolved in a minimal volume of anhydrous CH2Cl2 . Causality: The ultra-low temperature is critical here; it prevents the premature decomposition of the activated intermediate and suppresses the formation of alkyl chloride byproducts[5].
-
Maturation: Remove the cooling bath and allow the reaction to slowly warm to 22 °C over 18 hours.
-
Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO3 . Extract the aqueous layer three times with ethyl acetate (EtOAc). Dry the combined organic layers over anhydrous MgSO4 , filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc).
Protocol 2: Direct O-Sulfation of Alcohols using Sulfamic Acid / Triethylamine
For researchers aiming to synthesize alkyl sulfates (e.g., surfactant precursors or highly soluble drug metabolites), sulfamic acid paired with triethylamine is a superior alternative to chlorosulfonic acid or SO3 -pyridine complexes. It eliminates the generation of corrosive HCl gas and avoids lingering pyridine contamination[6].
Self-Validating System: The thermal transfer of SO3 from the in situ generated TEAS to the alcohol strictly correlates with the stoichiometric release of ammonia gas ( NH3 ). Placing a piece of damp red litmus paper at the exhaust of the condenser provides real-time validation; the paper will turn blue during the active reaction and revert to its baseline state once sulfation is complete.
Step-by-Step Methodology:
-
Reagent Assembly: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a gas bubbler, combine the target alcohol (1.0 equiv) and sulfamic acid (1.2 equiv).
-
Catalyst & Solvent Addition: Add triethylamine (0.5 to 1.0 equiv) and a high-boiling inert solvent such as anhydrous toluene or DMF (to achieve a 1.0 M concentration). Causality: Triethylamine serves a dual function: it deprotonates the sulfamic acid to form the highly reactive TEAS intermediate and buffers the reaction to protect acid-sensitive functional groups on the substrate[3].
-
Thermal Activation: Heat the mixture to 130–150 °C under a steady stream of nitrogen. Monitor the evolution of ammonia gas at the condenser exhaust.
-
Completion: Maintain the target temperature for 2–4 hours. The reaction is deemed complete when ammonia evolution ceases and the solid sulfamic acid is fully consumed, leaving a viscous, homogeneous liquid phase.
-
Neutralization: Cool the mixture to 50 °C. Slowly add 1.0 M NaOH to adjust the pH to 8.0–9.0. This step converts the transient triethylammonium alkyl sulfate into the highly stable sodium alkyl sulfate.
-
Isolation: Lyophilize the aqueous mixture or precipitate the final sulfate salt by adding cold ethanol, followed by vacuum filtration.
Quantitative Data & Reaction Scope
The following table summarizes the expected yields and optimal conditions for various substrates across both pathways, demonstrating the broad utility of TEAS-mediated chemistry.
| Substrate Type | Reaction Pathway | Reagents / Catalyst | Temp (°C) | Target Product | Typical Yield |
| Primary Aliphatic Alcohols | O-Sulfamoylation | TEAS, Ph3P(OTf)2 , Et3N | -78 to 22 | Sulfamate Ester | 90–95% |
| Phenol Derivatives | O-Sulfamoylation | TEAS, Ph3P(OTf)2 , Et3N | -78 to 22 | Aryl Sulfamate | 85–92% |
| Secondary Alcohols | O-Sulfamoylation | TEAS, Ph3P(OTf)2 , Et3N | -78 to 22 | Sulfamate Ester | 65–75% |
| Fatty Alcohols (C12-C18) | O-Sulfation | Sulfamic Acid, Et3N | 130–150 | Alkyl Sulfate | 95–98% |
| Carbohydrates / Polymers | O-Sulfation | Sulfamic Acid, Urea or Et3N | 90–110 | Sulfated Polymer | 70–85% |
Sources
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applications of triethylamine sulfamate in carbohydrate chemistry
Application Notes and Protocols: Methods for Using Triethylamine Sulfamate in Peptide Modification
Introduction
Protein tyrosine sulfation is a critical post-translational modification (PTM) that occurs in the trans-Golgi network and is catalyzed by tyrosylprotein sulfotransferases (TPSTs).[1] This modification, involving the addition of a sulfate group to the hydroxyl moiety of a tyrosine residue, is pivotal for modulating a vast array of extracellular protein-protein interactions.[1][2] Its functional roles are implicated in processes ranging from inflammatory responses and leukocyte adhesion to viral entry and blood coagulation.[1][2] Consequently, the ability to generate sulfated peptides and proteins is indispensable for researchers in biochemistry, pharmacology, and drug development to probe these biological functions and develop novel therapeutics.
While enzymatic methods exist, chemical synthesis provides a robust and accessible alternative for producing sulfated peptides with high purity and in significant quantities. The triethylamine-sulfur trioxide complex (triethylamine sulfamate) is a versatile and effective reagent for this purpose. Unlike harsher sulfating agents, it offers moderate reactivity, which can be controlled to achieve selective modification.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical principles, detailed experimental protocols, and analytical characterization methods for the successful sulfation of peptides using triethylamine sulfamate and related strategies.
Scientific Principles of Peptide Sulfation
The Reagent: Triethylamine-Sulfur Trioxide Complex
The triethylamine-sulfur trioxide complex (Et₃N·SO₃) is a stable, crystalline solid. It is a Lewis acid-base adduct formed between sulfur trioxide (the Lewis acid) and triethylamine (the Lewis base). X-ray crystallography has confirmed that it exists as a zwitterionic inner salt, or betaine (triethylsulfoammonium betaine).[3] This structure moderates the extreme reactivity of free sulfur trioxide, rendering it a manageable and selective sulfating agent for nucleophilic groups like the phenolic hydroxyl of tyrosine.
Reaction Mechanism
The sulfation of a tyrosine residue proceeds via a nucleophilic attack of the phenolate oxygen on the electrophilic sulfur atom of the SO₃ complex. The reaction is typically performed in an aprotic polar solvent, such as dimethylformamide (DMF) or pyridine, which can solubilize both the peptide and the sulfating agent. Triethylamine, present in the complex or added separately, acts as a base to deprotonate the tyrosine hydroxyl group, increasing its nucleophilicity and facilitating the reaction.
Caption: Mechanism of Tyrosine O-Sulfation.
Stability of Tyrosine-O-Sulfate
A critical consideration in working with sulfated peptides is the stability of the sulfate ester linkage. Tyrosine-O-sulfate is notably labile under acidic conditions but is stable to alkaline conditions.[2] This property dictates the entire synthetic and purification strategy. For instance, final cleavage from a solid-phase resin using standard high-concentration trifluoroacetic acid (TFA) cocktails will result in complete desulfation. Conversely, the linkage is stable to basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[2]
Synthetic Strategies and Protocols
Two primary strategies are employed for the chemical synthesis of sulfated peptides: (A) post-synthetic modification of a fully assembled peptide, and (B) incorporation of a pre-sulfated tyrosine amino acid (synthon) during solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Peptide Sulfation Strategies
| Feature | Post-Synthetic Sulfation | Synthon-Based SPPS |
| Concept | Sulfate the purified, unprotected peptide in solution. | Incorporate a protected, pre-sulfated Tyr residue during SPPS. |
| Advantages | Simple to plan; uses standard SPPS procedures for the peptide backbone. | Higher purity and yield; avoids exposing the full peptide to sulfating conditions.[4] |
| Disadvantages | Lower yields; potential for side-reactions on complex peptides; purification can be challenging.[4] | Requires specialized, acid-labile linkers and protecting groups; synthons can be costly.[4] |
| Best For | Simpler peptides without multiple reactive sites; initial screening. | Complex peptides; large-scale synthesis; when high purity is paramount. |
Protocol 1: Post-Synthetic Sulfation of Peptides in Solution
This protocol describes the sulfation of a purified, unprotected peptide using triethylamine sulfamate. It is a direct method suitable for peptides that are soluble in appropriate organic solvents.
A. Materials and Reagents
-
Purified, lyophilized peptide
-
Triethylamine-sulfur trioxide complex (Et₃N·SO₃)
-
Anhydrous Dimethylformamide (DMF) or Anhydrous Pyridine
-
Quenching solution: 1 M Ammonium Bicarbonate or 10% aqueous piperidine
-
RP-HPLC system for purification
-
Mass Spectrometer for analysis
B. Experimental Procedure
-
Peptide Solubilization: Dissolve the purified peptide in anhydrous DMF (or pyridine) to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved. Gentle warming or sonication may be required.
-
Reagent Addition: In a separate vial, prepare a 10-fold molar excess of triethylamine sulfamate relative to the peptide. Dissolve it in a minimal amount of the same anhydrous solvent.
-
Reaction: Add the sulfating agent solution dropwise to the stirring peptide solution at room temperature.
-
Monitoring: Allow the reaction to proceed for 2-6 hours. Monitor the progress by taking small aliquots, quenching them, and analyzing via HPLC-MS. Look for the appearance of a new, typically more polar (earlier eluting) peak with a mass increase of +80 Da per sulfation site.
-
Quenching: Once the reaction has reached completion (or optimal conversion), quench it by adding the quenching solution (e.g., 10 volumes of 1 M ammonium bicarbonate). This will consume any excess sulfating reagent.
-
Purification: Lyophilize the quenched reaction mixture to remove volatile components. Re-dissolve the residue in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) and purify the sulfated peptide using preparative RP-HPLC.
-
Final Product: Collect the fractions corresponding to the desired sulfated peptide, confirm the mass, pool, and lyophilize to obtain the final product.
C. Causality and Field-Proven Insights
-
Why anhydrous solvent? Water is nucleophilic and will compete with the peptide's hydroxyl groups, consuming the sulfating reagent and reducing efficiency.
-
Why molar excess? A stoichiometric excess of the sulfating agent is used to drive the reaction towards completion, especially as the peptide concentration is often low.
-
Why monitor? Prolonged reaction times or excessive temperatures can lead to side reactions, such as sulfation of serine or threonine residues, or degradation of the peptide. HPLC-MS monitoring is essential for process control.
Caption: Workflow for Post-Synthetic Peptide Sulfation.
Protocol 2: Synthon-Based Solid-Phase Peptide Synthesis (SPPS)
This advanced strategy circumvents the issues of post-synthetic modification by incorporating a pre-sulfated and protected tyrosine residue directly into the peptide sequence. This requires careful planning of the entire synthesis strategy to be compatible with the acid-labile sulfate ester.
A. Key Requirements
-
Synthon: Fmoc-Tyr(SO₃Na)-OH (or another suitable salt like tetrabutylammonium for improved organic solvent solubility).[4]
-
Resin: A hyper-acid-labile resin is mandatory. 2-Chlorotrityl chloride (2-CTC) resin is the standard choice.
-
Side-Chain Protection: All other amino acid side-chain protecting groups must be removable under the same mild acidic conditions (e.g., Trt, tBu).
-
Cleavage Cocktail: A very dilute acid solution, such as 1-5% TFA in Dichloromethane (DCM) or a mixture of Acetic Acid/Trifluoroethanol/DCM.[4]
B. Experimental Procedure
-
First Amino Acid Loading: Load the C-terminal amino acid onto the 2-CTC resin according to standard protocols.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine/DMF, followed by coupling with reagents like HCTU/DIPEA) to build the peptide chain.
-
Synthon Incorporation: When the tyrosine position is reached, couple the Fmoc-Tyr(SO₃Na)-OH synthon using standard coupling conditions. A double coupling may be necessary to ensure high efficiency.
-
Continue Elongation: Continue with standard Fmoc-SPPS cycles until the full peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group as usual.
-
Mild Acid Cleavage: Wash the resin thoroughly with DCM. Cleave the peptide from the resin using a pre-chilled, mild acid cocktail (e.g., Acetic Acid/TFE/DCM 1:1:3) for 20-30 minutes.[4]
-
Precipitation and Purification: Collect the cleavage filtrate and precipitate the peptide in cold diethyl ether. Centrifuge, wash the pellet, and dry. Purify the crude peptide by RP-HPLC as described in Protocol 1.
Caption: Workflow for SPPS using a Sulfated Tyrosine Synthon.
Analytical Characterization
Confident characterization is essential to confirm the success of the modification. A combination of chromatography and mass spectrometry is the gold standard.
Reversed-Phase HPLC (RP-HPLC)
-
Analysis: Analytical RP-HPLC is used to assess the purity of the final product and to monitor reaction progress. Sulfation increases the polarity of a peptide, resulting in a noticeable decrease in retention time on C18 columns compared to the unmodified parent peptide.
-
Purification: Preparative RP-HPLC is the primary method for purifying the target sulfated peptide from unreacted starting material, desulfated products, and other impurities.
Table 2: Typical RP-HPLC Conditions
| Parameter | Analytical | Preparative |
| Column | C18, 2-5 µm, 4.6 mm ID | C18, 5-10 µm, 21.2 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 30 min | Optimized based on analytical run |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
Mass Spectrometry (MS)
Mass spectrometry is the definitive tool for confirming sulfation.
-
Mass Shift: The covalent addition of a sulfate group (SO₃) results in a mass increase of +80.064 Da (monoisotopic mass of SO₃ is 79.957 Da).
-
Tandem MS (MS/MS): This is crucial for localizing the modification. In positive ion mode using collision-induced dissociation (CID), the sulfate ester is highly labile and is readily lost as a neutral SO₃ molecule.[5] This results in a dominant peak in the MS/MS spectrum corresponding to [M+H - 80]⁺.[5][6] While this confirms sulfation, it makes pinpointing the exact tyrosine difficult because the precursor ion is depleted before significant backbone fragmentation occurs.[5]
-
Differentiation from Phosphorylation: Phosphorylation is an isobaric modification (+79.966 Da). The key differentiator is the lability in CID. Phospho-tyrosine is much more stable and does not typically show the prominent neutral loss of 80 Da under the same conditions; instead, peptide backbone fragments (b- and y-ions) containing the modification are readily observed.[5][6]
Table 3: Mass Spectrometry Signatures of Sulfated Peptides
| Analysis Type | Expected Observation | Interpretation |
| Full MS Scan | Peak at [M+H+80]ⁿ⁺ | Confirms the presence of one sulfate group. |
| Positive-ion CID MS/MS | Intense fragment at [M+H - 80]⁺ | Characteristic signature of a sulfated peptide.[5][6] |
| Negative-ion MS/MS | Can provide more stable fragmentation for site localization. | Alternative method for sequencing. |
| ETD/UVPD/HAD | Alternative fragmentation methods that can preserve the labile modification and provide site-specific information.[6][7] | Advanced techniques for unambiguous site assignment. |
Safety and Reagent Handling
Both triethylamine and its sulfur trioxide complex require careful handling in a controlled laboratory environment.
Table 4: Safety and Handling of Key Reagents
| Reagent | Key Hazards | Recommended Handling Procedures |
| Triethylamine | Highly flammable liquid and vapor[8][9], Toxic if swallowed, in contact with skin, or if inhaled[8][10], Causes severe skin burns and eye damage.[10][11] | Use only in a chemical fume hood. Wear impervious gloves, safety goggles, and a lab coat.[12] Keep away from heat, sparks, and open flames.[13] Ground containers during transfer to prevent static discharge.[11] |
| Triethylamine · SO₃ | Corrosive. Reacts with moisture. | Store in a desiccator in a cool, dry place. Handle in a fume hood. Avoid inhalation of dust. Wear appropriate PPE as for triethylamine. |
Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench excess sulfating reagents with a suitable nucleophile before disposal.
Conclusion
The chemical sulfation of peptides using triethylamine sulfamate is a powerful technique for accessing biologically important molecules. By understanding the underlying chemical principles, selecting the appropriate synthetic strategy—either post-synthetic modification or synthon-based SPPS—and employing rigorous analytical characterization, researchers can confidently produce high-quality sulfated peptides. Careful attention to reaction conditions and safety protocols is paramount for achieving successful and reproducible outcomes, ultimately enabling deeper investigations into the vital role of tyrosine sulfation in health and disease.
References
-
Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
A bespoke analytical workflow for the confident identification of sulfopeptides and their discrimination from phosphopeptides. bioRxiv. Available at: [Link]
-
Previous approaches to sulfating tyrosine and sulfated peptides. This work. ResearchGate. Available at: [Link]
-
Synthesis and Applications of Sulfamates and Related Functionalities. MacSphere. Available at: [Link]
-
Sequencing of Sulfopeptides Using Negative-Ion Tandem Mass Spectrometry with Hydrogen Attachment/Abstraction Dissociation. ACS Publications. Available at: [Link]
-
Determination of the sites of tyrosine O-sulfation in peptides and proteins. Nature. Available at: [Link]
-
Synthesis of Sulfated Peptides. Thieme Chemistry. Available at: [Link]
-
Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulfate Synthons. Thieme Chemistry. Available at: [Link]
-
TRIETHYLAMINE AR. Suvchem Laboratory Chemicals. Available at: [Link]
-
Safety Data Sheet. Consolidated Chemical. Available at: [Link]
-
Aqueous Solutions of Peptides and Trialkylamines Lead to Unexpected Peptide Modification. MDPI. Available at: [Link]
- Process for the solid phase synthesis of peptides which contain sulfated tyrosine. Google Patents.
-
On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. Available at: [Link]
-
TRIETHYLAMINE. Sdfine. Available at: [Link]
-
Tyrosine sulfation. Wikipedia. Available at: [Link]
-
Safety Data Sheet: TRIETILAMINA. Petramin. Available at: [Link]
-
Safety Data Sheet: Triethylamine. Carl ROTH. Available at: [Link]
-
Triethylamine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
Sources
- 1. Tyrosine sulfation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A bespoke analytical workflow for the confident identification of sulfopeptides and their discrimination from phosphopeptides | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. fishersci.com [fishersci.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
Application Note: Experimental Procedure for O-Sulfation with Triethylammonium Sulfamate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocol, and process optimization for the O-sulfation of alcohols using the sulfamic acid/triethylamine system.
Introduction & Mechanistic Insights
The introduction of a sulfate moiety (O-sulfation) is a critical transformation in the synthesis of biologically active small molecules, including flavonoids, steroids, and carbohydrate therapeutics[1]. While harsh reagents like chlorosulfonic acid ( ClSO3H ) or sulfuric acid ( H2SO4 ) are historically common, they frequently induce substrate degradation, dehydration, or non-selective sulfation in complex drug scaffolds[1].
To circumvent these issues, triethylammonium sulfamate ( [Et3NH]+[NH2SO3]− )—typically generated in situ from sulfamic acid and triethylamine—serves as a highly selective, mild sulfating agent[2].
The Causality of the Reaction System
The success of this protocol relies on a self-validating mechanistic cascade:
-
Solubilization & Salt Formation: Sulfamic acid ( NH2SO3H ) is virtually insoluble and unreactive in non-polar organic solvents. The addition of triethylamine ( Et3N ) rapidly neutralizes the acid, forming the highly soluble triethylammonium sulfamate salt[2].
-
Thermal Activation & Solvent Participation: Unlike direct SO3 -amine complexes, triethylammonium sulfamate requires thermal activation. When heated in N,N -dimethylformamide (DMF) to 50–70 °C, the sulfamate ion undergoes a rate-determining decomposition. DMF actively participates by capturing the sulfur trioxide equivalent to form a highly reactive DMF⋅SO3 complex , simultaneously expelling ammonia ( NH3 ) gas[3].
-
Nucleophilic Attack & Ion-Pairing: The alcohol substrate ( R−OH ) attacks the electrophilic DMF⋅SO3 complex. The resulting alkyl sulfate is immediately stabilized by the triethylammonium cation, providing sufficient lipophilicity to allow for organic extraction[4].
Figure 1: Mechanistic pathway of O-sulfation via in situ generated triethylammonium sulfamate.
Comparative Data: Selection of Sulfating Agents
When designing a synthetic route, the choice of sulfating agent dictates the operational complexity and impurity profile. Table 1 summarizes how triethylammonium sulfamate compares to other industry standards.
Table 1: Comparative Analysis of Common O-Sulfating Agents
| Sulfating Agent | Reactivity | Primary Byproduct | Optimal Substrates | Mechanistic Notes |
| Triethylammonium Sulfamate | Mild | NH3 (gas) | Sensitive primary/secondary alcohols, complex natural products | Requires thermal activation in DMF to form the active DMF⋅SO3 intermediate[3]. |
| Triethylamine-Sulfur Trioxide ( Et3N⋅SO3 ) | Moderate | None | Carbohydrates, steroids, flavonoids | Direct SO3 transfer. Commercially available but highly moisture sensitive[1]. |
| Chlorosulfonic Acid ( ClSO3H ) | Very High | HCl (gas) | Robust aliphatic alcohols, polymers | Highly exothermic; requires strict temperature control (0 °C) and acid scavengers. |
| Sulfuric Acid ( H2SO4 ) | High | H2O | Simple alkenes, short-chain alcohols | Prone to side reactions (dehydration, oxidation, scaffold degradation)[1]. |
Experimental Protocol
The following self-validating protocol utilizes the in situ generation of triethylammonium sulfamate, which avoids the handling of pre-isolated, highly hygroscopic sulfamate salts[2].
Materials and Reagents
-
Substrate: Target alcohol ( R−OH , 1.0 equiv)
-
Sulfating Agent: Sulfamic acid ( NH2SO3H , 2.0 equiv, >99% purity)[4]
-
Base/Counterion: Triethylamine ( Et3N , 2.2 equiv, anhydrous)
-
Solvent: N,N -Dimethylformamide (DMF, anhydrous, stored over molecular sieves)
-
Workup Reagents: Dichloromethane (DCM), saturated aqueous NaHCO3 , brine, anhydrous MgSO4 .
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Attach the nitrogen outlet to a mineral oil bubbler (to monitor gas evolution and safely vent NH3 ).
-
Dissolve the alcohol substrate (1.0 mmol) in anhydrous DMF (4.0 mL) under a nitrogen atmosphere.
Step 2: In Situ Salt Generation
-
Add anhydrous triethylamine (2.2 mmol) to the stirring solution at room temperature.
-
Carefully add solid sulfamic acid (2.0 mmol) in a single portion.
-
Observation: The mixture will initially be a heterogeneous suspension. Stir at 23 °C for 15 minutes to allow the exothermic neutralization to occur, yielding a homogenous solution of triethylammonium sulfamate[4].
Step 3: Thermal Activation and Sulfation
-
Submerge the reaction flask into a pre-heated oil bath set to 50–70 °C .
-
Causality Note: Heating is strictly required to break down the sulfamate and generate the active DMF⋅SO3 complex[3].
-
Stir the reaction for 4 to 8 hours. Monitor the progress via TLC or HPLC. You will observe the evolution of ammonia gas bubbling through the oil bubbler.
Step 4: Quenching and Isolation
-
Once the starting material is consumed, remove the flask from the heat and cool to 23 °C.
-
Concentrate the reaction mixture under high vacuum to remove the majority of the DMF.
-
Dissolve the resulting residue in DCM (15 mL) and add saturated aqueous NaHCO3 (10 mL) to quench any unreacted electrophiles[4]. Stir vigorously for 10 minutes.
-
Separate the layers. Extract the aqueous phase with additional DCM (3 × 15 mL). Note: The triethylammonium counterion renders the sulfate ester highly soluble in DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure to yield the crude triethylammonium alkyl sulfate.
Figure 2: Experimental workflow for O-sulfation via triethylammonium sulfamate.
Troubleshooting & Process Optimization
To ensure a self-validating workflow, monitor the reaction for the following physical indicators:
-
Issue: No Product Formation / Stalled Conversion
-
Causality: The generation of the DMF⋅SO3 complex is highly temperature-dependent. If the reaction is run at room temperature, sulfamic acid will remain inert. Ensure the internal temperature reaches at least 50 °C[4]. Additionally, strictly anhydrous conditions must be maintained; adventitious water will rapidly hydrolyze the DMF⋅SO3 complex into unreactive sulfuric acid.
-
-
Issue: Pressure Buildup in the Reaction Vessel
-
Causality: The mechanistic decomposition of the sulfamate ion inherently releases stoichiometric amounts of NH3 gas[3]. The system must never be completely sealed; always utilize a vented bubbler.
-
-
Issue: Product is Lost in the Aqueous Phase During Workup
-
Causality: While sulfate esters are highly polar, the use of triethylamine generates the triethylammonium salt, which possesses sufficient lipophilicity for DCM extraction[4]. If the product remains in the aqueous layer (common for highly polar carbohydrate scaffolds), saturate the aqueous layer with NaCl prior to extraction, or switch the extraction solvent to a more polar organic mixture (e.g., Chloroform/Isopropanol 3:1).
-
-
Issue: Dark-Colored Byproducts
-
Causality: Excessive heating (>80 °C) can cause thermal degradation of sensitive substrates or the DMF solvent itself[1]. Do not exceed 70 °C. If the substrate is exceptionally fragile, consider switching to the pre-formed Triethylamine-Sulfur Trioxide ( Et3N⋅SO3 ) complex, which operates at lower temperatures (0–25 °C).
-
References
-
Chemical Sulfation of Small Molecules – Advances and Challenges Source: NIH / PMC URL:[Link][1]
-
Sulfamic acid and its N-substituted derivatives Source: Chemical Reviews (1980, 80, 2) / DataPDF URL:[Link][3]
-
Sulfamic Acid as Reagent - Supporting Information Source: Wiley-VCH URL:[Link][4]
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate Source: Organic Letters / NIH URL:[Link][2]
Sources
Application Notes and Protocols: Triethylamine Sulfamate in Polymer Chemistry
Introduction: The Strategic Role of Sulfation in Modern Polymer Science
In the landscape of polymer modification, the introduction of sulfate groups is a pivotal strategy for tailoring the physicochemical and biological properties of macromolecules. Sulfated polymers are a class of materials with immense potential, finding applications in fields as diverse as drug delivery, tissue engineering, and advanced materials science.[1][2][3] The negative charge imparted by the sulfate ester groups can dramatically alter a polymer's solubility, charge density, and interaction with biological systems, often mimicking the function of naturally occurring sulfated biopolymers like heparin and chondroitin sulfate.[3][4]
Among the various reagents available for this transformation, the triethylamine-sulfur trioxide complex (TEA-SO3), often referred to as triethylamine sulfamate, has emerged as a reagent of choice.[5][6] Its stability, ease of handling, and high efficiency in O-sulfating hydroxyl-containing polymers make it a superior alternative to more aggressive or hazardous reagents like chlorosulfonic acid or neat sulfur trioxide.[6][7]
This guide provides an in-depth exploration of triethylamine sulfamate as a key reagent in polymer chemistry. We will delve into the mechanistic underpinnings of the sulfation reaction, provide detailed, field-tested protocols for the modification of polymers, and discuss the characterization and application of the resulting sulfated macromolecules.
The Chemistry of Sulfation: A Mechanistic Overview
The sulfation of a polymer's hydroxyl groups using the triethylamine-sulfur trioxide complex is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of a hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfur trioxide complex. Triethylamine serves as a carrier for the highly reactive sulfur trioxide, moderating its reactivity and preventing undesirable side reactions such as polymer degradation or cross-linking.
The general mechanism can be visualized as follows:
Caption: Mechanism of Polymer Sulfation with Triethylamine-SO3.
Core Protocol: Sulfation of a Generic Hydroxyl-Containing Polymer
This protocol provides a generalized procedure for the sulfation of a polymer containing accessible hydroxyl groups, such as a polysaccharide. The specific quantities and reaction conditions may need to be optimized for different polymers.
Materials and Reagents
-
Hydroxyl-containing polymer (e.g., Dextran, Chitosan, Poly(vinyl alcohol))
-
Triethylamine-sulfur trioxide complex (TEA-SO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Ethanol
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Experimental Workflow
Caption: General Workflow for Polymer Sulfation.
Step-by-Step Procedure
-
Polymer Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the polymer in anhydrous DMF to a concentration of 1-5% (w/v). This may require gentle heating and stirring. Ensure the polymer is fully dissolved to achieve uniform sulfation.
-
Reagent Addition: In a separate container, weigh the desired amount of triethylamine-sulfur trioxide complex. The molar ratio of TEA-SO3 to the polymer's hydroxyl repeating units is a critical parameter influencing the degree of sulfation and should be systematically varied during optimization (see Table 1). Add the TEA-SO3 to the polymer solution in portions over 15-30 minutes with vigorous stirring. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and allow it to stir for 4-24 hours under a nitrogen or argon atmosphere to prevent the ingress of moisture.[8] The reaction time is another key parameter for controlling the degree of sulfation.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted reagent and acidic byproducts until the pH is approximately 7-8.
-
Precipitation: Pour the neutralized reaction mixture into a large excess of cold ethanol (typically 5-10 times the volume of the reaction mixture) with constant stirring. The sulfated polymer should precipitate out of solution.
-
Collection and Washing: Collect the precipitate by centrifugation or vacuum filtration. Wash the solid product several times with ethanol to remove residual salts and DMF.
-
Purification: Redissolve the crude sulfated polymer in a minimal amount of deionized water and transfer it to a dialysis membrane with an appropriate molecular weight cut-off. Dialyze against deionized water for 2-3 days, changing the water frequently to remove low molecular weight impurities.
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product as a dry, fluffy powder.
Quantitative Data and Characterization
The degree of sulfation (DS) is a crucial parameter that dictates the properties of the final polymer. It is defined as the average number of sulfate groups per repeating monomer unit. The DS can be controlled by adjusting the reaction conditions.
Table 1: Influence of Reaction Parameters on the Degree of Sulfation (Illustrative Data)
| Molar Ratio (TEA-SO3 : OH) | Temperature (°C) | Time (h) | Approximate Degree of Sulfation (DS) |
| 1:1 | 60 | 6 | 0.2 - 0.4 |
| 2:1 | 60 | 6 | 0.5 - 0.7 |
| 2:1 | 80 | 6 | 0.8 - 1.1 |
| 3:1 | 80 | 12 | 1.2 - 1.5 |
Characterization of Sulfated Polymers
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Successful sulfation is confirmed by the appearance of characteristic absorption bands. A strong band around 1240-1250 cm⁻¹ is indicative of the S=O stretching vibration, while a band at approximately 820 cm⁻¹ corresponds to the C-O-S stretching vibration.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can show shifts in the signals of protons and carbons adjacent to the sulfation site.
-
Elemental Analysis: The weight percentages of sulfur and carbon can be used to calculate the degree of sulfation.
Applications in Drug Development and Biomedical Research
The introduction of sulfate groups via reaction with triethylamine sulfamate can transform a relatively inert polymer into a biologically active macromolecule.
-
Drug Delivery: Sulfated polysaccharides have been extensively studied for their potential in designing drug delivery systems.[1][2][10] The negative charge can be used for electrostatic interactions with positively charged drugs, enabling controlled release. The increased hydrophilicity can also improve the solubility and bioavailability of poorly water-soluble drugs.[11]
-
Tissue Engineering: The structural similarity of some synthetic sulfated polymers to natural glycosaminoglycans (GAGs) makes them promising candidates for tissue engineering scaffolds, particularly for cartilage regeneration.[3][4]
-
Biomimicry: Sulfated polymers can mimic the anticoagulant properties of heparin, with the degree of activity often correlating with the degree of sulfation.[12]
Safety and Handling Considerations
-
Triethylamine-Sulfur Trioxide Complex: While more stable than other sulfating agents, TEA-SO3 is moisture-sensitive and should be handled in a dry environment. It is an irritant, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Solvents: Anhydrous DMF is a common solvent for these reactions. It is a skin and respiratory irritant and should be handled in a well-ventilated fume hood.
-
Reaction Quenching: The neutralization step with sodium bicarbonate can be exothermic and may release carbon dioxide gas. This should be performed slowly and with caution.
Conclusion and Future Outlook
Triethylamine sulfamate is a versatile and efficient reagent for the sulfation of polymers, providing a reliable method for tuning their properties for a wide range of applications, particularly in the biomedical field. The protocols and principles outlined in this guide offer a solid foundation for researchers and scientists to explore the vast potential of sulfated polymers. As the demand for advanced biomaterials and drug delivery systems grows, the strategic use of reagents like triethylamine sulfamate will continue to be a cornerstone of innovation in polymer chemistry.
References
-
Cunha, L., & Grenha, A. (2016). Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. Marine Drugs, 14(3), 42. [Link]
- Ahmad, S. M., Hameed, H., Al-Hussain, S. A., & Zaki, M. E. A. (2025). Chondroitin Sulfate: An Ideal Biomaterial based Scaffolds for Cartilage Regeneration and Its Therapeutic Potential. Journal of Drug Delivery Science and Technology, 104137.
- Ribeiro, A. S., et al. (2014). Marine algae sulfated polysaccharides for tissue engineering and drug delivery approaches.
-
Semantic Scholar. (n.d.). [PDF] Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications. [Link]
- Santhiya, S. T., et al. (2015). Purification and Structural Characterization of Sulfated Polysaccharide from Sargassum myriocystum and its Efficacy in Scavenging Free Radicals. Journal of Clinical and Diagnostic Research, 9(11), QC01–QC05.
- Pandey, A., et al. (2025).
- Hernández-Adame, P. L., et al. (2023). Physicochemical and Microstructural Characteristics of Sulfated Polysaccharide from Marine Microalga. Marine Drugs, 21(12), 639.
- Jayawardena, T. U., et al. (2023).
- Chemical and biological characterization of sulfated chitosan oligomer as heparin mimics. (n.d.). Polymers and Polymer Composites.
- Al-Horani, R. A., & Desai, U. R. (2011). Chemical approaches to the sulfation of small molecules: current progress and future directions. Future Medicinal Chemistry, 3(6), 717-731.
- De, S., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. ACS Polymers Au, 3(1), 3-12.
- The Sulfamate Functional Group as a New Anchor for Solid-Phase Organic Synthesis. (n.d.).
-
De, S., et al. (2023). Synthesis of Degradable Polysulfamides via Sulfur(VI) Fluoride Exchange Click Polymerization of AB-Type Monomers. PMC. [Link]
-
Al-Horani, R. A., & Desai, U. R. (2010). Chemical Sulfation of Small Molecules – Advances and Challenges. PMC. [Link]
- (PDF) Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. (2024, April 8).
- The Role of Triethanolamine in Polymer Stabilization and Cross-Linking. (n.d.). Surfactant.com.
- Ahirrao, V., et al. (2020). A validated potentiometric titration method for quality determination of triethylamine sulfur trioxide complex. Asian Journal of Pharmaceutical Analysis, 10(4), 214-219.
- Griffith University. (2019).
- Caputo, A. R., et al. (2024). Sulfation of Various Polysaccharide Structures: Different Methods and Perspectives. Molecules, 29(15), 3469.
- Chen, G., et al. (2007). Synthesis and characterization of soluble poly(amide‐imide)s bearing triethylamine sulfonate groups as gas dehumidification membrane material. Journal of Applied Polymer Science, 106(5), 3179-3184.
- Innovative applications of sulfated polysaccharides from macroalgae in hydrogels and biomaterials production. (2025, November 27). AIMS Press.
- Triethylamine-based catalysts for the melt polymerization of carbon
- Controlled sulfation of poly(vinyl alcohol) for biological and technical applications using response surface methodology. (n.d.). Molecular Systems Design & Engineering.
- Synthesis and Antibacterial Study of Sulfobetaine/Quaternary Ammonium-Modified Star-Shaped Poly[2-(dimethylamino)ethyl methacrylate]-Based Copolymers with an Inorganic Core. (2016, December 6). Biomacromolecules.
- Sulfamate – Knowledge and References. (n.d.). Taylor & Francis.
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- 1. Sulfated Seaweed Polysaccharides as Multifunctional Materials in Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Marine algae sulfated polysaccharides for tissue engineering and drug delivery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Chemical Sulfation of Small Molecules – Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 9. Physicochemical and Microstructural Characteristics of Sulfated Polysaccharide from Marine Microalga | MDPI [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Innovative applications of sulfated polysaccharides from macroalgae in hydrogels and biomaterials production [aimspress.com]
- 12. Functions and values of sulfated polysaccharides from seaweed [e-algae.org]
The Synthesis and Application of Triethylammonium-Based Protic Ionic Liquids: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation and use of triethylammonium-based protic ionic liquids, with a specific focus on triethylammonium hydrogen sulfate and its related sulfamate counterpart. This guide emphasizes the underlying chemical principles, provides validated experimental protocols, and explores the potential applications of these versatile compounds.
Introduction: The Rise of Protic Ionic Liquids
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, typically below 100°C.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive alternatives to volatile organic solvents in a wide range of applications.[2][3] Protic ionic liquids (PILs), a subset of ILs, are formed through the neutralization reaction between a Brønsted acid and a Brønsted base.[1] This simple and often cost-effective synthesis makes them particularly appealing for both academic research and industrial processes.[4]
Triethylammonium-based PILs, derived from the readily available and inexpensive triethylamine, have emerged as a significant area of interest. Their utility as catalysts and environmentally benign solvents is well-documented.[5] This guide will primarily focus on the most common of these, triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]), while also clarifying the synthesis of the related triethylammonium sulfamate.
Understanding the Chemistry: Sulfamate vs. Hydrogen Sulfate
It is crucial to distinguish between triethylammonium sulfamate and triethylammonium hydrogen sulfate, as the synthetic routes and resulting anions differ.
-
Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄]) : This is the most widely studied and utilized PIL in this family. It is formed by the simple acid-base neutralization of triethylamine (a Brønsted base) with sulfuric acid (a Brønsted acid). The resulting anion is the hydrogen sulfate anion (HSO₄⁻).[6][7]
-
Triethylammonium Sulfamate ([Et₃NH][SO₃NH₂]) : The synthesis of the sulfamate anion involves the reaction of an amine with a sulfur trioxide source, such as a sulfur trioxide pyridine complex or chlorosulfonic acid.[8][9] This results in a sulfamate anion (R₂NSO₃⁻).
This guide will provide detailed protocols for both, with a primary emphasis on the more common and extensively characterized triethylammonium hydrogen sulfate.
Synthesis Protocols
Preparation of Triethylammonium Hydrogen Sulfate ([Et₃NH][HSO₄])
This protocol describes a standard and reliable method for the synthesis of triethylammonium hydrogen sulfate, a versatile protic ionic liquid.
Causality of Experimental Choices:
-
Slow, Dropwise Addition: The reaction between triethylamine and sulfuric acid is highly exothermic. Slow, dropwise addition of the acid to the amine with efficient stirring is critical to control the reaction temperature and prevent dangerous splattering.
-
Temperature Control: Maintaining the temperature at 60-70°C during and after the addition ensures the reaction proceeds to completion without thermal degradation of the product.[5][6]
-
Vacuum Drying: The removal of residual water is crucial as its presence can significantly affect the physicochemical properties of the ionic liquid, such as its viscosity and electrochemical window.[10] Heating under high vacuum is an effective method for water removal.[5][6]
Experimental Workflow:
Figure 1: General workflow for the synthesis of triethylammonium hydrogen sulfate.
Step-by-Step Protocol:
-
Reagents and Equipment:
-
Triethylamine (10.1 g, 0.1 mol)
-
Sulfuric acid (98%) (9.8 g, 0.1 mol)
-
Round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Heating mantle or oil bath.
-
High-vacuum line.
-
-
Procedure:
-
Place the triethylamine into the round-bottom flask and begin stirring.
-
Slowly add the sulfuric acid dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature at approximately 60°C.[5]
-
After the addition is complete, continue stirring the mixture for an additional hour at 70°C to ensure the reaction goes to completion.[5][6]
-
To remove any residual water, heat the resulting ionic liquid at 80°C under a high vacuum until a constant weight is achieved.[5][6]
-
-
Yield and Appearance: The expected yield is approximately 99%, and the product should be a clear, viscous liquid at room temperature.[5][6]
Preparation of a Triethylamine-Bonded Sulfonic Acid Ionic Liquid
This protocol outlines the synthesis of a related ionic liquid, N,N-diethyl-N-sulfoethanammonium chloride, via the reaction of triethylamine with chlorosulfonic acid.[9]
Experimental Workflow:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. theacademic.in [theacademic.in]
- 8. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (PDF) Ionic liquid triethylamine-bonded sulfonic acid {[Et3N–SO3H]Cl} as a novel, highly efficient and homogeneous catalyst for the synthesis of β-acetamido ketones, 1,8-dioxo-octahydroxanthenes and 14-aryl-14H-dibenzo[a,j]xanthenes [academia.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Part 1: Mechanistic Troubleshooting (The "Why" and "How")
Welcome to the Triethylamine Sulfamate Technical Support Center
This comprehensive troubleshooting guide is designed for researchers, application scientists, and drug development professionals working with triethylammonium sulfamate (TEA-sulfamate) and related triethylamine-sulfur trioxide (TEA-SO3) complexes. While these reagents are cornerstones for synthesizing sulfamate esters and sulfated small molecules, their reactivity profiles often lead to competing side reactions such as hydrolysis, elimination, and thermal degradation.
This center provides mechanistic insights, self-validating protocols, and targeted FAQs to help you optimize your sulfamation workflows.
To prevent side reactions, one must first understand the causality behind them. TEA-sulfamate salts are typically generated by reacting an amine with a sulfur trioxide source (like TEA-SO3)[1]. When these salts are subsequently activated to form sulfamate esters, several competing pathways emerge.
Hydrolysis and Sulfate Formation
The Mechanism: Sulfamic acid salts and TEA-SO3 complexes are highly hygroscopic. In the presence of adventitious moisture, the electrophilic sulfur center undergoes nucleophilic attack by water. This breaks the N-S bond, yielding unreactive sulfuric acid (or sulfate salts) and releasing the free amine[2]. The Fix: Rigorous anhydrous conditions are non-negotiable. The use of molecular sieves and inert gas (argon/nitrogen) prevents the premature quenching of the activated sulfamoyl intermediate.
Thermal Degradation and "Dark Mixtures"
The Mechanism: Sulfamic acid derivatives are sensitive to elevated temperatures. Heating sulfamation reactions above 40–50 °C often leads to the decomposition of the sulfamate group, releasing sulfur dioxide (SO2) and nitrogen oxides (NOx). This degradation is visually indicated by the reaction mixture turning dark brown or black, accompanied by a precipitous drop in yield[3]. The Fix: Maintain reaction temperatures between -78 °C and 22 °C during the activation phase, relying on highly reactive coupling agents rather than thermal energy to drive the reaction[1].
Elimination vs. Substitution during Esterification
The Mechanism: Classical methods using sulfuryl chloride to form sulfamate esters often fail with sterically hindered or electron-deficient nucleophiles[1]. Modern approaches activate the TEA-sulfamate using triphenylphosphine ditriflate (generated in situ from PPh3 and Tf2O). However, if a secondary or tertiary alcohol is used as the nucleophile, the highly activated sulfamoyl intermediate can act as a leaving group, promoting an E1/E2 elimination pathway (forming an alkene) rather than the desired substitution (forming the ester).
Reaction pathways of TEA-sulfamate highlighting desired activation vs side reactions.
Part 2: Quantitative Data on Side Reactions
The choice of activation strategy and temperature directly dictates the ratio of desired product to side products. The table below summarizes the quantitative impact of reaction conditions on the yield of N-(2,2,2-trifluoroethyl)sulfamate esters[1].
| Activation Reagent / Condition | Temp (°C) | Desired Sulfamate Yield (%) | Hydrolysis / Unreacted (%) | Elimination / Byproducts (%) |
| Sulfuryl Chloride (SO2Cl2) | 0 → 22 | < 20% | > 60% | ~ 20% |
| DIAD / PPh3 | 22 | 45% | 40% | 15% |
| PPh3 / Tf2O (Optimized) | -78 → 22 | 85 - 95% | < 5% | < 5% |
| PPh3 / Tf2O + 2° Alcohol | -78 → 22 | 40 - 50% | < 5% | 45 - 55% (Alkene) |
| PPh3 / Tf2O (No inert gas) | 22 | 10% | 85% (Sulfate) | 5% |
Part 3: Self-Validating Experimental Protocol
To ensure high-fidelity synthesis of N-substituted sulfamate esters from TEA-sulfamate salts while suppressing side reactions, follow this self-validating workflow.
Objective: Synthesis of sulfamate esters via Triphenylphosphine Ditriflate activation[1].
Step 1: Preparation of the TEA-Sulfamate Salt
-
Dissolve the target amine (1.0 equiv) in anhydrous acetonitrile (0.33 M).
-
Add triethylamine (1.5 equiv) and sulfur trioxide-pyridine complex (SO3·pyr) (1.0 equiv) at 0 °C.
-
Stir for 30 minutes, allowing the mixture to warm to 22 °C.
-
Validation Check: Concentrate the solvent and analyze via 1H NMR. You must observe a strict 1:1 integration ratio between the triethylammonium protons (δ ~3.1 ppm for CH2) and the amine scaffold. If the ratio is off, free amine or excess base remains, which will poison the subsequent activation step.
Step 2: In Situ Generation of the Activating Agent
-
In a separate flame-dried flask under argon, dissolve triphenylphosphine oxide (Ph3PO) (1.65 equiv) in anhydrous CH2Cl2.
-
Cool to -78 °C and dropwise add trifluoromethanesulfonic anhydride (Tf2O) (1.5 equiv).
-
Validation Check: The solution should remain clear. If it turns yellow/brown immediately, your Tf2O has hydrolyzed to triflic acid. Discard and use a fresh ampoule.
Step 3: Activation and Esterification
-
Add the TEA-sulfamate salt (1.5 equiv) and triethylamine (3.0 equiv) to the -78 °C activating solution. Stir for 15 minutes.
-
Add the target alcohol (1.0 equiv) dropwise.
-
Allow the reaction to slowly warm to 22 °C over 18 hours.
-
Validation Check: Monitor via TLC (staining with KMnO4). The complete disappearance of the alcohol spot confirms successful trapping of the sulfamoyl intermediate. Quench with saturated aqueous NaHCO3 to neutralize remaining electrophiles before extraction.
Part 4: Troubleshooting FAQs
Q: My reaction mixture turns dark brown shortly after adding the TEA-sulfamate to the activating agent. What is happening? A: This is a classic sign of thermal degradation[3]. The activation of sulfamates is highly exothermic. If the reaction is not strictly maintained at -78 °C during the addition of Tf2O and the sulfamate salt, the intermediate decomposes into SO2 and tar-like polymeric byproducts. Ensure your cooling bath is saturated with dry ice and allow sufficient time for the solvent to cool before addition.
Q: I am trying to sulfate a molecule with both an aliphatic alcohol and a phenol. I am getting a mixture of products. How do I control regioselectivity? A: TEA-SO3 and TEA-sulfamate systems are generally more reactive toward aliphatic alcohols than phenols due to the higher nucleophilicity of the aliphatic oxygen. However, to achieve absolute regioselectivity, you must exploit steric hindrance or use protecting group chemistry. Alternatively, switching to a weaker base complex (like Pyridine-SO3) can sometimes favor the more acidic phenolic -OH under specific thermodynamic conditions[3].
Q: My NMR shows a massive peak for triethylammonium, but no product. Where did my sulfamate go? A: You have experienced complete hydrolysis. The sulfamate ester or the activated intermediate reacted with water instead of your target alcohol. This happens if your CH2Cl2 is not strictly anhydrous or if your TEA-sulfamate salt was not dried properly under high vacuum prior to the reaction.
Step-by-step troubleshooting workflow for diagnosing low yields in sulfamation reactions.
References
-
Chemical approaches to the sulfation of small molecules: current progress and future directions. Essays in Biochemistry. Available at:[Link]
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction. ChemRxiv. Available at:[Link]
-
Chemical Sulfation of Small Molecules – Advances and Challenges. National Library of Medicine (PMC). Available at:[Link]
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate. Organic Letters - ACS Publications. Available at:[Link]
Sources
Technical Support Center: Purification of Products from Triethylamine Sulfamate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products involving triethylamine and sulfamic acid derivatives. Our focus is on providing not just protocols, but the underlying principles to empower you to make informed decisions during your experimental work.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses the fundamental questions regarding the byproducts generated in your reaction.
Q1: What are the common byproducts in a reaction using triethylamine with a sulfamic or sulfonic acid source?
In reactions such as sulfamoylations or those generating a strong acid byproduct like HCl or H₂SO₄, triethylamine (Et₃N) is commonly used as an organic base.[1][2] Its primary role is to act as an "acid scavenger."[3] This leads to two main impurities that must be removed:
-
Excess Triethylamine (Et₃N): A volatile, basic liquid (boiling point ~89°C) that is soluble in most organic solvents.[4][5]
-
Triethylammonium Salt: This is an ionic salt formed from the neutralization reaction between triethylamine and the acidic species. In the context of this guide, this is primarily triethylammonium sulfamate ((C₂H₅)₃NH⁺SO₃NH₂⁻) or a related sulfonic acid salt.[6] These salts are typically white solids, are highly soluble in water, and have variable solubility in organic solvents.[3][7]
Q2: Why is it critical to remove both the excess triethylamine and its salt?
Isolating a pure product requires the complete removal of all reagents and byproducts.
-
Triethylammonium salts are non-volatile and will contaminate your final product, interfering with accurate yield determination, subsequent reaction steps, and final analysis (NMR, MS, etc.). They can also hinder crystallization.
-
Excess triethylamine , being basic, can cause degradation of sensitive products or interfere with chromatographic purification by streaking on silica gel.
Q3: What are the key physicochemical properties that enable purification?
The success of your purification strategy hinges on exploiting the differences in properties between your desired product and the impurities.
| Compound | Type | Key Properties for Separation |
| Desired Product | Varies | Solubility profile is unique to your compound. |
| Triethylamine (Et₃N) | Organic Base | - Volatile (b.p. 89°C); removable by rotary evaporation.[1][4]- Basic; reacts with acid to form a water-soluble salt. |
| Triethylammonium Salt | Ionic Salt | - High water solubility.[3]- Generally insoluble in non-polar organic solvents (e.g., diethyl ether, hexanes).[3][8]- Can be soluble in polar organic solvents (e.g., DCM, MeCN).[3] |
Section 2: Core Purification Strategies & Troubleshooting
This section is designed as a troubleshooting guide. Identify your primary challenge to find the recommended solution.
Problem: My reaction is complete, and I have a mixture of my product, excess triethylamine, and precipitated triethylammonium salt in an organic solvent.
This is the most common scenario. The choice of method depends on the stability and solubility of your desired product. The following diagram illustrates the decision-making process.
Caption: Decision tree for purification method selection.
Q4: How do I proceed if my product is stable in water and dilute acid?
A: Use an Aqueous Workup (Wash). This is the most robust and common method. The principle is to use an acidic aqueous solution to convert any remaining basic triethylamine into its water-soluble salt, and then wash all the salt away with water.[7]
-
Causality: By washing with a dilute acid (e.g., 1M HCl), you ensure all free Et₃N is protonated to Et₃NH⁺. As an ionic salt, it has vastly higher solubility in the aqueous phase than the organic phase. Subsequent water and brine washes remove the salt and residual acid.[2]
Q5: What if my product is sensitive to water or acid?
A: Use a Non-Aqueous Workup. You must avoid water. The correct choice depends on the salt's solubility in your reaction solvent.
-
Scenario A: The salt has precipitated. If you used a solvent like diethyl ether or THF in which the triethylammonium salt is insoluble, the salt will have crashed out as a solid. The solution is Direct Filtration .[3][8] This is the most straightforward method for sensitive compounds.
-
Scenario B: The salt is dissolved. If you used a solvent like dichloromethane (DCM) where the salt is soluble, you must first remove the reaction solvent. Then, perform a Solvent Swap & Trituration . Add a non-polar "anti-solvent" (like cold diethyl ether or hexanes) in which your product is soluble but the salt is not. The salt will precipitate and can be removed by filtration.[3]
Q6: An emulsion formed during my aqueous wash. How do I resolve it?
A: Break the emulsion. Emulsions are common when using solvents like THF or DCM.[9]
-
Be Patient: Let the separatory funnel stand undisturbed for 15-30 minutes.[7]
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help force the separation.
-
Filter: Pass the entire mixture through a pad of Celite (diatomaceous earth).
-
Gentle Swirling: Avoid vigorous shaking; instead, gently rock or swirl the separatory funnel.[7]
Section 3: Step-by-Step Experimental Protocols
Follow these detailed protocols for the core purification strategies.
Protocol 1: Aqueous Workup for Water/Acid-Stable Compounds
This protocol ensures the removal of both excess base and the salt.
Sources
- 1. bdmaee.net [bdmaee.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Triethylamine - Wikipedia [en.wikipedia.org]
- 6. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Troubleshooting Incomplete Sulfation Reactions
Welcome to the Technical Support Center for Sulfation Workflows. Sulfation is a critical modification in the synthesis of glycosaminoglycans (GAGs), peptide therapeutics, and small-molecule drugs. However, achieving complete and regioselective sulfation remains a persistent bottleneck. Incomplete reactions lead to heterogeneous mixtures that are notoriously difficult to purify.
This guide provides an authoritative, causality-driven troubleshooting framework for both chemical and enzymatic sulfation workflows, designed specifically for researchers and drug development professionals.
Section 1: Chemical Sulfation – Overcoming Reagent Degradation and Steric Hindrance
Q: Why does my O-sulfation reaction plateau at 60-70% conversion despite using a large excess of SO₃-pyridine? A: The most common culprit is moisture-induced reagent quenching. Sulfur trioxide (SO₃) complexes are highly electrophilic. Even trace amounts of water in the solvent or hygroscopic starting materials will outcompete the target hydroxyls, hydrolyzing the SO₃ complex to form sulfuric acid[1]. This not only consumes the reagent but also drastically lowers the pH of the reaction mixture. An acidic environment can lead to the desulfation of already formed products or the cleavage of labile glycosidic bonds, creating a self-defeating cycle[2]. Causality & Solution: Ensure strictly anhydrous conditions. Lyophilize your substrates, distill solvents over calcium hydride, and store SO₃ complexes in a desiccator. If the substrate is sterically hindered, consider switching from SO₃-pyridine to a more reactive complex, or employ modern SuFEx (Sulfur(VI) Fluoride Exchange) chemistry for early-stage, controlled sulfate installation[3].
Q: How do I choose the right SO₃-amine complex for my specific substrate? A: The choice depends on the thermodynamic balance between reagent reactivity and stability. SO₃-trimethylamine (SO₃-TMA) is less reactive but highly stable, requiring higher temperatures (e.g., 80°C–100°C) to dissociate and transfer the SO₃ group[2]. This makes it ideal for robust substrates where you want to minimize degradation. Conversely, SO₃-DMF is highly reactive but extremely prone to moisture degradation.
Table 1: Quantitative Comparison of Common Chemical Sulfating Agents
| Sulfating Agent | Relative Reactivity | Moisture Sensitivity | Optimal Temp Range | Primary Byproducts |
| SO₃-DMF | High | Very High | 0°C to 25°C | DMF, H₂SO₄ |
| SO₃-Pyridine | Moderate | High | 25°C to 60°C | Pyridinium salts |
| SO₃-TMA | Low | Moderate | 60°C to 100°C | TMA salts |
| Chlorosulfonic Acid | Very High | Extreme | -20°C to 0°C | HCl gas, H₂SO₄ |
Protocol 1: Optimized Anhydrous Chemical Sulfation using SO₃-TMA
This self-validating protocol ensures that moisture is eliminated and acid-catalyzed desulfation is prevented during workup.
-
Substrate Preparation: Dissolve the target polyol/carbohydrate in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M. Add activated 4Å molecular sieves and stir under an argon atmosphere for 2 hours to sequester trace moisture.
-
Reagent Addition: Add 3.0 to 5.0 molar equivalents (per target hydroxyl group) of fresh SO₃-TMA complex[2].
-
Reaction Heating: Heat the reaction mixture to 80°C–90°C. Mechanistic note: SO₃-TMA requires elevated thermal energy to break the amine-SO₃ coordinate bond.
-
Monitoring: Monitor the reaction via LC-MS. If the reaction stalls, do not simply add more reagent; extract a 10 µL aliquot and check for a pH drop, which indicates moisture ingress and H₂SO₄ formation.
-
Quenching and Neutralization (Critical): Cool the reaction to 0°C and quench by slowly adding cold, saturated aqueous NaHCO₃ until the pH reaches 7.5–8.0. This prevents acid-catalyzed desulfation during the aqueous workup.
-
Purification: Filter off the molecular sieves and purify the sulfated product via size-exclusion chromatography (e.g., Sephadex G-25).
Logic tree for troubleshooting chemical sulfation reactions.
Section 2: Enzymatic Sulfation – Beating Product Inhibition
Q: My enzymatic sulfation using a sulfotransferase (SULT) and PAPS stalls at <10% conversion. Is the enzyme denaturing? A: Likely not. The primary cause of stalled enzymatic sulfation is severe product inhibition. The universal biological sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), transfers its sulfate group and becomes 3'-phosphoadenosine 5'-phosphate (PAP). PAP is a potent competitive inhibitor of SULTs, often halting the reaction entirely even at low micromolar concentrations[4][5]. Causality & Solution: Implement an in situ PAPS regeneration system. By coupling the sulfation reaction with enzymes like Arylsulfotransferase IV (AST-IV) and p-nitrophenyl sulfate (PNPS), or by using an ATP sulfurylase/APS kinase cascade, you continuously recycle the inhibitory PAP back into active PAPS, driving the reaction to completion[5][6].
Q: Does increasing the initial ATP concentration in a PAPS generation cascade improve my final sulfation yield? A: Counterintuitively, no. High concentrations of ATP can cause substrate inhibition of ATP sulfurylase and lead to the rapid accumulation of ADP, which in turn strongly inhibits APS kinase[7]. Studies demonstrate that lowering the initial ATP concentration and coupling the system with an ATP regeneration system (using pyruvate kinase and phosphoenolpyruvate) dramatically increases the yield of PAPS.
Table 2: Effect of ATP Concentration and Regeneration on Enzymatic PAPS Synthesis Yield
Data demonstrates that lower initial ATP combined with an ATP regeneration system maximizes PAPS yield[7].
| Initial ATP (mM) | PEP (mM) | Pyruvate Kinase Added | Final PAPS Yield (%) |
| 5.0 | 0 | No | 45.6% |
| 5.0 | 5.0 | Yes | 63.2% |
| 2.0 | 0 | No | 47.1% |
| 2.0 | 2.0 | Yes | 81.4% |
Protocol 2: Enzymatic Sulfation with In Situ PAPS Regeneration
This methodology utilizes a multi-enzyme cascade to prevent PAP accumulation and continuously regenerate the PAPS donor.
-
Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 20 mM KCl, and 5 mM MgCl₂.
-
Cascade Assembly: To the buffer, add 2 mM ATP, 40 mM Na₂SO₄, 2 mM Phosphoenolpyruvate (PEP), and the target unsulfated substrate (e.g., chondroitin or heparosan)[5][7].
-
Enzyme Addition: Introduce the multi-enzyme cascade:
-
1 U/mL ATP sulfurylase: Synthesizes APS from ATP and inorganic sulfate.
-
3.5 U/mL APS kinase: Phosphorylates APS to create PAPS.
-
2 U/mL Inorganic pyrophosphatase: Drives the ATP sulfurylase reaction forward by degrading the pyrophosphate byproduct.
-
20 U/mL Pyruvate kinase: Regenerates ATP from ADP, preventing APS kinase inhibition.
-
Target-specific Sulfotransferase (SULT): Catalyzes the actual sulfation of your substrate (e.g., C4ST-1 for chondroitin)[5].
-
-
Incubation: Incubate the reaction at 25°C–30°C for 48–72 hours with gentle orbital shaking[5].
-
Termination and Analysis: Terminate the reaction by heating at 95°C for 5 minutes to denature the enzymes. Centrifuge to remove precipitated proteins, and analyze the supernatant via HPLC or NMR to confirm regioselective sulfation[4].
Enzymatic sulfation pathway highlighting PAPS regeneration and PAP inhibition.
Sources
- 1. softbeam.net:8080 [softbeam.net:8080]
- 2. WO2019113646A1 - Sulfation method - Google Patents [patents.google.com]
- 3. Chemical Strategies for Controlling Sulfation in Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design of a biocatalytic cascade for the enzymatic sulfation of unsulfated chondroitin with in situ generation of PAPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. idv.sinica.edu.tw [idv.sinica.edu.tw]
how to improve the selectivity of triethylamine sulfamate
Welcome to the Technical Support Center for Sulfuryl Transfer and Sulfamation Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most complex selectivity challenges associated with triethylamine sulfamate and its structural analog, triethylamine-sulfur trioxide (Et₃N·SO₃).
Whether you are conducting site-selective O-sulfation of complex steroids, modulating ortho/para selectivity in aryl rearrangements, or synthesizing N-substituted sulfamate esters, this guide provides field-proven, self-validating methodologies grounded in mechanistic causality.
Diagnostic Workflow: Triethylamine Sulfamate Selectivity
Decision tree for troubleshooting triethylamine sulfamate selectivity across different workflows.
FAQ 1: Regioselectivity in Complex Polyols & Steroids
Q: Why am I observing poor site-selectivity and product degradation during the sulfation of complex polyols using triethylamine-sulfur trioxide (Et₃N·SO₃)?
The Science & Causality: Et₃N·SO₃ is widely used but structurally limited when applied to complex scaffolds. It lacks the steric bulk necessary to differentiate between structurally similar hydroxyl groups. Furthermore, the triethylammonium counterion necessitates harsh ion-exchange chromatography for product isolation, which frequently degrades sensitive sulfated metabolites 1.
The Solution: To improve selectivity, you must alter the transition state geometry and solubility profile. Switching to Tributylsulfoammonium Betaine (TBSAB) introduces a highly lipophilic counterion that enhances organic solubility and directs regioselective O-sulfation (e.g., exclusively at the C3 phenolic position of estrone) while completely bypassing the need for ion-exchange chromatography 1. Alternatively, for pyranoside scaffolds, adding a diarylborinic acid catalyst coordinates specific diol orientations, forcing site-selective sulfation [[2]]().
Table 1: Comparison of Sulfuryl Transfer Reagents for Selectivity
| Reagent | Structural Classification | Key Selectivity Advantage | Counterion Lipophilicity |
| Et₃N·SO₃ (TESAB) | Triethylsulfoammonium betaine | Baseline O-sulfation; acts as an all-in-one base/activator. | Low |
| Me₃N·SO₃ | Trimethylamine-SO₃ complex | Enables site-selective pyranoside sulfation (requires catalyst). | Lowest |
| TBSAB | Tributylsulfoammonium betaine | High regioselectivity in steroids; avoids ion-exchange degradation. | High |
FAQ 2: Ortho vs. Para Selectivity in Aryl Sulfamate Rearrangements
Q: How can I control the ortho vs. para selectivity when rearranging aryl sulfamates to sulfonates?
The Science & Causality: The intermolecular rearrangement of N-sulfamates to C-sulfonates is governed by a strict kinetic vs. thermodynamic balance dictated by thermal control. Lower temperatures favor the para-sulfonate pathway, while excessive heat alters the transition state, pushing the equilibrium toward the ortho-substituted product [[3]]().
Table 2: Thermal Modulation of Aryl Sulfamate Rearrangement
| Temperature | Solvent | Major Product Formed | Selectivity Ratio (Para:Ortho) |
| 120 °C | DMF | Para-sulfonyl aniline | 10:1 |
| >120 °C | DMF | Ortho-sulfonyl aniline | 5:1 |
Protocol 1: One-Pot Para-Selective Sulfamation and Thermal Sulfonation
-
Preparation: Dissolve the aniline derivative in anhydrous DMF to achieve a 0.5 M concentration.
-
Sulfamation: Add the sulfating agent (1.2 equiv) at room temperature. Stir for 2 hours to ensure complete conversion to the N-sulfamate intermediate.
-
Thermal Rearrangement (Critical Step): Heat the reaction mixture strictly to 120 °C . Causality: Maintaining exactly 120 °C ensures the thermodynamic balance heavily favors the para-sulfonyl aniline. Exceeding this temperature provides the activation energy required for the alternative ortho-directed transition state 3.
-
Validation: Isolate the product and confirm para-selectivity via ¹H NMR. A successful para-substitution will display a self-validating, characteristic AA'BB' splitting pattern (two distinct doublets integrating to 2H each) in the aromatic region. An ortho-isomer will present as a complex multiplet.
FAQ 3: Chemoselectivity in N-Substituted Sulfamate Ester Synthesis
Q: My synthesis of N-substituted sulfamate esters from triethylammonium sulfamate salts yields multiple byproducts. How do I improve chemoselectivity?
The Science & Causality: Triethylammonium sulfamate salts are relatively inert. Direct reaction with alcohols leads to sluggish kinetics and competing side reactions. To achieve high chemoselectivity, the sulfamate salt must be converted into a highly electrophilic intermediate in situ, allowing it to be trapped by nucleophiles at ultra-low temperatures where side reactions are kinetically frozen [[4]]().
Protocol 2: Synthesis of N-Substituted Sulfamate Esters via Ph₃PO/Tf₂O Activation
-
Reagent Generation: In a flame-dried flask under nitrogen, dissolve triphenylphosphine oxide (Ph₃PO, 1.65 equiv) in anhydrous dichloromethane.
-
Activation: Cool the flask to 0 °C and add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise. Causality: This generates triphenylphosphine ditriflate in situ, a powerful activating agent.
-
Salt Addition: Add the triethylammonium sulfamate salt (1.5 equiv). The ditriflate rapidly activates the inert sulfamate salt into a highly reactive electrophilic species 4.
-
Nucleophilic Trapping: Cool the mixture to -78 °C . Add triethylamine (3.0 equiv) followed by the target alcohol nucleophile (1.0 equiv). Causality: The -78 °C environment suppresses non-specific nucleophilic attacks and degradation pathways, ensuring near-perfect chemoselectivity for the target sulfamate ester.
-
Validation: Purify via silica gel chromatography. Validate the structural integrity of the N-substituted sulfamate ester via IR spectroscopy, ensuring the presence of strong, self-validating S=O stretching bands at approximately 1350 cm⁻¹ and 1180 cm⁻¹.
FAQ 4: Structural Integrity & The Parikh-Doering Oxidation
Q: Can I use triethylamine-sulfur trioxide to improve selectivity in Parikh-Doering oxidations without adding external base?
The Science & Causality: Yes. Historically, the Parikh-Doering reaction utilized Pyridine-SO₃, which requires external base and leaves toxic pyridine impurities. Recent single-crystal X-ray crystallography has proven that commercial triethylamine-sulfur trioxide is not a simple dative complex, but actually exists as a triethylsulfoammonium betaine (TESAB) featuring a formal N-S bond 5.
Because of this unique formal bond, TESAB acts as an "all-in-one" sulfation and base-releasing reagent. It intrinsically releases the necessary basic components during the reaction mechanism, improving overall atom efficiency and chemoselectivity while completely eliminating the need for external triethylamine additives and toxic pyridine byproducts [[6]]().
References
-
Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC (NIH). 2
-
A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives - Frontiers. 1
-
Optimization of an aniline model system. a Conversion and selectivity... - ResearchGate. 5
-
Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC (NIH). 3
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction - ChemRxiv. 6
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate - Organic Letters (ACS Publications). 4
Sources
- 1. Frontiers | A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives [frontiersin.org]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scaling Up Triethylamine Sulfamate Reactions
Welcome to the Process Chemistry Technical Support Center. As drug development progresses from benchtop discovery to pilot-plant manufacturing, the scale-up of sulfamoylation reactions—particularly those utilizing triethylamine sulfamate complexes (e.g., the Burgess reagent or triethylamine-sulfur trioxide)—presents severe engineering and chemical challenges.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic causality behind common scale-up failures and provide self-validating protocols to ensure your manufacturing campaigns are safe, high-yielding, and reproducible.
Part 1: Quantitative Scale-Up Optimization Metrics
When transitioning from a 100 mmol laboratory flask to a multi-kilogram reactor, mass transfer limitations and heat dissipation become the primary modes of failure. The table below summarizes the critical quantitative parameters required to successfully scale these reactions.
| Process Parameter | Traditional Batch Method | Optimized Scale-Up Method | Quantitative Improvement & Causality |
| Reactor Configuration | Stirred Tank Reactor (STR) | Continuous Plug-Flow Reactor (PFR) | 0% thermal degradation. PFRs provide superior surface-area-to-volume ratios, instantly dissipating the exotherm to prevent the decomposition of unstable intermediates[1]. |
| Sulfamoylating Equivalents | 5.0 – 6.0 equiv. | 1.0 – 1.5 equiv. | ~75% reduction in reagent waste. Optimizing the solvent environment accelerates reaction kinetics, eliminating the need for massive reagent excess[2]. |
| Reaction Solvent | Dichloromethane (DCM) / THF | N,N-Dimethylacetamide (DMAc) | 100% conversion. DMAc acts as a kinetic promoter for sulfamoylation, achieving complete conversion without detectable O-acylated byproducts[2]. |
| Gas Evolution Control | Uncontrolled (Direct Formic Acid) | Catalytic Carboxamides (0.1–20 mol%) | Eliminates overpressurization. Catalysts regulate the decomposition of chlorosulfonyl isocyanate, ensuring a linear, dosage-controlled gas release profile[2]. |
Part 2: Troubleshooting Guide & Mechanistic FAQs
Q1: Why does my sulfamoylation yield drop precipitously when scaling from a 100 mL flask to a 10 L reactor? A: The formation of triethylamine sulfamate intermediates (such as the Boc-protected Burgess reagent) is highly exothermic. In a standard batch reactor, the poor surface-area-to-volume ratio leads to localized "hot spots" during reagent addition. This thermal stress causes the chlorosulfonyl isocyanate derivatives to decompose into isobutene and other highly reactive byproducts, which rapidly consume your starting materials[1]. Corrective Action: Transition the reagent generation step to a continuous plug-flow reactor (PFR). By continuously mixing the reagents in a high-shear micro-environment with active jacket cooling (< 5 °C), you eliminate hot spots and suppress thermal degradation[1].
Q2: During the synthesis of sulfamoyl chloride precursors, the boisterous gas evolution overwhelms our pilot plant scrubbers. How can we control this? A: The reaction of chlorosulfonyl isocyanate with formic acid releases stoichiometric amounts of carbon monoxide and carbon dioxide. In batch mode, this gas evolution is non-linear and can cause dangerous reactor overpressurization. Corrective Action: Implement a dosage-controlled addition of formic acid in the presence of catalytic amounts of carboxamides (typically 0.1–20 mol% relative to the isocyanate). The catalyst regulates the decomposition rate of the intermediate, ensuring a steady, manageable gas evolution profile that your scrubbers can safely handle[2].
Q3: My traditional sulfamoylation protocol requires up to 6 equivalents of the sulfamate reagent, causing severe purification bottlenecks. How can I improve the atom economy? A: The use of standard aprotic solvents (like DCM or THF) often results in sluggish reaction kinetics. To drive the reaction to completion in these solvents, chemists typically brute-force the equilibrium with a massive excess of the sulfamoylating agent. Corrective Action: Switch your reaction solvent to N,N-dimethylacetamide (DMAc) or 1-methyl-2-pyrrolidone (NMP). These highly polar, coordinating solvents accelerate the sulfamoylation reaction, allowing you to reduce the reagent loading to just 1.0–1.5 equivalents while achieving complete conversion[2].
Q4: We are experiencing severe emulsion issues during the aqueous workup of our sulfated products. How do we avoid tedious ion-exchange chromatography? A: Triethylamine-sulfur trioxide complexes yield highly polar triethylammonium sulfate/sulfamate salts that partition poorly into organic phases. Corrective Action: If your product allows, swap the triethylamine base for a reagent with a highly lipophilic counterion, such as tributylsulfoammonium betaine (TBSAB). The lipophilic nature of the tributylammonium counterion allows for standard organic extraction, completely bypassing the need for ion-exchange chromatography[3].
Part 3: System Workflows
To visualize the engineering solution for the thermal degradation issues discussed in Q1, refer to the continuous flow architecture below.
Fig 1. Continuous plug-flow reactor setup for scalable triethylamine sulfamate synthesis.
Part 4: Standard Operating Procedures (Self-Validating Protocols)
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include mandatory In-Process Controls (IPCs) to verify reaction success before proceeding to the next step.
Protocol A: Continuous Plug-Flow Synthesis of Boc-Protected Burgess Reagent
This protocol utilizes flow chemistry to safely manage the massive exotherm generated during the synthesis of triethylammonium sulfamate derivatives[1].
-
Reagent Preparation:
-
Solution A: Dissolve chlorosulfonyl isocyanate (1.0 equiv) and tert-butanol (1.2 equiv) in anhydrous acetonitrile.
-
Solution B: Dissolve triethylamine (2.9 equiv) in anhydrous acetonitrile.
-
-
System Priming: Flush the continuous plug-flow reactor (PFR) and static T-mixer with anhydrous acetonitrile. Set the reactor cooling jacket to maintain an internal temperature strictly below 5 °C.
-
Continuous Reaction: Pump Solution A and Solution B simultaneously through the static T-mixer into the PFR. Adjust the flow rates to achieve a residence time of approximately 13 hours[1].
-
In-Situ Quench: Direct the effluent containing the unstable triethylammonium sulfamate intermediate immediately into a downstream vessel containing the target amino-alcohol for the final sulfamoylation step.
-
Self-Validation (IPC): Monitor the PFR effluent using an inline FlowIR spectrometer. The complete disappearance of the isocyanate peak (~2260 cm⁻¹) and the steady appearance of the sulfamate ester carbonyl stretch (~1720 cm⁻¹) validates that steady-state conversion has been achieved without thermal degradation.
Protocol B: Batch Scale-Up of Triethylamine-Sulfur Trioxide Complex
This protocol outlines the safe batch preparation of the TEA-SO₃ complex, ensuring high purity for downstream sulfation[4].
-
Base Loading: Charge a clean, dry, nitrogen-purged reactor with triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM). Cool the reactor to < 10 °C using a brine/ice bath.
-
Acid Addition: Add chlorosulfonic acid (1.0 equiv) dropwise via an addition funnel. Critical: Modulate the addition rate to ensure the internal temperature never exceeds 10 °C.
-
Quench & Separation: Once addition is complete, pour the reaction mixture into ice water to dissolve and remove the triethylamine hydrochloride byproduct. Separate the organic DCM layer, dry over anhydrous MgSO₄, and evaporate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from a mixture of dichloromethane and heptane to yield colorless, shiny prisms of the triethylamine-sulfur trioxide complex[4].
-
Self-Validation (IPC): Perform a potentiometric titration of the recrystallized complex against 1N NaOH. A sharp, single equivalence point validates the active sulfur trioxide content and confirms the absence of hydrolyzed sulfuric acid degradation products[5].
References
-
Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. ACS Publications.[Link]
-
Development and Validation of Potentiometric Titrimetry Method for Determination of Quality of Triethylamine Sulfur Trioxide Complex. Asian Journal of Pharmaceutical Analysis.[Link]
- Industrially applicable process for the sulfamoylation of alcohols and phenols (EP1456224B1).
-
A Convenient Procedure for the Preparation of Triethylamine-Sulfur Trioxide. Taylor & Francis Online (OPPI Briefs).[Link]
-
A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. Frontiers in Chemistry.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 3. Frontiers | A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. ajpaonline.com [ajpaonline.com]
Technical Support Center: Triethylamine (TEA) & TEA·HCl Byproduct Removal
Welcome to the Technical Support Center. Triethylamine (TEA) is a ubiquitous organic base utilized in esterifications, amide couplings, Swern oxidations, and dehydrohalogenations. However, the quantitative removal of residual free TEA and its byproduct, triethylamine hydrochloride (TEA·HCl), is a frequent bottleneck in purification workflows. TEA·HCl exhibits deceptive solubility in halogenated organic solvents, while free TEA can co-elute with products or interfere with downstream NMR analysis and biological assays.
As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures by explaining the physicochemical causality behind each troubleshooting step.
Part 1: Physicochemical Data Summary
Understanding the physical properties of TEA and its salt is the foundation of any successful removal strategy. The following table summarizes the critical quantitative data driving our purification logic.
| Property | Triethylamine (TEA) | Triethylamine Hydrochloride (TEA·HCl) |
| Molecular Weight | 101.19 g/mol | 137.65 g/mol |
| Boiling / Melting Point | 89.5 °C (Boiling Point)[1] | 261 °C (Melting Point, Decomposes)[2] |
| pKa (Conjugate Acid) | 10.75[1] | N/A |
| Aqueous Solubility (20 °C) | 112.4 g/L[2] | 1440 g/L[3] |
| Solubility in DCM/CHCl₃ | Miscible | Very Soluble[4] |
| Solubility in Et₂O / Hexane | Miscible | Practically Insoluble[4] |
Part 2: Decision Workflow for Byproduct Removal
Select your purification strategy based on the intrinsic properties of your target molecule.
Decision workflow for selecting a TEA/TEA·HCl removal strategy based on target product properties.
Part 3: Troubleshooting & FAQs
Q1: My product is highly soluble in dichloromethane (DCM). Why does TEA·HCl remain in the organic phase after a simple water wash, and how do I remove it? Causality & Solution: TEA·HCl is an organic salt. The three lipophilic ethyl groups allow the ion pair to remain well-solvated in moderately polar, polarizable solvents like DCM or chloroform[4]. A simple neutral water wash relies solely on partition coefficients, which will leave residual salt in the organic layer. To force the salt into the aqueous phase, perform an acidic aqueous wash (e.g., 1M HCl or 10% Citric Acid)[5]. Because TEA has a pKa of 10.75[2], maintaining the aqueous phase at pH < 7 ensures that >99.9% of any free TEA is protonated to TEA·H⁺. This charged species has a massive aqueous solubility (1440 g/L)[3], shifting the partition equilibrium entirely into the aqueous layer.
Q2: My target compound is acid-sensitive. How can I remove TEA without degrading my product? Causality & Solution: Strong acids like 1M HCl can cleave sensitive protecting groups (e.g., Boc, TBS) or hydrolyze delicate esters.
-
Alternative 1 (Mild Wash): Use a saturated aqueous solution of ammonium chloride (NH₄Cl, pH ~5.5) or a cold 5% citric acid solution. These provide enough protons to neutralize free TEA without generating a highly acidic environment.
-
Alternative 2 (Solid-Phase Scavenging): If aqueous workup must be strictly avoided, utilize a strongly acidic cation-exchange resin like Amberlyst-15 [6]. The macroreticular sulfonic acid groups on the resin act as a solid-phase proton source. The basic TEA reacts with the resin to form a polymer-bound ammonium salt, immobilizing the amine on the solid support, which is then removed by simple filtration[7].
Q3: My product is highly water-soluble. An aqueous workup will result in complete loss of yield. How do I separate it from TEA·HCl? Causality & Solution: You must exploit the differential solubility of TEA·HCl in non-polar organic solvents. While TEA·HCl is highly soluble in DCM and water, it is practically insoluble in low-dielectric solvents like diethyl ether, tetrahydrofuran (THF), and hexanes[4]. Perform a Solvent Swap . Remove the reaction solvent completely under reduced pressure. Resuspend the crude mixture in a non-polar solvent (e.g., cold diethyl ether or an ethyl acetate/hexane mixture)[8]. The lack of solvent polarity forces the TEA·HCl lattice energy to exceed its solvation energy, causing rapid and quantitative precipitation. The solid salt is then removed by vacuum filtration.
Q4: I have removed the TEA·HCl, but my NMR still shows a pungent, free TEA base. Evaporation isn't working. What is the mechanism of removal here? Causality & Solution: Free TEA has a boiling point of 89.5 °C[1], which should theoretically evaporate on a rotary evaporator. However, TEA often forms hydrogen bonds with the product or gets trapped in viscous oils, drastically lowering its effective vapor pressure. Solution: Perform an azeotropic distillation . Add a solvent that forms a low-boiling azeotrope or disrupts the hydrogen bonding, such as toluene or methanol, and evaporate repeatedly. Alternatively, place the sample under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to strip the residual volatile free base.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Acidic Aqueous Workup (For Lipophilic, Acid-Stable Products)
-
Dilute the crude reaction mixture with an organic solvent (e.g., EtOAc or DCM) to a concentration of ~0.1 M.
-
Transfer to a separatory funnel and add an equal volume of cold 1M HCl (or 10% aqueous citric acid for milder conditions)[5].
-
Shake vigorously, venting frequently. Allow the layers to separate. The protonated TEA·HCl partitions into the aqueous layer.
-
Drain the aqueous layer. Repeat the acidic wash 1–2 more times to ensure complete scavenging.
-
Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by one wash with saturated aqueous NaCl (brine) to break any emulsions and pre-dry the organic layer[5].
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Self-Validation Check: Spot the organic layer on a TLC plate and expose it to bromocresol green stain; the absence of a blue/green spot indicates complete removal of aliphatic amines.
Protocol 2: Solvent-Swap Precipitation (For Water-Soluble Products)
-
Concentrate the crude reaction mixture to complete dryness on a rotary evaporator to remove all initial solvents.
-
Resuspend the crude residue in a minimal volume of a non-polar solvent (e.g., cold diethyl ether, MTBE, or a 1:1 mixture of EtOAc/Hexanes)[8].
-
Sonicate the mixture for 2–5 minutes to break up the solid matrix, then chill in an ice bath for 30 minutes to maximize TEA·HCl precipitation[8].
-
Set up a Büchner or Hirsch funnel with a fine filter paper or a Celite pad.
-
Filter the suspension under vacuum. Wash the filter cake with a small volume of the cold non-polar solvent.
-
The filtrate contains the desired product. Concentrate the filtrate under reduced pressure.
-
Self-Validation Check: The recovered solid filter cake should be completely water-soluble. If it does not dissolve in water, product co-precipitation has occurred, indicating the solvent swap was too non-polar.
Protocol 3: Solid-Phase Scavenging with Amberlyst-15 (For Highly Sensitive Products)
-
Dilute the crude reaction mixture in a non-nucleophilic solvent (e.g., DCM or THF).
-
Add Amberlyst-15 ion-exchange resin (approximately 3–5 equivalents relative to the initial TEA amount) directly to the flask[6].
-
Stir the suspension gently at room temperature for 30–60 minutes. The sulfonic acid groups will protonate and covalently trap the free TEA[7].
-
Filter the mixture through a fritted funnel to remove the resin beads.
-
Wash the resin with a small amount of the reaction solvent and combine the filtrates.
-
Concentrate the filtrate to yield the amine-free product.
-
Self-Validation Check: ¹H NMR of the crude filtrate should show a complete absence of the characteristic TEA triplet (1.05 ppm) and quartet (2.53 ppm) in CDCl₃.
References
- Patsnap Eureka. "Triethylamine: Versatile Catalyst in Chemistry".
- escom Chemie GmbH. "TRIETHYLAMINE". escom-chemie.com.
- Thermo Scientific Chemicals. "Triethylamine hydrochloride, 98% 250 g | Buy Online". fishersci.com.
- Benchchem.
- Benchchem. "Technical Support Center: Triethylamine Hydrochloride Removal by Aqueous Workup". benchchem.com.
- Benchchem. "Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)
- The Royal Society of Chemistry.
- Beilstein Journals.
Sources
- 1. Triethylamine: Versatile Catalyst in Chemistry [eureka.patsnap.com]
- 2. TRIETHYLAMINE - escom Chemie GmbH [escom-chemie.com]
- 3. Triethylamine hydrochloride, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
effect of base on triethylamine sulfamate reactivity
Technical Support Center: Troubleshooting Triethylammonium Sulfamate Reactivity & Base Effects
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in sulfamoylation workflows. The synthesis of N-substituted sulfamate esters and sulfamides from bench-stable triethylammonium sulfamate salts is a highly versatile methodology. However, the reactivity of these salts is intrinsically tied to the stoichiometric and electronic environment of the reaction—specifically, the presence, type, and timing of base addition[1].
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure high-fidelity sulfamate transfer in your drug development and synthetic workflows.
Mechanistic Causality: The Dual Role of the Base
Triethylammonium sulfamate salts ( R−NH−SO3−⋅HN+Et3 ) are highly stable and relatively inert under standard conditions. To undergo esterification, they require strong electrophilic activation, typically via triphenylphosphine ditriflate (generated in situ from Ph3PO and Tf2O )[1][2].
The addition of an external base (specifically triethylamine, Et3N ) is the thermodynamic driver of this reaction. Its role is twofold:
-
Acid Neutralization: The formation of the highly reactive phosphonium sulfamate intermediate releases corrosive trifluoromethanesulfonic acid ( TfOH ). Without a base, this acid rapidly degrades the intermediate and starting materials[1].
-
Nucleophile Activation: Et3N deprotonates the incoming alcohol ( ROH ) or amine nucleophile, facilitating the nucleophilic displacement of the phosphonium leaving group to form a strong P=O bond[2].
Figure 1: Mechanistic pathway of triethylammonium sulfamate activation and base-catalyzed esterification.
Diagnostic Matrix: Base Effects on Yield
The table below summarizes quantitative data demonstrating how the choice and stoichiometry of the base directly dictate the success of the sulfamoylation reaction[1][2].
| Activation Reagent | Base Added | Equivalents of Base | Yield of Sulfamate Ester (%) | Mechanistic Causality / Observation |
| Ph3PO/Tf2O | None | 0 | 0% (Not detected) | Reaction stalls; acidic degradation destroys the intermediate. |
| Ph3PO/Tf2O | Et3N | 3.0 | 95% | Optimal acid neutralization; efficient nucleophile deprotonation. |
| DIAD/PPh3 | None | 0 | Moderate | Driven by P=O bond formation, but lacks efficiency without external base. |
| PCl5 | Et3N | Variable | Low / Modest | Sulfamoyl chloride intermediate is highly unstable and prone to side reactions. |
Deep-Dive FAQs: Troubleshooting Base Reactivity
Q1: Why is triethylamine ( Et3N ) specifically chosen over other bases like DBU or pyridine during the activation step? A: While bases like pyridine or N-methylimidazole (NMI) are excellent for other sulfamoylation reagents (e.g., hexafluoroisopropyl sulfamate, HFIPS)[3], Et3N is the optimal choice for triethylammonium sulfamate salts. Maintaining the same organic moiety in the base as in the ammonium counterion prevents complex salt metathesis[4]. Furthermore, Et3N provides the exact pKa required to neutralize TfOH without causing premature degradation of the activated phosphonium intermediate, which can occur with stronger bases like DBU[1][3].
Q2: My reaction yield is poor when using sterically hindered alcohols. Should I increase the base concentration? A: Increasing the base beyond 3.0 equivalents rarely improves yields and can lead to background degradation. Instead, ensure strict temperature control (-78 °C) during the base and nucleophile addition. The reaction relies on the thermodynamic driving force of the P=O bond formation. If the nucleophile is highly hindered (e.g., 5α-cholestan-3β-ol), the standard 3.0 equivalents of Et3N is sufficient provided the activation intermediate is fully formed before the nucleophile is introduced[1][2].
Q3: Can I isolate the activated intermediate before adding the base and nucleophile? A: No. The phosphonium sulfamate intermediate is highly reactive and transient. It must be generated in situ at -78 °C. The subsequent addition of Et3N and the nucleophile must occur in the same pot to trap the intermediate before it decomposes[1].
Standard Operating Procedure (SOP): Self-Validating Protocol
To ensure reproducibility, follow this step-by-step methodology for the synthesis and activation of triethylammonium sulfamate salts. This protocol includes self-validating checkpoints to verify reaction integrity.
Figure 2: Step-by-step workflow for the synthesis of sulfamate esters from triethylammonium sulfamate salts.
Phase 1: Preparation of Triethylammonium Sulfamate Salt
-
Initiation: Charge a flame-dried round-bottom flask with sulfur trioxide pyridine complex ( SO3⋅pyr , 1.0 equiv) and anhydrous acetonitrile (0.33 M)[5].
-
Validation Checkpoint: Stir at 22 °C until all SO3⋅pyr has completely dissolved. Do not proceed if the suspension persists, as this indicates degraded or wet reagent.
-
Amine Addition: Cool the solution to 0 °C in an ice-water bath. Add the primary amine (1.0 equiv) dropwise via syringe.
-
Base Addition: Add Et3N (1.1 equiv) dropwise. Remove the ice bath and stir for 30 minutes[5].
-
Isolation: Remove the solvent under reduced pressure. The resulting triethylammonium sulfamate salt is stable and can be used directly without further purification[1][5].
Phase 2: Activation and Sulfamoylation
-
Activation Setup: In a separate flame-dried flask under nitrogen, dissolve Ph3PO (1.65 equiv) in anhydrous CH2Cl2 . Cool the flask to -78 °C.
-
Electrophile Generation: Add Tf2O (1.5 equiv) dropwise to generate triphenylphosphine ditriflate in situ[1][2].
-
Salt Addition: Dissolve the triethylammonium sulfamate salt (1.5 equiv) in CH2Cl2 and add it to the activated mixture at -78 °C.
-
Critical Base Addition: Add Et3N (3.0 equiv) dropwise. Validation Checkpoint: This step neutralizes the system; failure to maintain -78 °C here will result in thermal degradation and a darkened reaction mixture.[1]
-
Nucleophile Addition: Immediately add the alcohol nucleophile (1.0 equiv).
-
Completion: Allow the reaction to slowly warm to 22 °C over 18 hours. Quench with water, extract with CH2Cl2 , dry over Na2SO4 , and purify via normal-phase silica gel chromatography[1][2].
References
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate Source: Organic Letters (ACS Publications) URL:[Link]
-
Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate Source: PMC (National Institutes of Health) URL:[Link]
-
Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes Source: PMC (National Institutes of Health) URL:[Link]
-
Hexafluoroisopropyl Sulfamate: A Useful Reagent for the Synthesis of Sulfamates and Sulfamides Source: Organic Letters (ACS Publications) URL:[Link]
- US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts Source: Google Patents URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts - Google Patents [patents.google.com]
- 5. Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
Section 1: Frequently Asked Questions (FAQs) on Stoichiometry
Welcome to the Technical Support Center for Triethylamine Sulfamate Synthesis and Optimization. As a Senior Application Scientist, I have structured this guide to address the critical stoichiometric and mechanistic challenges you will face when working with triethylamine sulfamate (often referred to as triethylammonium sulfamate).
This protic organic salt is a vital intermediate in the synthesis of sulfamate esters, artificial sweeteners, and complex pharmaceuticals[1]. In these workflows, precision in stoichiometry is not merely a suggestion—it is the thermodynamic driver that dictates whether your reaction yields a pristine product or a complex mixture of unreacted precursors and degradation byproducts.
Below, you will find field-proven insights, troubleshooting steps, and self-validating protocols designed to ensure high-fidelity results in your laboratory.
Q1: What is the optimal stoichiometric ratio for synthesizing the triethylammonium sulfamate base salt from sulfamic acid and triethylamine? A1: While the theoretical stoichiometry is strictly 1:1, practical application requires an optimal ratio of 1.0 : 1.05 (Sulfamic Acid : Triethylamine)[2]. Causality: Sulfamic acid exists as a tightly bound zwitterion in its solid state and is notoriously insoluble in non-polar organic solvents. Triethylamine (TEA) acts as both the base to deprotonate the acid and the counterion to solubilize the resulting sulfamate in haloalkane solvents (such as dichloromethane). A slight 5% molar excess of TEA ensures complete deprotonation, driving the solid-liquid heterogeneous reaction to a homogeneous clear solution. This phase change serves as a self-validating visual indicator of reaction completion[2].
Q2: How does stoichiometry impact the downstream activation of triethylammonium sulfamate in sulfamate ester synthesis? A2: When converting the salt to a sulfamate ester using triphenylphosphine ditriflate as an activator, the optimal stoichiometry is 1.5 equivalents of triethylammonium sulfamate to 1.0 equivalent of the target alcohol[1]. Causality: The activation of the sulfamate salt by triphenylphosphine ditriflate generates a highly reactive, electrophilic sulfamoyl intermediate[1]. Using a 1.5-fold excess of the sulfamate salt compensates for any trace moisture in the system that might prematurely hydrolyze the activated intermediate. This ensures that the alcohol (the limiting reagent) is quantitatively trapped, preventing the recovery of unreacted starting materials and maximizing the isolated yield to approximately 95%[1].
Section 2: Troubleshooting Guide for Common Synthesis Issues
Issue 1: Incomplete dissolution of sulfamic acid during salt formation. Symptoms: A cloudy, white suspension persists in the haloalkane solvent after 2 hours of stirring at 25°C. Root Cause: Insufficient basicity in the microenvironment or wet solvent causing particle agglomeration, preventing the zwitterion from fully converting into the soluble triethylammonium salt. Resolution:
-
Verify the exact assay of your sulfamic acid; degradation or moisture absorption alters its effective molecular weight.
-
Add an additional 0.05 equivalents of TEA to push the equilibrium[2].
-
Self-Validating Step: The transition from a turbid suspension to a completely transparent solution confirms the successful and complete formation of triethylammonium sulfamate[2].
Issue 2: Low yield of sulfamate ester and high recovery of unreacted alcohol. Symptoms: TLC or HPLC analysis shows <50% conversion of the alcohol nucleophile. Root Cause: Premature quenching of the activated sulfamoyl intermediate by triflic acid byproduct, or insufficient base during the nucleophilic trapping stage. Resolution:
-
Ensure the triphenylphosphine ditriflate activator is generated at strictly -78°C before adding the sulfamate salt to prevent thermal degradation[1].
-
Verify that exactly 3.0 equivalents of TEA are added alongside the alcohol nucleophile[1].
-
Causality: The formation of the ester releases potent triflic acid. The 3.0 equivalents of TEA are mathematically required: 1.5 equivalents neutralize the triflic acid generated during the initial activation, 1.0 equivalent neutralizes the acid released during alcohol trapping, and 0.5 equivalents maintain a basic medium that prevents the protonation of the alcohol nucleophile[1].
Section 3: Experimental Protocols
Protocol A: Standardized Synthesis of Triethylammonium Sulfamate This protocol is a self-validating system; the physical state of the mixture dictates the progress of the reaction.
-
Equip a clean, dry reactor with a magnetic stirrer and an inert argon atmosphere.
-
Charge the reactor with 1.0 equivalent of anhydrous sulfamic acid and suspend it in a haloalkane solvent (e.g., dichloromethane)[2].
-
Maintain the external temperature of the reactor strictly between 15°C and 25°C[2].
-
Dropwise, add 1.05 equivalents of triethylamine over 30 minutes to manage the mild exotherm[2].
-
Stir the mixture until the suspension completely transitions to a clear, homogeneous solution. Do not proceed to downstream applications until optical clarity is achieved.
Caption: Workflow for optimizing the synthesis of triethylammonium sulfamate.
Protocol B: Synthesis of N-Substituted Sulfamate Esters
-
In a flame-dried flask under argon, dissolve 1.65 equivalents of triphenylphosphine oxide (Ph3PO) in anhydrous CH2Cl2 and cool the system to -78°C[1].
-
Add 1.5 equivalents of trifluoromethanesulfonic anhydride (Tf2O) to generate the triphenylphosphine ditriflate activator in situ[1].
-
Add 1.5 equivalents of the triethylammonium sulfamate salt (prepared in Protocol A) and stir for 15 minutes to form the activated intermediate[1].
-
Introduce a pre-mixed solution containing 1.0 equivalent of the target alcohol and 3.0 equivalents of TEA[1].
-
Allow the reaction to slowly warm from -78°C to 22°C over an 18-hour period[1].
-
Quench the reaction and purify via standard aqueous workup and silica gel chromatography to isolate the sulfamate ester[1].
Caption: Mechanistic pathway and stoichiometry for sulfamate ester synthesis.
Section 4: Quantitative Data & Stoichiometric Optimization
To ensure seamless reproducibility, the following table summarizes the optimized stoichiometric equivalents required for the successful downstream esterification of triethylammonium sulfamate. Deviating from these metrics will result in the specific failure modes outlined below.
| Component | Function | Optimal Equivalents | Consequence of Sub-optimal Ratio |
| Alcohol / Phenol | Limiting Nucleophile | 1.0 | N/A (Baseline for yield calculations) |
| Triethylammonium Sulfamate | Sulfamoyl Source | 1.5 | <1.5 leads to incomplete conversion of the alcohol due to trace hydrolysis[1]. |
| Tf2O | Activator Precursor | 1.5 | <1.5 fails to activate all sulfamate; >1.5 causes severe side reactions[1]. |
| Ph3PO | Activator Precursor | 1.65 | Slight excess ensures complete consumption of highly reactive Tf2O[1]. |
| Triethylamine (TEA) | Acid Scavenger | 3.0 | <3.0 results in acidic quenching of the nucleophile by triflic acid[1]. |
References
-
Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC, nih.gov, 1
-
Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate | Organic Letters - ACS Publications, acs.org, 3
-
CN103450114A - Synthetic method of 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide, google.com/patents,2
Sources
- 1. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103450114A - Synthetic method of 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
Validation & Comparative
triethylamine sulfamate vs sulfur trioxide pyridine complex
Triethylamine Sulfur Trioxide vs. Sulfur Trioxide Pyridine Complex: A Comprehensive Guide to Selection and Application
In organic synthesis and drug development, the introduction of sulfate groups or the mild oxidation of alcohols relies heavily on sulfur trioxide-amine complexes. Two of the most prominent reagents in this class are the Sulfur Trioxide Pyridine Complex (Py-SO3) and the Triethylamine Sulfur Trioxide Complex (TEA-SO3) . While both act as electrophilic SO3 donors, their distinct thermodynamic stabilities and kinetic profiles dictate entirely different applications.
This guide objectively compares their mechanistic behaviors, performance metrics, and optimal laboratory protocols to assist researchers in selecting the correct reagent for their specific workflows.
Mechanistic Divergence: The Role of Carrier Basicity
The reactivity of an SO3-amine complex is inversely proportional to the basicity of its carrier amine. This fundamental principle governs the causality behind reagent selection:
-
Py-SO3 (High Reactivity, Low Stability): Pyridine is a relatively weak base with a conjugate acid pKa of approximately 5.25. Consequently, the coordinate covalent bond between pyridine and the Lewis acid (SO3) is relatively weak. This makes Py-SO3 an aggressive electrophile, capable of rapid sulfation or oxidation activation at room temperature or below. However, this weak bond also makes Py-SO3 highly hygroscopic and susceptible to rapid hydrolysis upon exposure to moisture[1]. Furthermore, the release of pyridinium sulfate generates an acidic environment that can readily degrade acid-sensitive substrates.
-
TEA-SO3 (High Stability, Controlled Reactivity): Triethylamine is a strong tertiary amine base (pKa ~10.75). The resulting TEA-SO3 complex exists as a highly stable, tightly bound betaine-like structure. It is remarkably resistant to hydrolysis, maintaining stability even in aqueous solutions for short periods[1]. Because the SO3 is tightly bound, TEA-SO3 requires thermal activation (typically 50–90 °C) to transfer the sulfonate group[2]. Its neutral-to-basic reaction profile makes it the gold standard for sulfating delicate, acid-sensitive molecules like glycosaminoglycans, flavonoids, and sterols without cleaving their structural backbones[2].
Quantitative Performance & Properties Comparison
The following table summarizes the physicochemical properties and operational parameters of both complexes, providing a data-driven baseline for experimental design.
| Parameter | Sulfur Trioxide Pyridine (Py-SO3) | Triethylamine Sulfur Trioxide (TEA-SO3) |
| Carrier Amine pKa | ~5.25 (Weak Base) | ~10.75 (Strong Base) |
| Electrophilic Reactivity | Very High | Moderate to Low |
| Hydrolytic Stability | Poor (Rapidly degrades in ambient moisture)[1] | Excellent (Stable in atmospheric moisture)[1] |
| Typical Reaction Temp | 0 °C to 25 °C[3] | 50 °C to 90 °C[2] |
| Primary Applications | Parikh-Doering Oxidation, Fast Sulfation[3] | Regioselective Sulfation of Carbohydrates[2] |
| Substrate Compatibility | Robust substrates (Generates acidic byproducts) | Acid-sensitive substrates (Maintains neutral/basic pH) |
| Workup Complexity | High (Pyridine is toxic and difficult to remove) | Low (TEA is easily exchanged via cation resin) |
Reagent Selection Workflow
To streamline experimental design, the following decision tree illustrates the logical relationship between target transformations, substrate properties, and reagent selection.
Decision tree for selecting Py-SO3 vs TEA-SO3 based on reaction type and substrate stability.
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and validation checks to ensure high scientific integrity during execution.
Protocol A: Parikh-Doering Oxidation using Py-SO3
Objective: Mild oxidation of primary/secondary alcohols to aldehydes/ketones without over-oxidation.
Causality: In this reaction, DMSO is the actual stoichiometric oxidant. Py-SO3 acts strictly as an electrophilic activator. Because Py-SO3 is highly reactive, it rapidly activates DMSO at 0 °C to form an alkoxysulfonium intermediate[3]. Triethylamine (TEA) or DIPEA is added to deprotonate this intermediate into a sulfur ylide, which then collapses into the target carbonyl.
Step-by-Step Methodology:
-
Preparation: Dissolve the target alcohol (1.0 eq) in a mixture of anhydrous Dichloromethane (DCM) and anhydrous DMSO (ratio 1:2 v/v).
-
Base Addition: Add Triethylamine (TEA) or DIPEA (3.0 to 5.0 eq) to the solution.
-
Thermal Control: Cool the reaction flask to 0 °C using an ice bath. Causality: Low temperatures prevent the exothermic degradation of the activated DMSO complex.
-
Activation: Add Py-SO3 (3.0 eq) portion-wise over 10 minutes.
-
Reaction & Validation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Self-Validation Check: The evolution of a distinct, pungent dimethyl sulfide (Me2S) odor confirms the successful collapse of the sulfur ylide intermediate into the desired carbonyl product[3].
-
-
Workup: Quench the reaction with cold water. Extract with DCM, wash the organic layer sequentially with 1N HCl (to remove residual pyridine/TEA) and brine, dry over Na2SO4, and concentrate under reduced pressure.
Protocol B: Regioselective O-Sulfation of Carbohydrates using TEA-SO3
Objective: High-yield sulfation of acid-sensitive polysaccharide backbones (e.g., Heparin mimetics).
Causality: Carbohydrates contain delicate glycosidic linkages that rapidly depolymerize in acidic environments. TEA-SO3 is selected because its high thermodynamic stability prevents premature hydrolysis and acid generation[2]. However, this stability requires thermal energy to force the transfer of the SO3 group to the substrate's hydroxyl groups.
Step-by-Step Methodology:
-
Preparation: Dissolve the carbohydrate precursor (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is highly polar and easily disrupts the hydrogen-bonding network of carbohydrates, ensuring homogeneous sulfation.
-
Reagent Addition: Add TEA-SO3 (2.0 to 5.0 eq per hydroxyl group, depending on the desired degree of substitution).
-
Thermal Activation: Heat the reaction mixture to 55–60 °C under an inert argon atmosphere. Stir for 12 to 24 hours.
-
Quenching & Validation: Cool the mixture to room temperature and quench with a saturated solution of NaHCO3 until the pH reaches 7.5.
-
Self-Validation Check: Analyze the crude mixture via 1H-NMR. The absence of anomeric proton shifting or peak broadening confirms that the acid-sensitive glycosidic bonds remained intact during the high-temperature sulfation process.
-
-
Ion-Exchange Purification: The product currently exists as a triethylammonium salt. To convert it to a stable, pharmaceutically acceptable sodium salt, pass the aqueous mixture through a Dowex 50WX8 (Na+ form) cation-exchange resin[4]. Lyophilize the eluent to yield the pure sodium organosulfate.
References
- "Chemical approaches to the sulfation of small molecules: current progress and future directions" - N
- "Parikh–Doering oxid
- "An Accurate and Precise Analytical Method for Estimation of Active Sulfur Trioxide and Sulfuric acid in Triethylamine Sulfur Trioxide Complex" - Asian Journal of Pharmaceutical Analysis.
- "Sulfation modulates the targeting properties of hyaluronic acid to P-selectin and CD44" - N
- "PYRIDINE" -
Sources
- 1. ajpaonline.com [ajpaonline.com]
- 2. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 4. Sulfation modulates the targeting properties of hyaluronic acid to P-selectin and CD44 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantages of Triethylamine Sulfamate in Advanced Chemical Synthesis and Industrial Applications: A Comparative Guide
Executive Summary
Triethylamine sulfamate (TEA-sulfamate, CAS 761-02-4), also known as triethylammonium sulfamate, is an organic salt formed by the neutralization of sulfamic acid with triethylamine. While inorganic sulfamates (such as sodium or ammonium sulfamate) have historically been utilized across various chemical applications, the incorporation of the bulky, lipophilic triethylammonium cation fundamentally alters the physical and chemical properties of the sulfamate anion.
Designed for researchers, synthetic chemists, and drug development professionals, this guide provides an objective, data-backed comparison of TEA-sulfamate against traditional alternatives. It details TEA-sulfamate's superior solubility profile, its role as a highly efficient reagent in organic synthesis, and its industrial utility as a latent resin hardener and catalyst regenerator.
Chemical Profiling & Solubility Dynamics: The Core Advantage
The primary bottleneck when utilizing sulfamic acid or its inorganic salts in organic synthesis is their poor solubility in aprotic organic solvents. Sodium sulfamate and ammonium sulfamate typically require aqueous or highly polar media, which often leads to unwanted hydrolysis of electrophiles or competing side reactions.
By contrast, TEA-sulfamate acts as a protic ionic liquid-like precursor. The triethylammonium counterion disrupts the rigid crystal lattice characteristic of inorganic salts, dramatically enhancing solubility in organic solvents like dichloromethane (CH₂Cl₂) and acetonitrile (MeCN)1. This phase compatibility allows for homogeneous reactions at sub-zero temperatures, a critical requirement for controlling highly reactive intermediates such as phosphonium-activated sulfamates.
Logical relationship demonstrating how TEA-sulfamate overcomes solubility bottlenecks.
Comparative Performance Analysis
Synthesis of N-Substituted Sulfamate Esters
Sulfamate esters are vital pharmacophores and directing groups in C-H functionalization. Traditional syntheses rely on generating sulfamoyl chlorides via sulfuryl chloride—a method that is notoriously inefficient for sterically hindered or electron-deficient nucleophiles.
Recent methodologies demonstrate that TEA-sulfamate can be activated in situ using triphenylphosphine ditriflate (Ph₃P(OTf)₂). Compared to sodium sulfamate, TEA-sulfamate offers a superior solubility profile, allowing for quantitative transfer and near-instantaneous activation, resulting in isolated yields of up to 95% even with complex alcohols 1.
Table 1: Comparison of Reagents for N-Substituted Sulfamate Ester Synthesis
| Reagent / Precursor | Activation Method | Solubility in CH₂Cl₂ | Yield (Complex Alcohols) | Limitations |
| TEA-Sulfamate | Ph₃P(OTf)₂ (in situ) | Excellent (Homogeneous) | 95% | Requires inert atmosphere for activation. |
| Sodium Sulfamate | Ph₃P(OTf)₂ (in situ) | Poor (Suspension) | <40% | Heterogeneous reaction limits kinetics. |
| Sulfamoyl Chloride | Direct Nucleophilic Attack | Good | 15 - 50% | Fails with sterically hindered alcohols. |
Industrial Synthesis of Oxathiazine Dioxides
In the synthesis of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide (a precursor to the artificial sweetener Acesulfame K), sulfamate salts must react with an acetoacetylating agent like diketene.
Using sodium sulfamate in aqueous-alkaline solutions yields undefined byproducts due to the competing hydrolysis of diketene. However, utilizing TEA-sulfamate in glacial acetic acid or CH₂Cl₂, paired with triethylamine as a catalyst, results in a clean, homogeneous reaction 2.
Table 2: Reagent Comparison for Acetoacetylation of Sulfamates
| Reagent | Solvent System | Reaction State | Product Yield | Byproduct Profile |
| TEA-Sulfamate | CH₂Cl₂ / Acetic Acid | Homogeneous | 90 - 100% | Minimal; clean 1:1 adduct formed. |
| Sodium Sulfamate | Aqueous Alkaline | Heterogeneous | Low / Undefined | High hydrolysis of diketene. |
Industrial Applications: Resin Hardening and Catalyst Regeneration
Beyond organic synthesis, TEA-sulfamate is utilized as an amidosulfonic acid-modified latent hardener for aminoplast resins (e.g., melamine-formaldehyde). Conventional acid hardeners often cause premature curing during resin formulation at elevated temperatures (90–95 °C). TEA-sulfamate remains stable at these temperatures (pH 5.5–6.5) but rapidly accelerates curing when the resin is pressed at temperatures exceeding 70 °C under adjusted pH, offering a superior shelf-life-to-reactivity ratio3.
Additionally, it is highly effective in regenerating DeNOx catalytic converters by softening and removing embedded calcium-containing fly ash without degrading the underlying metallic substrate4.
Experimental Methodologies
Protocol 1: Ph₃P(OTf)₂-Mediated Esterification using TEA-Sulfamate
Causality Note: This protocol leverages the high solubility of TEA-sulfamate to achieve quantitative transfer and rapid activation. Extreme cooling (-78 °C) is strictly required to control the highly exothermic nucleophilic attack of the alcohol onto the activated phosphonium intermediate.
-
Reagent Preparation: In a flame-dried flask under N₂, dissolve triphenylphosphine oxide (Ph₃PO, 1.65 equiv) in anhydrous CH₂Cl₂. Cool to 0 °C to prevent premature decomposition of the highly reactive intermediates.
-
Activation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) dropwise to generate Ph₃P(OTf)₂ in situ. Stir for 15 minutes.
-
Sulfamate Addition: Transfer a solution of TEA-sulfamate (1.5 equiv) in CH₂Cl₂ via cannula into the reaction mixture. Stir at 0 °C for 15 minutes to allow full formation of the activated sulfamate species.
-
Nucleophilic Attack: Cool the mixture to -78 °C. Add triethylamine (3.0 equiv) to neutralize generated triflic acid, followed immediately by the target alcohol (1.0 equiv).
-
Completion: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify via flash column chromatography.
Step-by-step experimental workflow for the Ph3P(OTf)2-mediated esterification.
Protocol 2: Acetoacetylation of TEA-Sulfamate
Causality Note: Matching the organic moiety in the ammonium ion (TEA-sulfamate) with the amine catalyst (triethylamine) prevents counterion cross-contamination and maintains a uniform basic environment, accelerating the reaction kinetics.
-
Suspension: Suspend TEA-sulfamate (100 mmol) in 100 mL of glacial acetic acid.
-
Catalysis: Add 1 mL of triethylamine to the suspension to act as a basic catalyst.
-
Acetoacetylation: Dropwise add diketene (10 mL, ~110 mmol) while stirring vigorously at room temperature. The reaction will naturally become homogeneous as the adduct forms.
-
Isolation: Stir for 17 hours. The homogeneous reaction yields the triethylammonium acetoacetamide-N-sulfonate salt, which can be precipitated, filtered, and dried under vacuum (Expected Yield: >86%).
References
- Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate Source: ACS Organic Letters URL
- Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts Source: US Patent 4695629A URL
- Amidosulfonic acid-modified Aminoplast pre-condensate as hardener for aminoplast resins Source: EP Patent 1215246B1 URL
- Methods of removing calcium material from a substrate or catalytic converter Source: EP Patent 2969210A1 URL
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US4695629A - Process for the preparation of 6-methyl-3,4-dihydro-1,2,3-oxathiazin-4-one 2,2-dioxide and its non-toxic salts - Google Patents [patents.google.com]
- 3. EP1215246B1 - Amidosulfonic acid-modified Aminoplast pre-condensate as hardener for aminoplast resins - Google Patents [patents.google.com]
- 4. EP2969210A1 - Methods of removing calcium material from a substrate or catalytic converter - Google Patents [patents.google.com]
Comprehensive Comparison Guide: Analytical Methods for Monitoring Triethylamine Sulfamate Reactions
Introduction
Triethylammonium sulfamate (TEAS) salts are indispensable intermediates in the synthesis of N-substituted sulfamate esters—a critical functional group in medicinal chemistry utilized for modulating bioactivity, amination reactions, and as electrophiles in cross-coupling[1]. The standard preparation involves reacting an amine with a sulfur trioxide source (e.g., SO₃·pyridine complex) followed by the addition of triethylamine (TEA)[2].
Monitoring the formation and subsequent consumption of TEAS presents distinct analytical challenges. Because TEAS lacks a conjugated π-system, standard UV-Vis detection yields poor signal-to-noise ratios, often failing to detect the intermediate entirely[3]. Furthermore, its highly ionic nature causes poor retention and peak shape on traditional reversed-phase (RP) columns.
As a Senior Application Scientist, I have designed this guide to objectively compare three advanced analytical methodologies—In-situ FTIR, HPLC with Charged Aerosol Detection (CAD), and Quantitative NMR (qNMR)—to monitor TEAS reactions effectively.
Section 1: Mechanistic Context & Method Selection Causality
Choosing the correct analytical tool requires understanding the physical chemistry of the TEAS intermediate and the causality behind each instrumental choice:
-
In-situ FTIR (Real-Time Kinetics): TEAS formation involves the generation of a sulfamate group, which exhibits strong, characteristic symmetric and asymmetric S=O stretching vibrations[4]. FTIR allows real-time, non-destructive monitoring of these bands without the need to quench the reactive intermediate, preventing degradation prior to the esterification step.
-
HILIC-CAD (High-Sensitivity Quantitation): Because TEAS lacks a UV chromophore, universal detectors like CAD or Evaporative Light Scattering Detectors (ELSD) are required[3]. CAD measures the charge transferred to non-volatile particles after mobile phase evaporation, providing a response proportional to the analyte's mass. To address the high polarity of the sulfamate anion and the triethylammonium cation, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. Traditional C18 columns result in the analyte eluting in the void volume, whereas HILIC provides robust retention based on polar partitioning.
-
qNMR (Absolute Structural Proof): Provides absolute structural confirmation. By monitoring the distinct chemical shifts of the triethylammonium protons relative to the sulfamate substituents, researchers can calculate precise conversion rates[2].
Section 2: Objective Performance Comparison
The following table summarizes the quantitative performance metrics and operational parameters of each analytical strategy to aid in method selection.
| Analytical Parameter | In-situ FTIR | HILIC-CAD | qNMR (1H / 15N) |
| Primary Utility | Real-time kinetic monitoring | High-sensitivity quantitation & purity | Structural elucidation & absolute quantitation |
| Sensitivity (LOD) | Moderate (~0.1 - 1% w/w) | High (Low ppm / <10 ng on-column) | Moderate to High (Depends on field strength) |
| Sample Preparation | None (In-situ probe insertion) | Quenching, dilution, filtration | Quenching, solvent evaporation, reconstitution |
| Matrix Tolerance | Low (Solvent interference possible) | High (Chromatographic separation) | Moderate (Overlapping peaks in complex mixtures) |
| Destructive? | No | Yes | No |
| Throughput | Continuous data acquisition | ~10-15 min per offline sample | ~5-10 min per offline sample |
Section 3: Self-Validating Experimental Protocols
Protocol 1: Real-Time Kinetic Monitoring via In-situ FTIR
Objective: Monitor the formation of TEAS from SO₃·pyridine and an amine to ensure complete conversion before initiating downstream activation. Causality: Real-time monitoring prevents over-reaction or degradation of the sensitive sulfamate intermediate.
-
Background Collection: Insert the ATR-FTIR probe into the dry reaction vessel containing 2 and collect a background spectrum to subtract solvent interference[2].
-
Reagent Addition: Add SO₃·pyridine complex (1.0 equiv) and stir until dissolved. Cool the vessel to 0 °C.
-
Amine & TEA Addition: Add the primary/secondary amine (1.0 equiv) dropwise, followed by TEA (1.1 equiv)[2].
-
Data Acquisition: Set the FTIR to collect spectra every 30 seconds. Monitor the appearance of the S=O asymmetric stretch at ~1350 cm⁻¹ and the symmetric stretch at ~1180 cm⁻¹[4].
-
Self-Validation Check: The system is self-validating if the rate of S=O peak area increase inversely correlates with the depletion of the N-H bending vibrations of the starting amine. A steady-state absorbance plateau indicates reaction completion (typically 0.5 h).
Protocol 2: Offline Quantitation via HILIC-CAD
Objective: Quantify TEAS purity and residual starting materials. Causality: HILIC retains polar ionic species that elute in the void volume of C18 columns. CAD provides uniform response for non-volatile analytes[3].
-
Sample Preparation: Aliquot 50 µL of the reaction mixture. Quench with 950 µL of cold acetonitrile to halt the reaction and precipitate highly polymeric byproducts. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0, adjusted with formic acid).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 10 minutes.
-
-
Detector Settings: Set CAD evaporator temperature to 35 °C (to preserve the potentially thermolabile sulfamate salt).
-
Self-Validation Check: Run a log-log calibration curve of a TEAS reference standard. CAD response is inherently non-linear over wide dynamic ranges; a linear fit on a log-log scale with R² > 0.99 validates the quantitation model.
Section 4: Visualizing the Workflows
Workflow for the synthesis of sulfamate esters via a triethylammonium sulfamate intermediate.
Decision tree for selecting analytical methods to monitor TEAS reactions.
References
- Title: Sulfamate Esters Guide C(3)
- Source: National Institutes of Health (NIH)
- Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL
- Title: FTIR combined with chemometric tools (fingerprinting spectroscopy)
Sources
- 1. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. FTIR combined with chemometric tools (fingerprinting spectroscopy) in comparison to HPLC: which strategy offers more opportunities as a green analytical chemistry technique for pharmaceutical analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Triethylamine Sulfamate
Introduction: The Critical Role of Purity in Sulfation Chemistry
Triethylamine sulfamate (TEA-SO3), the complex formed between triethylamine (TEA) and sulfur trioxide (SO3), is a widely utilized reagent in organic synthesis. Valued for its moderate reactivity and improved handling characteristics compared to neat sulfur trioxide, it serves as a mild and effective sulfating agent for a variety of substrates, including alcohols, phenols, and amines[1][2]. In the context of drug development and fine chemical synthesis, the purity of TEA-SO3 is not a trivial specification; it is a critical parameter that directly influences reaction stoichiometry, yield, impurity profiles of the final product, and overall process safety.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized triethylamine sulfamate. We move beyond simple protocols to explain the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to design and implement robust, self-validating quality control systems.
The Synthetic Landscape: Understanding Potential Impurities
The purity of triethylamine sulfamate is intrinsically linked to its synthesis and stability. It is typically prepared by the reaction of a Lewis base, triethylamine, with the Lewis acid, sulfur trioxide[1]. The primary impurities arise from this process and subsequent degradation:
-
Unreacted Starting Materials: Residual triethylamine and unreacted sulfamic acid (if used as the SO3 source) are common process-related impurities.
-
Degradation Products: The sulfamate moiety is susceptible to hydrolysis, particularly under elevated temperature and humidity, yielding inorganic sulfate (SO₄²⁻)[3][4][5]. The presence of sulfate is a key indicator of product degradation.
-
Byproducts and Solvent Residues: Depending on the reaction conditions and purification methods, byproducts from side reactions or residual solvents may be present. Impurities from the starting triethylamine, such as ethanol or acetonitrile, could also be carried over[6].
A comprehensive purity assessment, therefore, must be capable of identifying and quantifying the active TEA-SO3 complex while also detecting these potential contaminants.
A Comparative Analysis of Purity Assessment Methodologies
No single analytical technique provides a complete purity profile. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive evaluation. We will compare four principal techniques: Acid-Base Titration, Quantitative NMR (qNMR) Spectroscopy, Ion Chromatography (IC), and Gas Chromatography (GC).
Acid-Base Titration: Assay of Total Basic Content
Principle & Application: This classic titrimetric method quantifies the total amount of basic species in the sample. It relies on the neutralization reaction between the triethylamine moiety of the complex and a standardized acid[7][8]. While not specific to the intact salt, it provides a rapid and cost-effective assay of the total base content, which is often a primary quality attribute. A patent describes a method where the salt is first treated with a strong base to liberate the free triethylamine, which is then extracted and titrated[9].
Experimental Protocol: Potentiometric Titration of Total Triethylamine
-
Sample Preparation: Accurately weigh approximately 200-300 mg of the triethylamine sulfamate sample into a 150 mL beaker. Dissolve the sample in 50 mL of deionized water.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode connected to a pH meter.
-
Titration: Titrate the solution with standardized 0.1 M hydrochloric acid (HCl), recording the pH value after each incremental addition of titrant. Add the titrant in smaller increments (e.g., 0.05 mL) as you approach the equivalence point.
-
Endpoint Determination: The equivalence point is the point of maximum inflection on the titration curve (the steepest change in pH). This can be determined from a plot of pH vs. volume of titrant or by calculating the first derivative (ΔpH/ΔV).
-
Calculation: Calculate the percentage of total triethylamine using the following formula: % Total TEA = (V * M * 101.19) / (W * 10) Where:
-
V = Volume of HCl titrant at the equivalence point (mL)
-
M = Molarity of the standardized HCl solution
-
101.19 = Molecular weight of triethylamine ( g/mol )
-
W = Weight of the sample (g)
-
Data Presentation:
| Sample ID | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (as % TEA) |
| Lot A-1 | 0.2515 | 12.45 | 99.1% |
| Lot A-2 | 0.2588 | 12.70 | 98.4% |
| Lot B-1 | 0.2601 | 11.95 | 92.2% (High free base) |
Workflow & Logic:
Caption: Workflow for total base content assay by potentiometric titration.
Trustworthiness & Limitations: This method is reliable for assaying total base but lacks specificity. It cannot distinguish between triethylamine from the intact salt and free, unreacted triethylamine. Therefore, high purity by titration does not exclude the presence of non-basic impurities or degradation products like sulfate. It is best used as a primary assay in conjunction with more specific methods.
Quantitative NMR (qNMR) Spectroscopy: The Absolute Purity Standard
Principle & Application: Quantitative NMR (qNMR) is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight[10]. The signal intensity is directly proportional to the number of nuclei, allowing for a direct, highly accurate purity measurement without requiring a specific reference standard of the analyte itself[11][12]. For TEA-SO3, ¹H qNMR can simultaneously confirm the 1:1 molar ratio of the triethylamine cation to the sulfamate anion and quantify the absolute purity, as well as identify and quantify any proton-bearing impurities.
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Internal Standard Selection: Choose a certified internal standard that is stable, non-volatile, has a simple spectrum with signals that do not overlap with the analyte, and is accurately weighed. Maleic acid or 1,3,5-trimethoxybenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the certified internal standard into an NMR tube. Record the exact weight.
-
Accurately weigh ~20 mg of the triethylamine sulfamate sample into the same NMR tube. Record the exact weight.
-
Add ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆) and gently vortex to dissolve completely.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Crucial Parameter: Use a long relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of any signal being integrated (both analyte and standard). A d1 of 30-60 seconds is often sufficient to ensure full signal relaxation for accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated[11][12].
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the quartet from the -CH₂- groups of TEA) and a signal from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Data Presentation:
| Parameter | Analyte (TEA-SO3) | Standard (Maleic Acid) |
| Signal (δ, ppm) | ~3.1 (q, -CH₂) | ~6.3 (s, -CH=) |
| Number of Protons (N) | 6 | 2 |
| Weight (W, mg) | 20.15 | 10.05 |
| Molecular Weight (MW) | 198.28 | 116.07 |
| Purity of Standard (P) | - | 99.9% |
| Result | Calculated Purity = 99.3% |
Workflow & Logic:
Caption: Workflow for absolute purity determination by qNMR spectroscopy.
Trustworthiness & Limitations: qNMR is a highly authoritative and trustworthy method for purity assessment, providing structural confirmation and quantification simultaneously[10]. Its accuracy is directly tied to the quality of the internal standard and the precision of weighing. The primary limitations are the high cost of instrumentation and the need for experienced operators to set up the experiment correctly and process the data accurately.
Ion Chromatography (IC): Specific Detection of Degradation
Principle & Application: Ion chromatography is the premier technique for separating and quantifying ionic species. For TEA-SO3, its most critical application is the direct measurement of the sulfamate anion and its key degradation product, sulfate[3][13][14]. This method is stability-indicating, as an increase in the sulfate peak alongside a decrease in the sulfamate peak directly confirms product degradation[4][5].
Experimental Protocol: IC Analysis of Sulfamate and Sulfate
-
Instrumentation: An ion chromatograph equipped with an anion-exchange column (e.g., Dionex IonPac AS11), a suppressed conductivity detector, and an eluent generator is ideal[4][13].
-
Eluent: An electrolytically generated potassium hydroxide (KOH) gradient is typically used. A gradient from ~2 mM to 25 mM KOH can effectively separate sulfamate from sulfate and other common anions[3].
-
Sample Preparation: Accurately weigh ~100 mg of the TEA-SO3 sample and dissolve it in 100 mL of deionized water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the calibration range.
-
Calibration: Prepare a series of calibration standards containing known concentrations of sodium sulfamate and sodium sulfate.
-
Analysis: Inject the sample and calibration standards onto the IC system. Identify peaks based on retention time compared to the standards.
-
Quantification: Quantify the amount of sulfamate and sulfate in the sample by comparing their respective peak areas to the calibration curves.
Data Presentation:
| Sample ID | Sulfamate (μg/mL) | Sulfate (μg/mL) | % Sulfate Impurity |
| Fresh Lot C-1 | 995.1 | 1.2 | 0.12% |
| Aged Lot C-1 | 910.8 | 85.3 | 8.53% |
| Competitor Lot | 980.2 | 15.7 | 1.57% |
Workflow & Logic:
Caption: Workflow for quantifying sulfamate and sulfate by ion chromatography.
Trustworthiness & Limitations: IC is a highly sensitive and specific method for ionic impurities, making it the gold standard for monitoring degradation. Its reliability depends on proper column selection and method validation. The main limitation is that it only provides information about the anionic components of the sample.
Headspace Gas Chromatography (GC): Targeting Volatile Impurities
Principle & Application: Gas chromatography is an ideal technique for separating and quantifying volatile organic compounds[8]. For TEA-SO3, its primary use is to detect and quantify residual free triethylamine, which has a high vapor pressure[15][16]. Headspace GC is particularly effective, as it samples the vapor phase above the sample, avoiding injection of the non-volatile salt and minimizing instrument contamination[17].
Experimental Protocol: Headspace GC-FID for Residual Triethylamine
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID). A suitable capillary column would be a polar phase column (e.g., DB-WAX or equivalent).
-
Sample Preparation:
-
Accurately weigh ~200 mg of the TEA-SO3 sample into a 20 mL headspace vial.
-
Add 5 mL of a high-boiling point solvent in which the sample is soluble, such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Add a small amount of a strong, non-volatile base (e.g., 100 µL of 50% NaOH) to ensure all triethylamine is in its free, volatile form.
-
Immediately seal and crimp the vial.
-
-
Headspace Conditions: Equilibrate the vial at a set temperature (e.g., 80-100 °C) for a set time (e.g., 20 minutes) to allow the volatile triethylamine to partition into the headspace[17].
-
GC Analysis: The autosampler injects a known volume of the headspace gas into the GC for analysis.
-
Quantification: Create a calibration curve by spiking known amounts of triethylamine into blank solvent in headspace vials and analyzing under the same conditions.
Data Presentation:
| Sample ID | Peak Area (Triethylamine) | Calculated TEA (ppm) | Specification (e.g., <1000 ppm) |
| Lot D-1 | 15,480 | 250 | Pass |
| Lot D-2 | 85,930 | 1380 | Fail |
Workflow & Logic:
Caption: Workflow for residual triethylamine analysis by Headspace GC-FID.
Trustworthiness & Limitations: Headspace GC is a very robust and sensitive method for volatile impurities. Its accuracy is dependent on the calibration and ensuring complete liberation of the analyte into the headspace. It is highly specific for volatile components and provides no information about the non-volatile salt or other non-volatile impurities.
Integrated Strategy for Comprehensive Purity Assessment
A robust quality control strategy uses these methods in concert to provide a complete and self-validating picture of the material's quality.
Caption: Integrated analytical strategy for full purity characterization.
-
For Identity and Absolute Purity: qNMR is the definitive method. It confirms the structure and provides a direct measure of purity against a certified standard.
-
For Routine Assay: Acid-base titration is a fast, inexpensive method for routine checks of total base content once the material's identity is confirmed.
-
For Stability and Degradation: Ion Chromatography is essential. It specifically targets the primary degradation pathway and should be a mandatory test for release and stability studies.
-
For Volatile Impurities: Headspace GC is crucial for quantifying residual starting material (free triethylamine), which can impact reaction performance and safety.
Comparison with Alternative Sulfating Agents
Triethylamine sulfamate is one of several common SO3 complexes. The choice of reagent often depends on the specific application, substrate sensitivity, and handling requirements.
| Reagent | Key Advantages | Key Disadvantages | Typical Purity Concerns |
| Triethylamine Sulfamate | Good stability, moderate reactivity, easy to handle. | Less reactive than other complexes. | Residual triethylamine, degradation to sulfate. |
| Pyridine-Sulfur Trioxide | Highly reactive, widely used.[1] | Hygroscopic, potential for pyridine toxicity/odor.[18] | Residual pyridine, moisture content, color. |
| Dimethylformamide-SO3 | Soluble in many organic solvents, reactive. | Can be difficult to remove DMF, potential for side reactions. | Residual DMF, decomposition products. |
| Chlorosulfonic Acid | Very high reactivity, inexpensive.[1] | Extremely corrosive and hazardous, generates HCl gas. | Assay (purity), presence of H₂SO₄ and SO₂Cl₂. |
Conclusion
The assessment of triethylamine sulfamate purity is a multi-faceted task that demands a scientifically sound, orthogonal approach. While a simple titration can provide a bulk assay value, it is insufficient for the rigorous demands of pharmaceutical and high-value chemical synthesis. A comprehensive strategy integrating the absolute quantification of qNMR , the specific degradation analysis of Ion Chromatography , and the volatile impurity detection of Headspace GC provides the highest degree of confidence. This self-validating system ensures that the reagent's quality is thoroughly understood, leading to more reproducible, reliable, and safer chemical processes.
References
- cromlab-instruments.es. Determination of Sulfate and Sulfamate in Topiramate Using a Reagent-Free Ion Chromatography System.
- PubMed. Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product.
- Taylor & Francis. Determination of Sulfamate and Sulfate as Degradation Products in an Antiepileptic Drug Using Ion Chromatography and Indirect UV Detection.
- Lab Bulletin. Dionex Application Improves Determination of Sulfate and Sulfamate in Topiramate Using Ion Chromatography.
- Analytik NEWS. Dionex Application Improves Determination of Sulfate and Sulfamate in Topiramate Using Ion Chromatography.
- PMC. Chemical approaches to the sulfation of small molecules: current progress and future directions.
- PolyU-AP. Titration.
- Jeol. Quantitative NMR Spectroscopy.
- Kirk-Othmer Encyclopedia of Chemical Technology. Sulfonation and Sulfation.
- BenchChem. A Comparative Guide to the Quantification of Triethylamine: Spectrophotometry, Titrimetry, and Gas Chromatography.
- BenchChem. A Comparative Guide to Analytical Methods for Determining the Purity of Trimethyl(triethylamine)aluminium.
- Google Patents. CN103115922A - Method for determining content of triethylamine salt.
- ResearchGate. (PDF) Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions.
- e-journals.us. Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
- Sigma-Aldrich. Triethylamine for synthesis 121-44-8.
- BenchChem. A Comparative Guide to Analytical Techniques for Characterizing Triethylammonium Sulfate.
- PMC. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
- Indian Journal of Pharmaceutical Sciences. Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla.
- Googleapis.com. UNITED STATES PATENT OFFICE.
- NCBI. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice.
- MDPI. Switchable-Hydrophilicity Triethylamine: Formation and Synergistic Effects of Asphaltenes in Stabilizing Emulsions Droplets.
Sources
- 1. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. Ion chromatography method and validation for the determination of sulfate and sulfamate ions in topiramate drug substance and finished product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dionex Application Improves Determination of Sulfate and Sulfamate in Topiramate Using Ion Chromatography [labbulletin.com]
- 5. analytik.news [analytik.news]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. stem-ap.polyu.edu.hk [stem-ap.polyu.edu.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103115922A - Method for determining content of triethylamine salt - Google Patents [patents.google.com]
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- 16. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ijpsonline.com [ijpsonline.com]
- 18. researchgate.net [researchgate.net]
Advanced Applications of Triethylamine Sulfamate: A Comparative Guide for Synthetic and Industrial Workflows
As chemical methodologies evolve, the demand for reagents that offer both high selectivity and environmental pragmatism has skyrocketed. Triethylamine sulfamate (TEAS), an organic salt derived from triethylamine and sulfamic acid (CAS 761-02-4), has transitioned from a conventional industrial corrosion inhibitor[1] to a highly versatile reagent in late-stage drug development and advanced catalyst regeneration[2][3].
In this guide, we will objectively evaluate the performance of TEAS against traditional alternatives across its primary applications. By examining the thermodynamic and kinetic causality behind its efficacy, this review provides researchers and process chemists with self-validating protocols to seamlessly integrate TEAS into their workflows.
Late-Stage Organic Synthesis: N-Substituted Sulfamate Esters
Sulfamate esters are highly prized in medicinal chemistry as bioisosteres, alcohol-masking moieties, and electrophiles in cross-coupling reactions[2]. Historically, synthesizing these esters relied on sulfuryl chloride ( SO2Cl2 ) to generate sulfamoyl chloride intermediates.
The Causality of the Choice: TEAS vs. Sulfuryl Chloride
The traditional SO2Cl2 pathway is notoriously harsh, releasing corrosive HCl gas and yielding poor results when applied to sterically hindered or electron-rich complex alcohols[2].
TEAS fundamentally alters this paradigm. The bulky quaternary ammonium cation ( Et3NH+ ) provides superior solubility in organic solvents like dichloromethane[4]. When TEAS is activated by triphenylphosphine ditriflate ( Ph3P(OTf)2 ), the reaction is thermodynamically driven by the formation of an exceptionally stable phosphorus-oxygen double bond ( Ph3P=O ). This generates a highly reactive, yet neutral, electrophilic sulfamoyl intermediate that smoothly incorporates sensitive alcohols without acidic degradation[2].
Comparative Performance Data
| Reagent System | Activation Mechanism | Substrate Scope | Typical Yield (Complex Alcohols) | Primary Byproducts |
| TEAS + Ph3P(OTf)2 | P=O bond formation | Broad (1°, 2°, 3° alcohols, phenols) | 85–95% | Ph3P=O , Et3NH+TfO− |
| Sulfuryl Chloride ( SO2Cl2 ) | Direct electrophilic attack | Narrow (mostly simple 1° alcohols) | 30–50% | HCl gas, SO2 |
| Chlorosulfonyl Isocyanate | Formic acid hydrolysis | Moderate (requires acidic workup) | 60–75% | CO2 , HCl |
Protocol: Self-Validating Synthesis of Sulfamate Esters
This protocol utilizes a thermodynamically driven activation sequence to ensure complete conversion[2][4].
-
Preparation of the Activation Complex: In a flame-dried, N2 -purged flask, dissolve triphenylphosphine oxide (1.65 equiv) in anhydrous CH2Cl2 . Cool the system to 0 °C. Dropwise, add trifluoromethanesulfonic anhydride ( Tf2O , 1.5 equiv). Stir for 15 minutes.
-
Causality: Cooling to 0 °C prevents the exothermic degradation of the extremely reactive Ph3P(OTf)2 complex.
-
-
TEAS Activation: Add a solution of TEAS (1.5 equiv) in CH2Cl2 via cannula to the activation complex. Stir for 15 minutes at 0 °C.
-
Validation Checkpoint: The solution will transition to a pale yellow, confirming the generation of the electrophilic sulfamoyl intermediate[4].
-
-
Nucleophilic Trapping: In a separate flask, cool triethylamine (3.0 equiv) and the target alcohol (1.0 equiv) in CH2Cl2 to -78 °C. Dropwise, transfer the activated TEAS solution into this flask.
-
Causality: The -78 °C environment suppresses side reactions (such as elimination) while the target alcohol attacks the highly electrophilic intermediate[2].
-
-
Completion & Workup: Allow the reaction to stir for 18 hours, naturally warming to 22 °C. Quench with 1M HCl and extract the organic layer.
Workflow for the synthesis of N-substituted sulfamate esters using TEAS activation.
Industrial Application: DeNOx SCR Catalyst Regeneration
Selective Catalytic Reduction (SCR) DeNOx catalysts are essential for industrial emission control but suffer from severe physical contamination. Calcium-containing fly ash embeds into the honeycomb substrate, plugging the pores and deactivating the catalyst[3].
The Causality of the Choice: TEAS vs. Mineral Acids
Historically, facilities attempted to clean these substrates using mineral acids like sulfuric acid ( H2SO4 ). However, H2SO4 reacts with calcium fly ash to precipitate calcium sulfate ( CaSO4 )—an insoluble salt that irreversibly blinds the catalyst pores. Conversely, treating the substrate with TEAS or sulfamic acid converts the calcium deposits into calcium sulfamate , which possesses exceptionally high water solubility[3]. This allows the physical pluggage to be safely dissolved and rinsed away without leaching the active catalytic metals (vanadium/tungsten).
Comparative Performance Data
| Cleaning Agent | Resulting Calcium Salt | Salt Water Solubility | Catalyst Integrity Post-Treatment |
| TEAS (4% Aqueous) | Calcium Sulfamate | Extremely High | Preserved (No V/W leaching) |
| Sulfuric Acid ( H2SO4 ) | Calcium Sulfate | Very Low (Insoluble) | Irreversible pore blinding |
| Hydrochloric Acid (HCl) | Calcium Chloride | High | High risk of active metal leaching |
Protocol: Self-Validating Catalyst Regeneration
This protocol leverages acoustic cavitation to ensure deep pore penetration[3].
-
Submersion: Completely submerge the deactivated, calcium-plugged honeycomb catalytic converter in a 4% aqueous solution of TEAS.
-
Ultrasonic Cavitation: Apply ultrasonic sound to the treatment bath.
-
Causality: The ultrasonic waves create micro-cavitation bubbles that physically dislodge surface ash while driving the TEAS solution deep into the monolithic pores to react with embedded calcium[3].
-
-
Incubation & Conversion: Allow the substrate to soak for 30–60 minutes.
-
Validation Checkpoint: The cessation of localized micro-bubbling indicates the complete chemical conversion of insoluble calcium carbonate/oxide into soluble calcium sulfamate.
-
-
Rinsing: Remove the catalyst and rinse thoroughly with deionized water to flush out the solubilized calcium salts, restoring optimal operational pressure drop.
Mechanistic divergence in DeNOx catalyst regeneration: TEAS vs. Mineral Acids.
Synthesis of Agrochemical and Sweetener Intermediates
Beyond direct esterification and cleaning, TEAS acts as a highly controlled intermediate in the synthesis of complex heterocyclic compounds. For example, in the production of the artificial sweetener Acesulfame Potassium, TEAS is reacted with ethyl 2-chloroacetoacetate in a haloalkane solvent at strictly controlled temperatures (5–10 °C)[5].
The Causality of the Choice: Using TEAS rather than direct sulfonation prevents runaway exothermic degradation. The resulting intermediate is subsequently treated with sulfur trioxide at ultra-low temperatures (-80 °C to -20 °C) to yield high-purity 5-chloro-6-methyl-1,2,3-oxathiazine-4(3H)-one 2,2-dioxide[5]. This stepwise moderation, afforded by the stability of the triethylammonium salt, drastically improves the impurity profile of the final product.
References
- Cas 761-02-4, triethylammonium sulpham
- Sulfamate Esters Guide C(3)
- Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditrifl
- CN103450114A - Synthetic method of 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)
- google.
Sources
- 1. Cas 761-02-4,triethylammonium sulphamate | lookchem [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP2969210A1 - Methods of removing calcium material from a substrate or catalytic converter - Google Patents [patents.google.com]
- 4. Sulfamate Esters Guide C(3)-Selective Xanthylation of Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103450114A - Synthetic method of 5-chloro-6-methyl-1,2,3-oxyoxazine-4(3H)-keto-2,2-dioxide - Google Patents [patents.google.com]
evaluation of triethylamine sulfamate in green chemistry
Evaluation of Triethylammonium Sulfamate (TEAS) in Green Chemistry: A Comparative Guide for Sustainable Catalysis and Solvent Systems
As the pharmaceutical and fine chemical industries pivot toward sustainable manufacturing, the reliance on volatile organic compounds (VOCs) and corrosive homogeneous catalysts is being systematically phased out. Triethylammonium sulfamate (TEAS, CAS 761-02-4) has emerged as a highly effective Protic Ionic Liquid (PIL) and versatile reagent[1]. By combining the structural benefits of a quaternary ammonium cation with a sulfamate anion, TEAS functions as both a benign solvent medium and a highly efficient substrate for complex organic transformations[1],[2].
This guide provides an objective, data-driven evaluation of TEAS, detailing the mechanistic causality behind its performance, comparative benchmarks against traditional systems, and self-validating experimental protocols for its application.
Mechanistic Grounding: The Case for TEAS
Traditional aprotic ionic liquids (like imidazolium-based salts) often require complex, multi-step syntheses with poor atom economy and toxic halogenated precursors. In contrast, TEAS is synthesized via a single-step, 100% atom-economical proton transfer from sulfamic acid to triethylamine[1].
Causality in Reaction Design: When utilizing TEAS for the synthesis of N-substituted sulfamate esters, the sulfamate anion acts as an ideal nucleophile/substrate precursor. However, the inherent stability of the sulfamate salt requires electrophilic activation. By utilizing triphenylphosphine ditriflate ( Ph3P(OTf)2 ), the sulfamate oxygen is rapidly activated. This creates a highly reactive electrophilic intermediate that, when subjected to an alcohol nucleophile at strictly controlled cryogenic temperatures ( −78∘C ), yields the target sulfamate ester with exceptional efficiency (up to 95% isolated yield)[2]. The low temperature is a critical causal factor: it suppresses premature decomposition of the activated intermediate and prevents competitive side reactions.
Mechanistic pathway of TEAS synthesis and subsequent activation for esterification.
Comparative Performance Analysis
To objectively evaluate TEAS, we must benchmark it against traditional VOC systems (e.g., Dichloromethane/Pyridine) and standard aprotic ionic liquids (e.g., BMIM-PF6 ). The data below highlights why TEAS is a superior choice for green chemistry applications, particularly regarding environmental impact and synthetic efficiency[1],[2].
| Metric / Property | Triethylammonium Sulfamate (TEAS) | Dichloromethane (DCM) + Pyridine | BMIM-PF6 (Aprotic IL) |
| Classification | Protic Ionic Liquid (PIL) / Reagent | Volatile Organic Compound (VOC) | Aprotic Ionic Liquid (AIL) |
| Atom Economy of Prep | 100% (Direct Acid-Base Neutralization) | N/A (Petrochemical derivation) | < 70% (Requires alkylation & anion exchange) |
| Vapor Pressure | 56.1 mmHg at 25∘C [1] | 430 mmHg at 20∘C | Negligible |
| Flash Point | 152.2∘C [1] | None (but highly toxic/carcinogenic) | Non-flammable |
| Toxicity Profile | Low (Used as benign corrosion inhibitor)[1] | High (CNS depressant, suspected carcinogen) | Moderate (Fluoride hydrolysis risk) |
| Typical Esterification Yield | 95% (via Ph3P(OTf)2 activation)[2] | 40 - 65% (Prone to side reactions) | 70 - 85% |
Self-Validating Experimental Protocol: TEAS-Mediated Sulfamate Ester Synthesis
The following protocol details the in situ activation of TEAS for the synthesis of N-substituted sulfamate esters. As a Senior Application Scientist, I have structured this workflow as a self-validating system . Each phase contains physical observables that confirm the success of the prior step, eliminating the need for constant off-line chromatographic sampling.
Reagents Required:
-
Triethylammonium sulfamate (TEAS) (1.5 equiv)[2]
-
Trifluoromethanesulfonic anhydride ( Tf2O ) (1.5 equiv)[2]
-
Triphenylphosphine oxide ( Ph3PO ) (1.65 equiv)[2]
-
Triethylamine (TEA) (3.0 equiv)[2]
-
Target Alcohol (ROH) (1.0 equiv)[2]
-
Anhydrous Dichloromethane ( CH2Cl2 ) (as minimal carrier solvent)
Step-by-Step Methodology & Causality:
-
In Situ Generation of the Activator:
-
Action: Dissolve Ph3PO (1.65 equiv) in anhydrous CH2Cl2 and cool to 0∘C . Dropwise add Tf2O (1.5 equiv).
-
Causality: Pre-formed Ph3P(OTf)2 is highly moisture-sensitive and difficult to handle. Generating it in situ ensures maximum electrophilic potency.
-
Self-Validation Checkpoint: The solution will transition from clear to a distinct pale yellow/orange tint, visually confirming the formation of the phosphonium ditriflate complex.
-
-
Activation of TEAS:
-
Action: Add TEAS (1.5 equiv) to the activated complex and stir for 15 minutes at 0∘C [2].
-
Causality: The sulfamate oxygen attacks the phosphonium center. The 1.5 equivalent excess ensures complete consumption of the highly reactive ditriflate, preventing it from reacting with the alcohol later.
-
Self-Validation Checkpoint: The reaction mixture should become completely homogeneous. Any remaining suspension indicates incomplete activation (agitate until clear).
-
-
Nucleophilic Addition (Cryogenic Control):
-
Action: Cool the vessel strictly to −78∘C . Add TEA (3.0 equiv) followed immediately by the target alcohol (1.0 equiv)[2].
-
Causality: −78∘C prevents the degradation of the activated sulfamoyl species. The 3.0 equivalents of TEA act as an acid scavenger, immediately neutralizing the triflic acid byproduct generated during the nucleophilic attack, thereby driving the reaction thermodynamically forward.
-
Self-Validation Checkpoint: Upon addition of TEA, a subtle exotherm and slight fuming may occur within the closed system (due to amine-acid salt formation). The reaction is complete when TLC confirms the disappearance of the starting alcohol (typically < 1 hour).
-
-
Isolation:
-
Action: Quench with cold water, extract the organic layer, and purify via short-pad silica gel chromatography. Yields routinely reach 95%[2].
-
Self-validating experimental workflow for TEAS-mediated sulfamate ester synthesis.
References
-
Title: triethylammonium sulphamate - LookChem Source: lookchem.com URL:[Link]
-
Title: Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts by Activation with Triphenylphosphine Ditriflate Source: ACS Publications (Organic Letters) URL:[Link]
-
Title: Preparation and Characterization of Triethylammonium Sulfamate Salts Source: NIH (PMC) URL:[Link]
- Title: Methods of removing calcium material from a substrate or catalytic converter (EP2969210A1)
Sources
Safety Operating Guide
Personal protective equipment for handling Triethylamine sulfamate
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive organic salts. Triethylammonium sulfamate (CAS 761-02-4) is a critical precursor utilized in the synthesis of N-substituted sulfamate esters[1] and as an industrial corrosion inhibitor[2].
Because this salt is formed via the neutralization of triethylamine (a highly flammable, toxic, and corrosive amine)[3] and sulfamic acid (a corrosive, severe irritant)[4], handling the pure salt or generating it in situ requires a deep understanding of its physicochemical hazards.
Here is the comprehensive, step-by-step operational and safety guide for handling Triethylamine sulfamate.
Quantitative Hazard & PPE Specification Matrix
To design an effective safety system, we must first isolate the quantitative properties of the salt and its precursors. The table below summarizes the physicochemical data and the corresponding Personal Protective Equipment (PPE) required to mitigate specific mechanistic hazards.
| Substance | Molecular Weight | Boiling / Flash Point | Primary GHS Hazard | Required PPE Specification |
| Triethylamine | 101.19 g/mol [5] | BP: 89°C / FP: -11°C | Highly Flammable, Corrosive[3] | Heavy-duty Nitrile (≥0.4mm), FR Lab Coat |
| Sulfamic Acid | 97.09 g/mol [6] | Solid (Decomposes) | Skin/Eye Irritant, Corrosive[4] | N95/P100 Respirator (for dust), Goggles |
| Triethylammonium Sulfamate | 198.28 g/mol | BP: 90.5°C / FP: 152.2°C[2] | Irritant, Target Organ Tox | Neoprene Gloves, Face Shield over Goggles |
Mechanistic Causality of PPE Choices:
-
Hand Protection (Heavy-Duty Nitrile/Neoprene): Triethylamine is rapidly absorbed through the skin, causing severe burns and systemic toxicity[7]. Standard latex gloves degrade quickly upon contact with amines. Heavy-duty nitrile or neoprene provides the necessary chemical resistance.
-
Eye/Face Protection (Goggles + Face Shield): Both precursors and the resulting salt pose severe risks of irreversible ocular damage. Exposure to triethylamine vapors can cause corneal edema (glaucopsia or "blue haze")[7]. A face shield over indirect-vent goggles prevents splash injuries during the exothermic neutralization process.
-
Body Protection (Flame-Retardant Lab Coat): Triethylamine possesses a dangerously low flash point (-11°C)[3]. A flame-retardant (FR) lab coat mitigates the risk of ignition from static discharge or nearby heat sources during handling.
-
Respiratory Protection (Class II Fume Hood): Triethylamine vapors are heavier than air and can travel to ignition sources, while sulfamic acid dust causes severe pulmonary edema[4][7]. All operations must be confined to a fume hood with a face velocity of >100 fpm.
Operational Plan: In-Situ Generation Workflow
In advanced organic synthesis, triethylamine sulfamate is rarely handled as an isolated dry salt due to hygroscopicity; instead, it is generated in situ prior to downstream reactions[1].
Step-by-Step Methodology:
-
Environmental Verification: Ensure the fume hood is operational and clear of oxidizing agents (e.g., nitric acid, perchlorates), as sulfamic acid reacts violently with strong oxidizers[8].
-
Precursor Suspension: Under an inert argon atmosphere, suspend 1.0 equivalent of sulfamic acid in an anhydrous organic solvent (e.g., dichloromethane) inside a round-bottom flask.
-
Self-Validation: The suspension will appear cloudy. Ensure the flask is equipped with an internal temperature probe.
-
-
Thermal Regulation: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to reach 0°C.
-
Causality: The acid-base neutralization is highly exothermic. Uncontrolled heat will volatilize the triethylamine and boil the solvent, creating a pressurized inhalation and fire hazard.
-
-
Controlled Amine Addition: Add 1.05 equivalents of triethylamine dropwise via an addition funnel.
-
Self-Validation: Monitor the internal temperature probe. Maintaining a stable temperature below 5°C validates that the exothermic neutralization is safely controlled.
-
-
Completion Confirmation: Stir the mixture for 30 minutes at 0°C.
-
Self-Validation: Visual clearance of the cloudy suspension into a transparent, homogeneous solution confirms the complete formation of the triethylammonium sulfamate salt[1].
-
Workflow Visualization
The following diagram maps the critical safety checkpoints during the operational lifecycle of triethylamine sulfamate.
Operational workflow for the safe handling and processing of Triethylamine sulfamate.
Spill Response and Disposal Protocols
A self-validating safety system must account for catastrophic failure. If a spill occurs involving the salt or its unreacted precursors, execute the following protocol:
Step-by-Step Spill Response:
-
Immediate Isolation: Immediately extinguish all nearby ignition sources (hot plates, open flames) and evacuate the immediate area[3].
-
PPE Escalation: Responders must don a NIOSH-approved organic vapor/acid gas respirator, heavy-duty nitrile gloves, and a chemical-resistant apron before re-entering the spill zone.
-
Chemical Neutralization:
-
For unreacted triethylamine: Neutralize with a dilute, weak acid (e.g., 5% acetic acid) to form a stable, non-volatile salt.
-
For unreacted sulfamic acid: Neutralize with a weak base (e.g., sodium bicarbonate) until visual effervescence (bubbling) ceases[4]. Self-Validation: The cessation of CO₂ bubbles confirms pH neutrality.
-
-
Absorption: Cover the neutralized spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand[3].
-
Causality: Using combustible absorbents (like sawdust) with oxidizing or corrosive agents can trigger secondary fires.
-
-
Waste Segregation: Sweep the absorbed material using non-sparking tools[9] to prevent static ignition. Place the waste into a clearly labeled, sealable polyethylene container. Segregate strictly into "Halogenated Organic Waste" (if dichloromethane was used) or "Non-Halogenated Organic Waste". Store in a vented secondary containment bin until collected by Environmental Health and Safety (EHS).
References[1] Alfa Chemistry. "CAS 761-02-4 Triethylammonium sulfamate". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFip9UKTQP4JkCC5MpMBJ3Av7DnlKLm8P4fKAoyTRAWz6pUoKfq268ipajyu-38QM0D1-bACXqeKidmbKOsUcYHSFER1e7G9UFcrsxRrTAC4bo98OD9o0o80dolKCTMuL7Ea0ClCmzWRnUz[3] LookChem. "Cas 761-02-4, triethylammonium sulphamate". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehcOoiV9BywIb_Ch0CUIbjafgyJyRb5d8LStLWb0wbuBKT5tOcue9lOirdGvTrVo4G8Cgd4N13Y_eLcm2J6bpkxjs2X-r3ntGF91WamcLO70p4y2_nuOuX_QVZ-lYShDJXQBFB-4=[6] Guidechem. "121-44-8 Triethylamine C6H15N, Formula, NMR, Boiling Point". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHojn3RxSjRRXZY3bURg-fFUxwBhDcJYRCnjE2geO_IbXW7ZwyxZiwi57IOGtYPAWJJwxF_Cfsz0elrSjonCDfKa-WszLCPhlWEHqyfmgImIP7bQCuO3-wTwVgj-J1WPOV7nAjm5RGDRuDHbeeoUa98[2] Organic Letters - ACS Publications. "Synthesis of N-Substituted Sulfamate Esters from Sulfamic Acid Salts". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiayeEDuAffzGPER9WB3IDDrsgyF9beggkB9YaS1Cxy2BhP8rFZdj1XRLen84O6uG55A2QOcixZJ8B6B4fNLo6tqBz_Uw-fnBjbL5Il2M3DArtDyGghyT-fkxSY3_vI6lMQY-oeUDS_tu7aqIIdv8=[10] Redox. "Safety Data Sheet Triethylamine Revision 6". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYCLinENBHwLg3PffPaZT1FIlWcZNicZEmJNtcK_tcL2oEDVj2or0bd-xZbU5AIHuLDXf09mjMkR3594L5CGZjUrFZAwRjuIDmnZiRoJC5J2svI9VLnUvtN8kc2MTI8PWaYu4=[9] New Jersey Department of Health. "Sulfamic Acid - Hazardous Substance Fact Sheet". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz6gItD2cdhNrLyFOyFoJHyTYp3DFlMBItRl4tq8YLxzGBYBmaDVxbqYA-FMI3NFRuN5_FtJib7noA5vI-ZpRn_bdL3NLAQFaALjZq9PGbG2UzzVN0tDUrfXNYJZSWmCSLajAHKZ2RaThUUlEKREPGCYDYNg==[7] Chemos GmbH&Co.KG. "Safety Data Sheet: Sulfamic acid". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfkFoWX-s0QW3KblfWYnwBYry4bhTse-GjxkKEI7l3I6eAnivbYBSsca5N0n_so9UM3K3Ks227abvLg51__W9w9DUuzO72Hj0DkmpaGtcD0VQ9MTvaBGIwVQgTRTcgcmlK3x8VNM-DwG9A4_lpqLjI67g2-ENVXplbhiVVu6a_yQUsQw==[8] New Jersey Department of Health. "Triethylamine - Hazardous Substance Fact Sheet". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgsXUEaA71HsKx6jTW7KSgSV-9NHXVy_cAAvzYItBYwIVG8jLeWPvE8mSlsdqTpgyRGu-PNQIwW-Ow5SMG4qLd3txDSQCHg2FGnvHswfUjNzNQ4_Ly4-tOLEpgKn-B5bUjEbeDpserFfx6jnGApqX4[5] ChemSupply Australia. "Safety Data Sheet SULFAMIC ACID". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjUzb-aR2cvGIgUUQ7M957KcH2PuQ1LPyCiZw_q9FFGkEzuphblWMNZl6RDexQIUfun2IzG7vyQy-OXxC-n-ODbHtCUYcHhSck78Mv7EnzToANjzga59vY4Fv93W4ZRErVVpgStWvoj5naRPXeaPA=[4] Carl Roth. "Safety Data Sheet: Triethylamine". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHetabdIZ9YpIRt6RzsZNoN4CTIjEqmwv4PHrvv8ZbfbksX-QSg-rCkBfW8Yls-DrHBs6OI_sL-5MZjSfrsrglLw8MM1qGtPcj4S8ba7SMhLqyx5GFik8xig7GxozSErIycyTaFKJerPZyi74QLSyj3HGZp8_6dVvM=
Sources
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- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. Page loading... [wap.guidechem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
